arginylisoleucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N5O3/c1-3-7(2)9(11(19)20)17-10(18)8(13)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLJIYOGHRGUIH-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62632-70-6 | |
| Record name | Arginylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Role of Arginyl-Isoleucine (Arg-Ile) In Vivo: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the known and hypothesized biological roles of the dipeptide Arginyl-Isoleucine (Arg-Ile) in vivo. Direct research on the specific functions of the Arg-Ile dipeptide is currently limited. Therefore, this document synthesizes the well-established physiological and cellular functions of its constituent amino acids, L-arginine and L-isoleucine, to project the potential biological activities of the intact dipeptide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into relevant signaling pathways, quantitative data from related studies, and comprehensive experimental protocols to facilitate further investigation into the biological significance of Arg-Ile.
Introduction
Dipeptides, traditionally viewed as mere intermediates in protein metabolism, are increasingly recognized as bioactive molecules with the potential to modulate a variety of physiological processes. Arginyl-Isoleucine (Arg-Ile) is a dipeptide composed of the semi-essential amino acid L-arginine and the essential branched-chain amino acid (BCAA) L-isoleucine. While Arg-Ile has been identified as a metabolite in humans, its specific biological functions as an intact molecule in vivo remain largely unexplored[1]. The biological activity of Arg-Ile is likely exerted through two primary mechanisms: 1) as an intact dipeptide interacting with cellular machinery, or 2) following its hydrolysis into L-arginine and L-isoleucine, which then act on their respective and shared signaling pathways. This guide will explore both possibilities, with a primary focus on the latter due to the extensive existing research on its constituent amino acids.
Cellular Uptake and Metabolism of Dipeptides
The bioavailability and subsequent biological activity of dipeptides like Arg-Ile are critically dependent on their transport into cells and their metabolic fate.
2.1. Dipeptide Transport
The primary mechanism for the cellular uptake of di- and tripeptides is through the proton-coupled peptide transporters, PepT1 (SLC15A1) and PepT2 (SLC15A2).
-
PepT1: This is a high-capacity, low-affinity transporter predominantly expressed in the brush-border membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides. It is also found in the kidney.
-
PepT2: In contrast, PepT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidney, brain, and lungs.
It is hypothesized that Arg-Ile is transported into cells via these transporters, allowing the intact dipeptide to reach the cytoplasm.
2.2. Intracellular Hydrolysis
Once inside the cell, dipeptides are typically subject to rapid hydrolysis into their constituent amino acids by cytosolic peptidases. This process is highly efficient, and it is widely considered that many of the biological effects of administered dipeptides are mediated by the resulting free amino acids. Therefore, it is probable that a significant portion of the biological role of Arg-Ile is enacted through the intracellular release of L-arginine and L-isoleucine.
Hypothesized Biological Roles and Signaling Pathways
The biological functions of Arg-Ile in vivo can be inferred from the well-documented roles of L-arginine and L-isoleucine, particularly in the context of cellular metabolism and signaling.
3.1. The mTORC1 Signaling Pathway: A Point of Convergence
Both L-arginine and L-isoleucine are potent activators of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.
-
Arginine-mediated mTORC1 Activation: Cytosolic arginine is sensed by the CASTOR1 protein. In the absence of arginine, CASTOR1 binds to and inhibits GATOR2. Arginine binding to CASTOR1 induces a conformational change that leads to the dissociation of GATOR2. The now-active GATOR2 inhibits the GATOR1 complex, which in turn relieves the inhibition of the Rag GTPases. This cascade allows for the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb.
-
Isoleucine-mediated mTORC1 Activation: Isoleucine, along with leucine, activates mTORC1 signaling, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This activation is crucial for the initiation of protein synthesis.
Given that Arg-Ile provides both of these key activators, it is plausible that this dipeptide could be a potent stimulator of mTORC1-dependent processes, such as muscle protein synthesis.
References
Arginylisoleucine: A Technical Guide on its Biological Origin and Analysis
Abstract: This technical guide provides a comprehensive overview of the dipeptide arginylisoleucine in the context of human physiology. It is critical to establish from the outset that there is no known dedicated enzymatic pathway for the de novo synthesis of this compound in humans. Instead, its presence in the body is a result of the catabolism of larger proteins. This document details the biological origins of this compound through protein digestion and cellular turnover, discusses the theoretical aspects of enzymatic ligation, and provides detailed experimental protocols for its chemical synthesis and quantification. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Biological Origin of this compound in Humans
The primary source of the dipeptide this compound (Arg-Ile) in the human body is the enzymatic breakdown of endogenous and dietary proteins. This process, known as proteolysis, occurs in two main settings: the gastrointestinal tract for the digestion of ingested proteins, and within cells as part of routine protein turnover.
Protein Digestion and Absorption
Dietary proteins are large polymers that must be broken down into smaller components—free amino acids and small peptides—to be absorbed by the intestines. This process begins in the stomach and is completed in the small intestine through the coordinated action of various proteases and peptidases. Dipeptides like Arg-Ile are transported into intestinal enterocytes via peptide transporters, such as PEPT1.[1] This uptake is often more efficient than the transport of free amino acids.[2][3] Once inside the enterocytes, most dipeptides are hydrolyzed by cytosolic peptidases into their constituent amino acids, arginine and isoleucine, which are then released into circulation.[4] A small fraction of dipeptides may enter the portal blood intact.[2]
References
The Arginylisoleucine Dipeptide: A Technical Guide to its Putative Natural Occurrence and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The arginylisoleucine (Arg-Ile) dipeptide, composed of the amino acids L-arginine and L-isoleucine, is a biomolecule with limited direct characterization in scientific literature. While its presence has been noted in the human metabolome, comprehensive data on its natural abundance, specific food sources, and precise biological functions remain largely unexplored. This technical guide synthesizes the available information on Arg-Ile, primarily by examining the well-documented roles of its constituent amino acids. It provides an in-depth overview of the likely dietary precursors, inferred biological activities with a focus on the mTOR signaling pathway, and detailed experimental protocols for the identification, quantification, and functional analysis of this dipeptide. This document serves as a foundational resource to stimulate and guide future research into the potential physiological significance and therapeutic applications of this compound.
Introduction: The Emerging Significance of Dipeptides
Dipeptides, traditionally viewed as mere intermediates in protein metabolism, are increasingly recognized for their diverse biological activities.[1] They can function as signaling molecules, potent antioxidants, and modulators of enzymatic activity, with some exhibiting therapeutic potential.[2] The biological effects of a dipeptide can be a composite of the functions of its constituent amino acids, or it can possess unique properties.[1] The this compound dipeptide is of particular interest due to the significant and varied roles of both L-arginine and L-isoleucine in cellular metabolism, growth, and signaling.
Natural Occurrence and Dietary Sources
Direct quantitative analysis of the this compound dipeptide in specific food items is not extensively documented in scientific literature. Its presence in biological systems is likely the result of the enzymatic or microbial hydrolysis of dietary proteins rich in arginine and isoleucine. Therefore, the consumption of foods high in these precursor amino acids is the primary means of ensuring the availability of Arg-Ile for potential absorption and biological activity.
Dietary Sources of L-Arginine and L-Isoleucine
L-arginine is a semi-essential amino acid, while L-isoleucine is an essential branched-chain amino acid (BCAA). A diet rich in protein is fundamental to supplying these precursors. The following tables summarize the approximate content of L-arginine and L-isoleucine in various food sources.
Table 1: Prominent Dietary Sources of L-Arginine
| Food Category | Specific Food Item | L-Arginine Content (g per 100g) |
| Meat & Poultry | Turkey Breast | 2.0 - 2.5 |
| Chicken Breast | 1.5 - 2.0 | |
| Pork Loin | 1.5 - 2.0 | |
| Beef (ground, 90% lean) | 1.5 - 2.0 | |
| Fish & Seafood | Tuna (light, canned in water) | 1.5 - 2.0 |
| Salmon (Atlantic, wild) | 1.5 - 2.0 | |
| Shrimp | 1.5 - 2.0 | |
| Nuts & Seeds | Pumpkin Seeds | 5.0 - 5.5 |
| Peanuts | 3.0 - 3.5 | |
| Almonds | 2.5 - 3.0 | |
| Sunflower Seeds | 2.5 - 3.0 | |
| Legumes | Soybeans (roasted) | 4.0 - 4.5 |
| Lentils (cooked) | 0.5 - 1.0 | |
| Chickpeas (cooked) | 0.5 - 1.0 | |
| Dairy & Eggs | Eggs (whole, raw) | 0.8 - 1.0 |
| Cheese (Parmesan) | 1.5 - 2.0 | |
| Milk (whole) | 0.1 - 0.2 |
Data compiled from various nutritional databases. Values are approximate and can vary based on preparation and specific product.
Table 2: Prominent Dietary Sources of L-Isoleucine
| Food Category | Specific Food Item | L-Isoleucine Content (g per 100g) |
| Meat & Poultry | Turkey Breast | 1.5 - 2.0 |
| Chicken Breast | 1.0 - 1.5 | |
| Pork Loin | 1.0 - 1.5 | |
| Beef (ground, 90% lean) | 1.0 - 1.5 | |
| Fish & Seafood | Tuna (light, canned in water) | 1.0 - 1.5 |
| Salmon (Atlantic, wild) | 1.0 - 1.5 | |
| Shrimp | 1.0 - 1.5 | |
| Nuts & Seeds | Soybeans (roasted) | 2.0 - 2.5 |
| Pumpkin Seeds | 1.0 - 1.5 | |
| Peanuts | 1.0 - 1.5 | |
| Almonds | 0.8 - 1.2 | |
| Legumes | Lentils (cooked) | 0.4 - 0.6 |
| Chickpeas (cooked) | 0.3 - 0.5 | |
| Dairy & Eggs | Eggs (whole, raw) | 0.6 - 0.8 |
| Cheese (Parmesan) | 1.5 - 2.0 | |
| Milk (whole) | 0.2 - 0.3 |
Data compiled from various nutritional databases. Values are approximate and can vary based on preparation and specific product.
Inferred Biological Roles and Signaling Pathways
Direct experimental evidence for the biological activity of the this compound dipeptide is currently lacking. However, the well-established physiological roles of its constituent amino acids provide a strong basis for inferring its potential functions. It is hypothesized that Arg-Ile, upon absorption, is likely hydrolyzed by intracellular peptidases into L-arginine and L-isoleucine, which then exert their respective biological effects.[1]
Roles of L-Arginine
L-arginine is a versatile amino acid involved in numerous metabolic and signaling pathways:[3]
-
Nitric Oxide Synthesis: It is the sole substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune responses.
-
Urea Cycle: Arginine is a key intermediate in the urea cycle, essential for the detoxification and excretion of ammonia.
-
Creatine Synthesis: It serves as a precursor for the synthesis of creatine, a vital molecule for energy storage in muscle and brain tissue.
-
Hormone Secretion: Arginine can stimulate the release of growth hormone, insulin, and glucagon.
-
mTOR Pathway Activation: Arginine is a known activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.
Roles of L-Isoleucine
L-isoleucine, a branched-chain amino acid (BCAA), plays a crucial role in:
-
Protein Synthesis: It is a fundamental building block for protein synthesis and a potent stimulator of muscle protein synthesis.
-
Metabolic Regulation: Isoleucine is involved in the regulation of glucose uptake and metabolism.
-
mTOR Pathway Activation: Like arginine and its fellow BCAA leucine, isoleucine can activate the mTOR signaling pathway, thereby promoting protein synthesis and cell growth.
The mTOR Signaling Pathway
Given that both L-arginine and L-isoleucine are potent activators of the mTOR pathway, it is highly probable that the primary biological effect of the Arg-Ile dipeptide is mediated through this signaling cascade. The mTOR complex 1 (mTORC1) integrates signals from nutrients, growth factors, and cellular energy status to control anabolic processes like protein and lipid synthesis, and inhibit catabolic processes such as autophagy.
Experimental Protocols
Accurate identification and quantification of the Arg-Ile dipeptide and assessment of its biological activity are crucial for advancing research in this area. The following sections detail relevant experimental methodologies.
Protocol for Identification and Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of peptides in complex biological matrices.
Objective: To identify and quantify the Arg-Ile dipeptide in biological samples (e.g., plasma, tissue homogenates, food extracts).
Materials:
-
Biological sample
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., 13C6,15N4-Arg-Ile)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Protein precipitation agent (e.g., trichloroacetic acid (TCA) or cold ACN)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For plasma/serum: To 100 µL of sample, add the internal standard and 300 µL of cold ACN to precipitate proteins.
-
For tissue homogenates: Homogenize the tissue in an appropriate buffer, add the internal standard, and precipitate proteins with TCA or ACN.
-
For food extracts: Homogenize the food sample in water or a suitable buffer, centrifuge to remove solids, and proceed with protein precipitation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA).
-
(Optional) Further clean up the sample using SPE if high matrix interference is observed.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the precursor ion (Q1) for Arg-Ile (m/z 288.2 for [M+H]+).
-
Optimize collision energy to identify characteristic product ions (Q3). Likely product ions would result from the cleavage of the peptide bond.
-
Establish MRM transitions for the analytical standard and the internal standard.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the specific instrument.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standard.
-
Quantify the Arg-Ile concentration in the unknown samples using the regression equation from the standard curve.
-
Protocol for Assessing mTOR Pathway Activation by Western Blotting
This protocol allows for the semi-quantitative analysis of the phosphorylation status of key proteins in the mTOR pathway, which is indicative of its activation.
Objective: To determine if Arg-Ile treatment activates the mTOR signaling pathway in a cell-based model.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HEK293 cells)
-
Cell culture medium and supplements
-
This compound dipeptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Starve cells of amino acids or serum for a defined period (e.g., 2-4 hours) to establish a baseline of low mTOR activity.
-
Treat cells with varying concentrations of Arg-Ile or a vehicle control for a specified time (e.g., 15-60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p70S6K) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., anti-p70S6K) and a loading control (e.g., anti-β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control. An increase in the ratio of phosphorylated to total protein in Arg-Ile-treated cells compared to controls indicates pathway activation.
-
Conclusion and Future Directions
The this compound dipeptide represents an understudied area of nutritional biochemistry and cell biology. While direct evidence of its natural abundance and specific functions is sparse, the well-characterized roles of its constituent amino acids, L-arginine and L-isoleucine, strongly suggest a potential role in modulating the mTOR signaling pathway. This technical guide provides a framework for future research by summarizing the likely dietary origins of Arg-Ile and presenting detailed protocols for its quantification and the assessment of its most probable biological activity.
Future research should focus on:
-
Systematic Quantification: Conducting peptidomics studies to quantify Arg-Ile in various food sources and biological fluids.
-
Bioavailability Studies: Determining the absorption and metabolic fate of orally administered Arg-Ile.
-
Direct Functional Assays: Investigating the direct effects of the Arg-Ile dipeptide on cellular signaling pathways, independent of its hydrolysis products.
-
Physiological Relevance: Exploring the impact of Arg-Ile on physiological processes such as muscle protein synthesis, immune function, and metabolic health in in vivo models.
Addressing these research questions will be crucial in elucidating the true biological significance of the this compound dipeptide and its potential as a nutraceutical or therapeutic agent.
References
Arginyl-Isoleucine: A Dipeptide at the Crossroads of Metabolism and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide arginyl-isoleucine (Arg-Ile), composed of the amino acids arginine and isoleucine, represents a fascinating intersection of protein metabolism and cellular signaling. While a singular, dramatic discovery of this specific dipeptide is not documented in the annals of scientific history, its significance arises from its constituent amino acids, which are pivotal regulators of fundamental cellular processes. This technical guide delves into the historical context of its implicit discovery through the advent of protein sequencing, its synthesis, and the well-established biological roles of arginine and isoleucine, particularly their convergent influence on the mTOR signaling pathway. Detailed experimental protocols for its synthesis and for the investigation of its biological effects are provided, alongside quantitative data and visual representations of the relevant signaling cascades and experimental workflows.
Introduction: A Tale of Two Amino Acids
The history of arginyl-isoleucine is intrinsically linked to the broader history of peptide and protein chemistry. The early 20th century witnessed foundational discoveries, with the first synthesis of a dipeptide, glycylglycine, in 1901 and the coining of the term "peptide" by Emil Fischer in 1902.[1] However, the specific dipeptide arginyl-isoleucine did not emerge as a molecule of isolated interest. Instead, its existence was revealed through the groundbreaking work of protein sequencing, which began in earnest with Frederick Sanger's elucidation of the insulin sequence in the 1950s.[2] As more protein sequences were determined, the arginyl-isoleucine linkage was undoubtedly identified as a component of numerous polypeptide chains.
The true significance of arginyl-isoleucine for researchers today lies in the potent and distinct biological activities of its constituent amino acids. Arginine, a conditionally essential amino acid, is a critical component of the urea cycle and a precursor for nitric oxide, a key signaling molecule.[3] Isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and muscle metabolism.[4] Both amino acids are potent activators of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[5]
The mTORC1 Signaling Pathway: A Point of Convergence
The mTORC1 pathway is a primary hub for integrating nutrient signals, including those from amino acids. Both arginine and isoleucine stimulate mTORC1 activity, albeit through distinct sensing mechanisms, leading to the phosphorylation of downstream targets that promote protein synthesis and cell growth.
Arginine Sensing and mTORC1 Activation
Arginine is sensed in the cytosol by the CASTOR1 protein. In the absence of arginine, CASTOR1 binds to and inhibits GATOR2, which in turn allows GATOR1 to inhibit the Rag GTPases. Upon arginine binding, CASTOR1 releases its inhibition of GATOR2, leading to the activation of Rag GTPases and the subsequent recruitment of mTORC1 to the lysosomal surface, where it is activated by Rheb.
Isoleucine Sensing and mTORC1 Activation
Isoleucine, like its fellow BCAA leucine, is sensed by the leucyl-tRNA synthetase (LRS) and Sestrin proteins. When amino acid levels are low, Sestrin binds to and inhibits GATOR2. The binding of isoleucine (or leucine) to LRS or Sestrin disrupts this interaction, liberating GATOR2 to inhibit GATOR1, thereby activating the Rag GTPases and mTORC1.
The convergence of these pathways on the Rag GTPases highlights the potential for synergistic or additive effects of arginine and isoleucine in activating mTORC1.
Signaling Pathway Diagram
References
Arginyl-Isoleucine: A Technical Overview of Inferred Mechanisms of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the specific mechanism of action of the dipeptide Arginyl-Isoleucine (Arg-Ile) as a singular signaling entity is limited in publicly available scientific literature. Arg-Ile is recognized as a metabolite found in humans.[1] This technical guide, therefore, provides an in-depth exploration of the well-documented mechanisms of its constituent amino acids, L-arginine and L-isoleucine. The biological effects of the Arg-Ile dipeptide are likely a composite of the individual actions of these two amino acids following its hydrolysis.
Introduction
Dipeptides are increasingly recognized for their potential as bioactive molecules. While often considered intermediates in protein metabolism, they can be absorbed from the gut and may exert physiological effects.[2] The biological activity of a dipeptide can be attributed to the combined or synergistic effects of its constituent amino acids, or in some cases, to the dipeptide itself. In the absence of specific data for Arginyl-Isoleucine, this whitepaper will focus on the core mechanisms of L-arginine and L-isoleucine, providing a foundational understanding for researchers investigating this and other dipeptides.
L-arginine is a semi-essential amino acid renowned for its role as the precursor to the signaling molecule nitric oxide (NO) and its involvement in the mammalian target of rapamycin (mTOR) pathway.[3][4] L-isoleucine, an essential branched-chain amino acid (BCAA), is a key regulator of protein synthesis, primarily through the mTOR pathway, and also plays a significant role in immune function.[5]
This document will provide a detailed overview of these signaling pathways, supported by quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding of the potential cellular and physiological effects of Arginyl-Isoleucine.
Core Mechanism of Action: L-Arginine
L-arginine's physiological effects are multifaceted, stemming from its roles in two major signaling pathways: the Nitric Oxide (NO) pathway and the mTOR signaling cascade.
The L-Arginine-Nitric Oxide Signaling Pathway
L-arginine is the sole biological precursor of nitric oxide, a critical gaseous signaling molecule involved in a plethora of physiological processes, most notably vasodilation.
Nitric oxide is synthesized from the terminal guanidino nitrogen atom of L-arginine by the enzyme nitric oxide synthase (NOS). There are three main isoforms of NOS:
-
Endothelial NOS (eNOS): Primarily found in endothelial cells, its activation is calcium/calmodulin-dependent and leads to vasodilation.
-
Neuronal NOS (nNOS): Also calcium/calmodulin-dependent, it is involved in neurotransmission.
-
Inducible NOS (iNOS): Calcium-independent and typically expressed in immune cells in response to inflammatory stimuli.
The synthesis of NO from L-arginine is a two-step oxidation process that also requires molecular oxygen and NADPH as co-substrates, and FAD, FMN, and tetrahydrobiopterin (BH4) as cofactors. The reaction yields L-citrulline and NO.
Once produced, NO diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.
The L-Arginine-mTOR Signaling Pathway
L-arginine also plays a crucial role in regulating cell growth, proliferation, and protein synthesis through the activation of the mTOR signaling pathway.
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cellular metabolism. Amino acids, including arginine, are key activators of mTORC1. The sensing of arginine occurs through a cytosolic protein called CASTOR1 (Cellular Arginine Sensor for mTORC1).
In the absence of arginine, CASTOR1 forms a complex with GATOR2 (GAP activity toward Rags 2). This interaction inhibits the activity of the Rag GTPases, which are essential for the translocation of mTORC1 to the lysosomal surface, its site of activation.
When intracellular arginine levels are high, arginine binds directly to CASTOR1, causing a conformational change that leads to the dissociation of the CASTOR1-GATOR2 complex. The now-active GATOR2 complex promotes the loading of RagA/B with GTP, which in turn recruits mTORC1 to the lysosome. At the lysosome, mTORC1 is activated by Rheb (Ras homolog enriched in brain).
Activated mTORC1 phosphorylates several downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.
Core Mechanism of Action: L-Isoleucine
L-isoleucine, as a BCAA, is a potent regulator of protein synthesis and has emerging roles in immune modulation.
The L-Isoleucine-mTOR Signaling Pathway
Similar to L-arginine, L-isoleucine activates the mTORC1 pathway, although the precise sensing mechanism for isoleucine is still under investigation but is thought to involve mechanisms shared with other BCAAs like leucine.
The activation of mTORC1 by BCAAs is a complex process. While leucine is the most potent BCAA activator of mTORC1, isoleucine also contributes to this process. The current understanding is that BCAAs, including isoleucine, signal to the Rag GTPases to promote the translocation of mTORC1 to the lysosome for its activation by Rheb. This leads to the phosphorylation of S6K1 and 4E-BP1, stimulating protein synthesis.
L-Isoleucine in Immune Function
Recent research has highlighted the role of isoleucine in modulating the immune system.
L-isoleucine has been shown to enhance both innate and adaptive immune responses. One of the proposed mechanisms is through the activation of Pattern Recognition Receptor (PRR) signaling pathways. PRRs, such as Toll-like receptors (TLRs), are crucial for detecting pathogen-associated molecular patterns (PAMPs) and initiating an immune response.
Studies have shown that L-isoleucine can upregulate the expression of β-defensins, which are antimicrobial peptides that play a key role in host defense. This effect may be mediated through the activation of signaling pathways such as the TLR/MyD88/NF-κB pathway. Activation of this pathway leads to the transcription of genes encoding pro-inflammatory cytokines and antimicrobial peptides, thereby bolstering the immune response.
Quantitative Data
The following tables summarize key quantitative data related to the mechanisms of action of L-arginine and L-isoleucine.
Table 1: Quantitative Data for L-Arginine's Mechanism of Action
| Parameter | Value | Context | Reference |
| Km of eNOS for L-arginine | ~3 µM | The substrate concentration at which the enzyme reaches half of its maximum velocity. | |
| Plasma L-arginine concentration | ~100 µM | Normal physiological concentration in human plasma. | |
| ED50 of L-arginine for NOS | ~6 µM | The concentration of L-arginine that produces 50% of the maximal response of the enzyme. | |
| Effect of L-arginine on mTOR phosphorylation | Dose-dependent increase | In porcine trophectoderm cells, 100 and 350 µM L-arginine increased mTOR phosphorylation. |
Table 2: Quantitative Data for L-Isoleucine's Mechanism of Action
| Parameter | Value | Context | Reference |
| Effect of L-isoleucine on mTOR phosphorylation | Significant increase (P < 0.05) | Supplementation of L-isoleucine increased mTOR phosphorylation in bovine mammary cells. | |
| Effect of L-isoleucine on S6K1 phosphorylation | Significant increase (P < 0.05) | Supplementation of L-isoleucine increased S6K1 phosphorylation in bovine mammary cells. | |
| Effect of L-isoleucine on β-defensin expression | Significant increase | 8 mM L-isoleucine for 24h increased β-defensin gene expression in IPEC-J2 and 3D4/31 cells. | |
| Effect of L-isoleucine on PRR signaling | Significant increase | 8 mM L-isoleucine for 24h increased PRR signaling pathway gene expression in IPEC-J2 and 3D4/31 cells. |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanisms of action of L-arginine and L-isoleucine.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol is used to measure the activity of NOS in cell lysates or tissue homogenates by quantifying the conversion of [3H]L-arginine to [3H]L-citrulline.
Workflow Diagram:
Methodology:
-
Homogenate Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer containing protease inhibitors.
-
Reaction Mixture: Prepare a reaction mixture containing the homogenate, [3H]L-arginine, NADPH, CaCl2, calmodulin, and other necessary cofactors in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA and a cation-exchange resin like Dowex 50WX-8).
-
Separation: The Dowex resin binds the unreacted [3H]L-arginine, while the [3H]L-citrulline remains in the supernatant.
-
Quantification: Measure the radioactivity of the supernatant using a scintillation counter to determine the amount of [3H]L-citrulline produced.
-
Calculation: Calculate NOS activity based on the amount of [3H]L-citrulline formed per unit of time per milligram of protein.
Western Blotting for mTOR Pathway Proteins
This protocol is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway, such as mTOR, S6K1, and 4E-BP1.
Workflow Diagram:
Methodology:
-
Cell Lysis: Lyse cells treated with or without L-arginine/L-isoleucine in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the protein of interest (e.g., anti-phospho-mTOR, anti-mTOR).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
T-cell Proliferation Assay
This protocol is used to assess the effect of L-arginine or L-isoleucine on the proliferation of T-cells in response to a stimulus.
Methodology:
-
Cell Isolation: Isolate T-cells from peripheral blood or spleen.
-
Cell Culture: Culture the T-cells in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin - PHA) and varying concentrations of the amino acid of interest.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), measure cell proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine into their DNA. Harvest the cells and measure radioactivity using a scintillation counter.
-
CFSE Staining: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As the cells divide, the dye is distributed equally between daughter cells, and the fluorescence intensity per cell is halved with each division. Analyze the fluorescence by flow cytometry.
-
-
Data Analysis: Quantify the level of proliferation relative to control conditions.
Conclusion
While the dipeptide Arginyl-Isoleucine remains a subject for future in-depth investigation, a comprehensive understanding of its constituent amino acids, L-arginine and L-isoleucine, provides a strong foundation for predicting its potential biological effects. L-arginine is a key player in cardiovascular and cellular growth regulation through the nitric oxide and mTOR pathways, respectively. L-isoleucine is a critical regulator of protein synthesis via the mTOR pathway and an emerging modulator of the immune system. The combined presence of these two amino acids in the form of a dipeptide suggests potential applications in areas requiring enhanced vasodilation, protein synthesis, and immune support. Further research is warranted to elucidate the specific mechanism of action of the Arg-Ile dipeptide, including its absorption, hydrolysis, and potential unique signaling properties.
References
- 1. Arg-Ile | C12H25N5O3 | CID 7009553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipeptide - Wikipedia [en.wikipedia.org]
- 3. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and physiological effects of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dipeptide Arginylisoleucine: A Technical Overview of its Inferred Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic effects of the dipeptide Arginylisoleucine (Arg-Ile). Direct research on this specific dipeptide is limited; therefore, this document extrapolates its biological functions based on the well-documented roles of its constituent amino acids, L-arginine and L-isoleucine. It is posited that upon administration, Arg-Ile is hydrolyzed into its free amino acids, which then exert their individual and potentially synergistic effects. This guide delves into the molecular mechanisms, key signaling pathways, and potential therapeutic applications in areas such as muscle protein synthesis, immune modulation, and cardiovascular health. Detailed experimental protocols and quantitative data from relevant studies on L-arginine and L-isoleucine are presented to provide a foundational resource for future research and development of Arg-Ile as a therapeutic agent.
Introduction: The Therapeutic Promise of Dipeptides
Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities beyond their basic nutritional role as intermediates in protein metabolism[1]. They can function as signaling molecules and therapeutic agents, with effects that may be a composite of their constituent amino acids or unique to the dipeptide structure[1]. Arg-Ile is a dipeptide composed of L-arginine and L-isoleucine and has been reported in Homo sapiens[2]. The therapeutic potential of Arg-Ile is likely derived from the biological activities of its constituent amino acids following its hydrolysis in the body[1].
Inferred Mechanism of Action of this compound
The primary hypothesis for the biological action of Arg-Ile is its breakdown into L-arginine and L-isoleucine. Once released, these amino acids can act on various cellular pathways.
The Role of L-Arginine
L-arginine is a semi-essential amino acid with several critical physiological functions[1].
-
Nitric Oxide Synthesis: Arginine is the direct precursor for nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. The production of NO is catalyzed by nitric oxide synthase (NOS).
-
Protein Synthesis and Muscle Metabolism: Arginine stimulates the initiation of mRNA translation, thereby promoting protein synthesis in skeletal muscle. This is primarily mediated through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.
-
Immune Modulation: Arginine has been shown to improve immune responses to bacteria, viruses, and tumor cells.
-
Wound Healing: It promotes wound healing and liver regeneration.
The Role of L-Isoleucine
L-isoleucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein metabolism and muscle function.
-
Stimulation of Protein Synthesis: Like other BCAAs, particularly leucine, isoleucine is a potent activator of the mTORC1 signaling pathway, which is a central regulator of protein synthesis. The omission of isoleucine from cell culture media has been shown to reduce the phosphorylation of key mTORC1 pathway components.
-
Energy Production: Isoleucine is both glucogenic and ketogenic, meaning its catabolism can produce intermediates for both glucose and ketone body synthesis, providing energy to the body.
-
Hemoglobin Synthesis: It is important in the synthesis of hemoglobin.
Key Signaling Pathways
The therapeutic effects of the constituent amino acids of Arg-Ile are largely mediated through the activation of key signaling pathways that regulate cell growth, proliferation, and metabolism.
The PI3K/Akt/mTORC1 Pathway
Both arginine and isoleucine are known to activate the mTORC1 pathway, a master regulator of cell growth and protein synthesis.
-
Activation by Arginine: Arginine activates the PI3K/Akt pathway, which in turn leads to the activation of mTORC1. Studies in C2C12 myotubes have shown that arginine-induced phosphorylation of mTORC1 substrates, S6K1 and 4E-BP1, is inhibited by PI3K and Akt inhibitors. This activation may be initiated through the G protein-coupled receptor GPRC6A.
-
Activation by Isoleucine: Isoleucine, as a BCAA, can independently stimulate mTORC1 signaling. The presence of isoleucine is necessary for the phosphorylation of mTOR and its downstream effectors, S6K1 and ribosomal protein S6 (rpS6).
Caption: Inferred mTORC1 signaling pathway activation by L-arginine and L-isoleucine.
The Nitric Oxide (NO) Signaling Pathway
L-arginine is the substrate for nitric oxide synthase (eNOS in endothelial cells) to produce nitric oxide. NO then activates guanylate cyclase, leading to the production of cyclic GMP (cGMP), which mediates many of the vasodilatory effects of NO.
Caption: L-arginine-mediated nitric oxide (NO) signaling pathway.
Potential Therapeutic Applications
Based on the functions of its constituent amino acids, Arg-Ile may have therapeutic potential in several areas.
Muscle Atrophy and Sarcopenia
Skeletal muscle atrophy is characterized by a decrease in muscle mass, often resulting from an imbalance where protein degradation exceeds protein synthesis. By providing both arginine and isoleucine, Arg-Ile could potentially counteract muscle wasting.
-
Stimulation of Protein Synthesis: The activation of the mTORC1 pathway by both amino acids would be expected to increase muscle protein synthesis.
-
Inhibition of Protein Degradation: Leucine, a BCAA similar to isoleucine, has been shown to downregulate the expression of key genes involved in muscle proteolysis, such as muscle atrophy F-box (MAFbx) and muscle ring finger 1 (MuRF1). It is plausible that isoleucine has similar effects.
Cardiovascular Conditions
The L-arginine component of Arg-Ile suggests potential benefits for cardiovascular health.
-
Hypertension: L-arginine supplementation has been shown in meta-analyses to reduce systolic and diastolic blood pressure in hypertensive adults. This is likely due to the increased production of NO, a potent vasodilator.
-
Myocardial Ischemia-Reperfusion Injury: Combined treatment with L-arginine and insulin has been shown to be cardioprotective in models of myocardial ischemia-reperfusion injury, an effect attributed to increased NO bioavailability.
Immune System Enhancement
L-arginine is crucial for immune cell function, and its supplementation may enhance immune responses. Meta-analyses have indicated that L-arginine can reduce the incidence of hospital-acquired infections in surgical patients.
Quantitative Data
The following tables summarize quantitative data from studies on the effects of L-arginine and L-isoleucine.
Table 1: Effect of Amino Acids on mTORC1 Pathway Phosphorylation
| Amino Acid | Model System | Protein | Change in Phosphorylation | Reference |
|---|---|---|---|---|
| L-Arginine | C2C12 myotubes | 4E-BP1 | Increased | |
| L-Arginine | C2C12 myotubes | S6K1 | Increased | |
| L-Isoleucine (omission) | MAC-T cells | mTOR (Ser2448) | Decreased | |
| L-Isoleucine (omission) | MAC-T cells | rpS6 (Ser235/236) | Decreased | |
| L-Isoleucine (omission) | Bovine mammary tissue | mTOR | Decreased |
| L-Isoleucine (omission) | Bovine mammary tissue | S6K1 (Thr389) | Decreased | |
Table 2: Therapeutic Effects of L-Arginine Supplementation in Humans (Meta-analysis)
| Condition | Outcome | Effect Size | Reference |
|---|---|---|---|
| Hypertension (Adults) | Systolic Blood Pressure | Reduction of 2.2 to 5.4 mm Hg | |
| Hypertension (Adults) | Diastolic Blood Pressure | Reduction of 2.7 to 3.1 mm Hg | |
| Gestational Hypertension | Diastolic Blood Pressure | Reduction of 4.9 mm Hg |
| Surgical Patients | Hospital-acquired infections | 40% reduction in incidence | |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Analysis of mTORC1 Signaling in C2C12 Myotubes
This protocol is based on studies investigating the effect of L-arginine on protein synthesis signaling.
-
Cell Culture and Differentiation: Mouse-derived C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching confluence.
-
Amino Acid Treatment: Differentiated myotubes are pre-incubated in amino acid-free medium. Subsequently, cells are treated with specific concentrations of L-arginine or other amino acids for a defined period (e.g., 1 hour).
-
Inhibitor Studies: To elucidate the signaling pathway, cells can be pre-incubated with specific inhibitors such as rapamycin (mTORC1 inhibitor), LY294002 (PI3K inhibitor), or MK-2206 (Akt inhibitor) before amino acid stimulation.
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified.
-
Phosphorylated protein levels are normalized to total protein levels.
-
Caption: Experimental workflow for Western Blot analysis of signaling proteins.
In Vivo Analysis of Muscle Protein Synthesis in Mice
This protocol is based on studies examining the in vivo effects of amino acid administration on muscle signaling.
-
Animal Model: Male mice (e.g., C57BL/6J) are used.
-
Fasting: Mice are fasted overnight to establish a baseline state with low signaling activity.
-
Administration: A solution of L-arginine, L-leucine (as a positive control), or saline (as a negative control) is administered via intraperitoneal injection or oral gavage.
-
Tissue Collection: At a specified time point after administration (e.g., 1 hour), mice are euthanized, and skeletal muscles (e.g., gastrocnemius) are rapidly excised and frozen in liquid nitrogen for later analysis.
-
Analysis: The collected muscle tissue is then processed for Western blot analysis as described in section 6.1.
Conclusion and Future Directions
While direct evidence for the therapeutic effects of the dipeptide Arg-Ile is currently lacking, a strong theoretical framework based on the known biological activities of L-arginine and L-isoleucine suggests significant potential. The primary mechanism of action is likely the hydrolysis of the dipeptide and the subsequent activation of key signaling pathways, most notably the PI3K/Akt/mTORC1 and NO pathways. These pathways are central to the regulation of muscle protein synthesis, cardiovascular function, and immune responses.
Future research should focus on:
-
Directly investigating the effects of Arg-Ile in both in vitro and in vivo models to confirm the hypotheses presented in this guide.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of Arg-Ile, including its absorption, distribution, metabolism, and excretion.
-
Comparing the efficacy of Arg-Ile to the administration of its constituent free amino acids to determine if the dipeptide form offers any advantages, such as enhanced stability or uptake.
-
Exploring the therapeutic potential of Arg-Ile in specific disease models, such as those for sarcopenia, cachexia, hypertension, and immunodeficiency.
This technical guide serves as a foundational document to stimulate and guide further research into the promising therapeutic applications of this compound.
References
Introduction to Dipeptide Signaling and Arginyl-Isoleucine
An In-depth Technical Guide to the Function of Arginyl-Isoleucine in Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the dipeptide Arginyl-Isoleucine (Arg-Ile) is limited. This guide synthesizes the well-established roles of its constituent amino acids, Arginine and Isoleucine, to build a framework for understanding the potential functions of Arg-Ile in cellular metabolism. The mechanisms and protocols described are based on current knowledge of amino acid and dipeptide signaling and serve as a foundation for future research.
Dipeptides, traditionally viewed as mere intermediates in protein turnover, are now emerging as bioactive molecules capable of modulating cellular signaling pathways. Their entry into cells is mediated by specific transporters, such as PepT1 and PepT2, allowing them to influence cellular physiology. The dipeptide Arginyl-Isoleucine (Arg-Ile) is of significant interest due to the critical roles of its components. Arginine and Isoleucine are potent activators of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism[1][2].
Two primary hypotheses exist for the mechanism of action of Arg-Ile:
-
Indirect Signaling (Hydrolysis-dependent): Arg-Ile is transported into the cell and rapidly hydrolyzed by intracellular peptidases into free L-Arginine and L-Isoleucine. These free amino acids then activate their respective downstream signaling pathways.
-
Direct Signaling (Intact Dipeptide): The intact Arg-Ile dipeptide acts as a signaling molecule itself, potentially by interacting with a yet-to-be-identified receptor or sensor, to trigger a cellular response. This remains a speculative area requiring further investigation[1].
Core Signaling Pathways: The Role of Arginine and Isoleucine
The metabolic effects of Arg-Ile are likely mediated through the well-characterized nutrient-sensing pathways of its constituent amino acids, which converge on mTORC1.
Arginine Sensing and Signaling
Arginine is a key regulator of mTORC1 activity[3][4]. The primary sensing mechanism involves the cytosolic protein CASTOR1 (Cytosolic Arginine Sensor for mTORC1 Subunit 1).
-
In Low Arginine Conditions: CASTOR1 binds to and inhibits GATOR2 (GTPase-Activating Protein Activity Toward Rags 2), which is a positive regulator of the Rag GTPases. This leads to the inactivation of mTORC1.
-
In High Arginine Conditions: Arginine binds directly to CASTOR1, causing a conformational change that disrupts the CASTOR1-GATOR2 interaction. This relieves the inhibition on GATOR2, allowing for Rag GTPase activation and subsequent recruitment and activation of mTORC1 at the lysosomal surface.
Isoleucine (BCAA) Sensing and Signaling
Isoleucine, as a branched-chain amino acid (BCAA), plays a crucial role in muscle metabolism and immune function. Its signaling to mTORC1 is primarily mediated by the Sestrin family of proteins (specifically Sestrin2).
-
In Low Leucine/Isoleucine Conditions: Sestrin2 binds to and inhibits GATOR2, keeping mTORC1 inactive.
-
In High Leucine/Isoleucine Conditions: Leucine (and likely other BCAAs like isoleucine) binds to Sestrin2, disrupting the Sestrin2-GATOR2 interaction. This activates the same downstream cascade as arginine sensing, leading to mTORC1 activation.
Recent studies also suggest that restricting dietary isoleucine can improve metabolic health, reduce frailty, and extend lifespan in mice, highlighting its potent and distinct metabolic effects.
Quantitative Data Summary
While specific data for Arg-Ile is not yet available, this section provides templates based on expected outcomes from analogous studies on individual amino acids or other dipeptides. These tables are for illustrative purposes.
Table 3.1: Example Data on mTORC1 Pathway Activation This table illustrates the expected dose-dependent effect of Arg-Ile on the phosphorylation of mTORC1 downstream targets in a cell-based assay.
| Compound | Concentration (mM) | p-S6K1 (Fold Change vs. Control) | p-4E-BP1 (Fold Change vs. Control) |
| Control (untreated) | - | 1.0 | 1.0 |
| Arg-Ile | 0.5 | 2.5 | 2.1 |
| Arg-Ile | 1.0 | 4.8 | 4.2 |
| Arg-Ile | 5.0 | 8.3 | 7.5 |
| L-Arginine | 5.0 | 6.5 | 5.9 |
| L-Isoleucine | 5.0 | 5.8 | 5.1 |
| Rapamycin (Inhibitor) | 0.1 | 0.2 | 0.3 |
Table 3.2: Example In Vitro Caco-2 Permeability Data This table shows hypothetical data for assessing the intestinal permeability of intact Arg-Ile.
| Compound | Concentration (µM) | Apparent Permeability (Papp) (cm/s) | Efflux Ratio |
| Arg-Ile | 10 | 1.5 x 10⁻⁶ | 1.2 |
| L-Arginine | 10 | 0.8 x 10⁻⁶ | 1.5 |
| L-Isoleucine | 10 | 1.2 x 10⁻⁶ | 1.1 |
| Propranolol (High Perm.) | 10 | 20.5 x 10⁻⁶ | 0.9 |
| Atenolol (Low Perm.) | 10 | 0.5 x 10⁻⁶ | 1.3 |
Experimental Protocols
The following protocols provide a framework for investigating the metabolic function of Arg-Ile.
Protocol: mTORC1 Activation via Western Blot
This protocol assesses the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream effectors, S6K1 and 4E-BP1.
Objective: To determine if Arg-Ile activates the mTORC1 signaling pathway in a dose- and time-dependent manner.
Methodology:
-
Cell Culture: Seed cells (e.g., C2C12 myoblasts, HEK293T) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal signaling activity, serum-starve the cells in a suitable medium (e.g., DMEM) for 4-6 hours.
-
Treatment: Treat cells with varying concentrations of Arg-Ile (e.g., 0.1, 0.5, 1, 5, 10 mM) for different durations (e.g., 15, 30, 60, 120 minutes). Include positive controls (free L-Arginine and L-Isoleucine) and a negative control (untreated).
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Protocol: In Vitro Intestinal Permeability (Caco-2 Assay)
This assay evaluates the transport of intact Arg-Ile across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
Objective: To determine if Arg-Ile can be transported intact across the intestinal barrier, suggesting it could act directly on other tissues.
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add Arg-Ile (and controls) to the apical (A) chamber (to measure A-to-B transport) or the basolateral (B) chamber (to measure B-to-A transport/efflux).
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: Analyze the concentration of intact Arg-Ile, L-Arginine, and L-Isoleucine in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area, and C0 is the initial concentration. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
Proposed Experimental Workflow
To fully elucidate the metabolic function of Arg-Ile, a systematic approach is required. The following workflow outlines key stages of investigation.
Conclusion and Future Directions
The dipeptide Arg-Ile holds considerable potential as a modulator of cellular metabolism, primarily through the established nutrient-sensing pathways of Arginine and Isoleucine that converge on mTORC1. The prevailing hypothesis is that Arg-Ile functions after being hydrolyzed into its constituent amino acids. However, the possibility of direct signaling by the intact dipeptide presents an exciting avenue for future research.
Key future research should focus on:
-
Quantifying intracellular concentrations of intact Arg-Ile versus free amino acids after administration to determine the primary mode of action.
-
Identifying potential direct binding partners of the dipeptide to explore novel signaling mechanisms.
-
In vivo studies using animal models of metabolic disorders to assess the therapeutic potential of Arg-Ile supplementation.
Such research will be pivotal for developing novel therapeutic strategies targeting metabolic and growth-related disorders.
References
Arginyl-Isoleucine: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide arginyl-isoleucine (Arg-Ile), composed of the basic amino acid arginine and the hydrophobic amino acid isoleucine, presents a unique molecular profile with potential applications in drug development, nutritional science, and cellular research. Understanding its stability and degradation is paramount for predicting its bioavailability, shelf-life, and biological activity. This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of arginyl-isoleucine, detailed experimental protocols for its assessment, and insights into its potential interactions with cellular signaling pathways. While specific experimental data for arginyl-isoleucine is limited in publicly available literature, this guide extrapolates from the known chemistry of its constituent amino acids and the general principles of peptide degradation to provide a robust framework for its study.
Chemical and Physical Properties of Arginyl-Isoleucine
Arginyl-isoleucine is a dipeptide formed from L-arginine and L-isoleucine residues.[1] Its structure combines the hydrophilic, positively charged guanidinium group of arginine with the bulky, hydrophobic isobutyl side chain of isoleucine. This amphipathic nature influences its solubility and potential for aggregation.
Table 1: Physicochemical Properties of Arginyl-Isoleucine
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅N₅O₃ | [1] |
| Molecular Weight | 287.36 g/mol | [1] |
| IUPAC Name | (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | [1] |
| LogP (estimated) | -2.35 | [1] |
| Charge at pH 7 | +1 | General chemical principles |
Stability and Degradation Profile
The stability of arginyl-isoleucine is influenced by both chemical and enzymatic factors. The peptide bond is susceptible to hydrolysis, and the individual amino acid residues can undergo specific degradation reactions.
Chemical Stability
Peptides are susceptible to various forms of chemical degradation, which can result in a loss of biological activity. The primary chemical degradation pathways relevant to arginyl-isoleucine are hydrolysis and, to a lesser extent, oxidation.
-
Hydrolysis: The peptide bond between arginine and isoleucine is the primary site of chemical instability. This hydrolysis is catalyzed by both acidic and basic conditions. At neutral pH, the rate of uncatalyzed hydrolysis is generally slow. The bulky side chain of isoleucine may offer some steric hindrance, potentially slowing the rate of hydrolysis compared to dipeptides with smaller amino acids.
-
Oxidation: While arginine and isoleucine are not as susceptible to oxidation as methionine or cysteine, the guanidinium group of arginine can be a target for reactive oxygen species under certain conditions.
Table 2: Factors Affecting the Chemical Stability of Arginyl-Isoleucine
| Factor | Effect on Stability |
| pH | Stability is generally greatest at a slightly acidic to neutral pH (around 4-6). Both highly acidic and alkaline conditions accelerate peptide bond hydrolysis. |
| Temperature | Increased temperature accelerates the rate of all chemical degradation reactions. For long-term storage, peptides should be kept frozen, preferably at -20°C or -80°C in a lyophilized state. |
| Buffer Components | Certain buffer species can catalyze hydrolysis. Phosphate buffers are generally considered suitable for peptide formulations. |
| Light Exposure | Although less of a concern for Arg-Ile compared to peptides with tryptophan or tyrosine, prolonged exposure to UV light can potentially generate free radicals that may lead to degradation. |
Enzymatic Degradation
In a biological environment, the primary route of arginyl-isoleucine degradation is through enzymatic hydrolysis by peptidases. The susceptibility to specific enzymes is determined by the amino acid sequence.
-
Aminopeptidases and Carboxypeptidases: These exopeptidases cleave amino acids from the N-terminus and C-terminus, respectively. Arginyl-isoleucine is a substrate for both classes of enzymes.
-
Dipeptidyl Peptidases (DPPs): These enzymes cleave dipeptides from the N-terminus of polypeptide chains.
-
Prolyl Oligopeptidase (POP) family: While the name suggests a preference for proline, some members of this family have broader specificity and could potentially cleave the Arg-Ile bond.
The rate of enzymatic degradation will vary significantly depending on the biological matrix (e.g., plasma, intestinal fluid).
Table 3: Predicted Susceptibility of Arginyl-Isoleucine to Enzymatic Degradation
| Biological Matrix | Key Peptidases | Predicted Stability of Arg-Ile |
| Human Plasma | Aminopeptidases, Carboxypeptidases, Dipeptidyl Peptidases | Moderate to Low. The half-life is expected to be in the range of minutes to a few hours. |
| Simulated Gastric Fluid (SGF) | Pepsin | High. Pepsin preferentially cleaves after hydrophobic and aromatic residues, and the Arg-Ile bond is not a primary target. |
| Simulated Intestinal Fluid (SIF) | Trypsin, Chymotrypsin, Elastase, Aminopeptidases, Carboxypeptidases | Low. Trypsin cleaves after basic residues like arginine, making the Arg-Ile bond a likely cleavage site. Other peptidases in SIF will also contribute to rapid degradation. |
Experimental Protocols for Stability and Degradation Analysis
A thorough assessment of arginyl-isoleucine stability requires a combination of analytical techniques and well-defined experimental conditions.
Quantification of Arginyl-Isoleucine
Accurate quantification is the foundation of any stability study. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for peptide analysis.
Protocol 1: Reversed-Phase HPLC-MS/MS for Arginyl-Isoleucine Quantification
-
Sample Preparation:
-
For in vitro stability assays, samples are typically diluted in the appropriate buffer.
-
For biological matrices (e.g., plasma, tissue homogenates), a protein precipitation step is required. This is commonly achieved by adding a 3-fold excess of cold acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled version of Arg-Ile).
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for separating the polar dipeptide.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the dipeptide. The exact gradient will need to be optimized.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C, to ensure reproducibility.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Parent Ion (Q1): m/z 288.2 (for [M+H]⁺ of Arg-Ile).
-
Fragment Ion (Q3): Select a characteristic fragment ion for quantification (e.g., m/z 70.1 or 175.1 for the arginine immonium ion or the arginine residue, respectively) and another for confirmation.
-
-
Internal Standard: Use a stable isotope-labeled Arg-Ile for the most accurate quantification.
-
In Vitro Stability Assays
Protocol 2: Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
Preparation of Simulated Fluids:
-
SGF (pH 1.2): Dissolve pepsin (e.g., from porcine stomach) in 0.01 M HCl to a final concentration of approximately 3.2 mg/mL.
-
SIF (pH 6.8): Dissolve pancreatin (e.g., from porcine pancreas) in a phosphate buffer (e.g., 50 mM KH₂PO₄) to a final concentration of 10 mg/mL, and adjust the pH to 6.8 with 0.1 M NaOH.
-
-
Incubation:
-
Pre-warm the SGF and SIF solutions to 37°C.
-
Prepare a stock solution of arginyl-isoleucine in an appropriate solvent (e.g., water or a buffer compatible with the assay).
-
Initiate the reaction by adding a small volume of the arginyl-isoleucine stock solution to the pre-warmed simulated fluid to achieve the desired final concentration (e.g., 100 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).
-
Process the samples as described in Protocol 1 for HPLC-MS/MS analysis.
-
-
Data Analysis:
-
Plot the percentage of remaining arginyl-isoleucine against time.
-
Determine the degradation half-life (t₁/₂) by fitting the data to a first-order decay model.
-
Protocol 3: Plasma Stability Assay
-
Plasma Preparation:
-
Use fresh or freshly thawed plasma (e.g., human, rat, mouse) containing an anticoagulant (e.g., heparin, EDTA).
-
Pre-warm the plasma to 37°C.
-
-
Incubation:
-
Spike the pre-warmed plasma with arginyl-isoleucine to a final concentration (e.g., 10 µM).
-
Incubate at 37°C.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the plasma sample.
-
Immediately stop the enzymatic degradation by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Process the samples for HPLC-MS/MS analysis as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the half-life of arginyl-isoleucine in plasma as described for the SGF/SIF assay.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Stability Assessment
Potential Signaling Pathways
The biological effects of arginyl-isoleucine could be mediated by the intact dipeptide or by its constituent amino acids following hydrolysis. Arginine and isoleucine are known to be involved in several key signaling pathways, most notably the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism.
Hypothesized Signaling Mechanism of Arginyl-Isoleucine
Arginine Metabolism
Arginine is a semi-essential amino acid with diverse metabolic fates. It is a substrate for nitric oxide synthase (NOS), arginase, and arginine:glycine amidinotransferase (AGAT) for creatine synthesis.
Isoleucine Degradation
Isoleucine is a branched-chain amino acid (BCAA) that is catabolized in several steps to yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Conclusion
The stability and degradation profile of arginyl-isoleucine is a critical determinant of its potential utility in various applications. While specific experimental data on this dipeptide is scarce, this guide provides a comprehensive framework for its investigation. The provided experimental protocols for stability assessment in simulated biological fluids and plasma, coupled with advanced analytical techniques like LC-MS/MS, will enable researchers to generate the necessary data to understand its pharmacokinetic and pharmacodynamic properties. Furthermore, the exploration of potential signaling pathways involving its constituent amino acids offers a starting point for elucidating its biological mechanisms of action. Future research should focus on generating empirical data for arginyl-isoleucine to validate the predictions outlined in this guide and to fully unlock its therapeutic and scientific potential.
References
Methodological & Application
Application Notes: Solid-Phase Synthesis of Arginylisoleucine (Arg-Ile)
Introduction
Arginine-containing peptides are integral to numerous biological functions and are a significant focus in therapeutic peptide development. The dipeptide Arginylisoleucine (Arg-Ile) serves as a fundamental model for establishing robust synthesis protocols. Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the predominant method for its production, offering high efficiency and ease of purification.[1][2] This document provides a detailed protocol for the manual synthesis of Arg-Ile, from resin preparation to final peptide purification and characterization. The procedure is designed for researchers, scientists, and professionals in drug development.
Synthesis Strategy Overview
The synthesis of Arg-Ile is performed on a 2-chlorotrityl chloride (2-CTC) resin, which is an acid-labile support allowing for the cleavage of the final peptide while keeping acid-sensitive side-chain protecting groups intact if necessary.[3][4][5] The synthesis follows the C-terminus to N-terminus direction, starting with the loading of Fmoc-Isoleucine (Fmoc-Ile-OH) onto the resin. The subsequent steps involve the deprotection of the Fmoc group and the coupling of Fmoc-Arginine(Pbf)-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the reactive guanidinium side chain of arginine and is removed during the final cleavage step with trifluoroacetic acid (TFA).
Experimental Protocols
Resin Preparation and Isoleucine Loading
The first step involves loading the C-terminal amino acid, Isoleucine, onto the 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) in a reaction vessel for 30 minutes at room temperature with gentle agitation.
-
Amino Acid Preparation: In a separate flask, dissolve Fmoc-Ile-OH (0.6-1.0 equivalents relative to resin capacity) in DCM (10 mL). Add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 equivalents relative to Fmoc-Ile-OH).
-
Loading Reaction: Drain the DCM from the swollen resin and add the Fmoc-Ile-OH/DIPEA solution. Agitate the mixture for 1-2 hours at room temperature. High esterification yields are typically achieved within this timeframe.
-
Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v, 10 mL) to the resin and agitate for 30-45 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.
Fmoc Deprotection
This step removes the N-terminal Fmoc protecting group from the loaded isoleucine to expose the amine for the next coupling reaction.
-
Resin Swelling: Swell the Fmoc-Ile-resin in DMF (10 mL) for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for an additional 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.
Arginine Coupling
The N-terminal amino acid, Arginine, is coupled to the deprotected isoleucine on the resin.
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.), and HOBt (1-Hydroxybenzotriazole) (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected H-Ile-resin. Agitate the mixture for 2-4 hours at room temperature. Arginine coupling can be slower than other amino acids.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Final Fmoc Deprotection
The Fmoc group is removed from the N-terminal arginine.
-
Follow the same procedure as described in Protocol 2: Fmoc Deprotection .
Cleavage and Side-Chain Deprotection
This final step cleaves the completed Arg-Ile dipeptide from the resin and removes the Pbf protecting group from the arginine side chain.
-
Resin Preparation: Wash the deprotected Arg(Pbf)-Ile-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate by approximately half under a stream of nitrogen. Add the concentrated filtrate dropwise to a flask of cold diethyl ether (50 mL) to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 20 mL). Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Purification: The standard method for peptide purification is RP-HPLC. Purify the crude peptide on a C18 column using a linear gradient of acetonitrile in water, with 0.1% TFA as an ion-pairing agent. A typical gradient might be 5-35% acetonitrile over 30 minutes.
-
Characterization: Pool the fractions containing the pure peptide, as determined by analytical HPLC, and lyophilize to obtain a white powder. Confirm the identity of the final product by mass spectrometry (e.g., ESI-MS) to verify the molecular weight.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Step | Reagent | Equivalents (relative to resin loading) | Solvent | Time | Temperature |
| Isoleucine Loading | Fmoc-Ile-OH | 0.6 - 1.0 | DCM | 1-2 hours | Room Temp |
| DIPEA | 2.0 - 4.0 (relative to amino acid) | DCM | 1-2 hours | Room Temp | |
| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF | 5 + 15 min | Room Temp |
| Arginine Coupling | Fmoc-Arg(Pbf)-OH | 3.0 | DMF | 2-4 hours | Room Temp |
| HBTU / HOBt | 3.0 | DMF | 2-4 hours | Room Temp | |
| DIPEA | 6.0 | DMF | 2-4 hours | Room Temp | |
| Cleavage | TFA / TIS / H₂O | 95:2.5:2.5 (v/v/v) | - | 2-3 hours | Room Temp |
Note: Equivalents are based on the initial loading capacity of the resin. Reaction times are typical and may be optimized based on reaction monitoring.
Workflow Visualization
The following diagram illustrates the workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of Arg-Ile.
References
Application Note: Quantitative Analysis of Arginylisoleucine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, such as arginylisoleucine (Arg-Ile), are increasingly recognized for their roles in various physiological and pathological processes, including cell signaling, nutrient transport, and as potential biomarkers for disease. Accurate and sensitive quantification of these small, polar molecules in complex biological matrices like plasma is crucial for advancing research and drug development. This application note presents a robust and sensitive method for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a straightforward protein precipitation for sample preparation and Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation of the polar analyte, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is outlined below.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled this compound internal standard (IS) solution (e.g., [U-¹³C₆, ¹⁵N₄]-Arg-Ile at a suitable concentration).
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 (v/v) acetonitrile/water with 0.1% formic acid).
-
Vortex to mix and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 90% B (0-1 min), 90-50% B (1-5 min), 50% B (5-6 min), 90% B (6.1-8 min) |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Manufacturer's recommendation |
MRM Transitions
To confirm the amino acid sequence and quantify this compound, the precursor ion ([M+H]⁺) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). This process breaks the peptide backbone, producing characteristic fragment ions, primarily b- and y-ions.
Caption: Fragmentation of this compound in MS/MS.
The theoretical monoisotopic mass of neutral this compound (C₁₂H₂₅N₅O₃) is 287.1957 Da. The protonated molecule ([M+H]⁺) will have an m/z of 288.1957.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 288.2 | y₁-ion (Isoleucine): 132.1 | Optimize experimentally |
| 288.2 | b₁-ion (Arginine): 157.1 | Optimize experimentally | |
| Internal Standard | Calculated based on isotope incorporation | Corresponding fragments | Optimize experimentally |
Note: The specific product ions and collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The developed LC-MS/MS method should be validated for its performance. The following table summarizes the expected performance characteristics based on similar assays for dipeptides and amino acids.[1][2][3]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85-115% |
| Matrix Effect | Minimal |
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma by LC-MS/MS. The combination of a simple protein precipitation sample preparation, HILIC chromatography, and tandem mass spectrometry provides a robust method suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility, making this method a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel Ultra Performance Liquid Chromatography Tandem-Mass Spectrometry (UPLC-MS/MS) method to measure l-arginine metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Arginyl-Isoleucine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide arginyl-isoleucine (Arg-Ile) is a subject of growing interest in biological research due to the significant roles of its constituent amino acids, L-arginine and L-isoleucine, in cellular metabolism, signaling, and overall health. L-arginine is a precursor for nitric oxide, a key signaling molecule, and plays a role in the urea cycle, while L-isoleucine is a branched-chain amino acid (BCAA) essential for protein synthesis and metabolic regulation.[1][2] The detection and quantification of Arg-Ile in biological samples such as plasma and urine are crucial for understanding its physiological roles, metabolic fate, and potential as a biomarker or therapeutic agent.
These application notes provide detailed protocols for the sensitive and specific detection of arginyl-isoleucine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a proposed enzyme-linked immunosorbent assay (ELISA) methodology.
Biological Significance and Signaling Pathways
While the direct signaling roles of most dipeptides are still under investigation, the biological activity of arginyl-isoleucine is largely inferred from the well-established functions of L-arginine and L-isoleucine.[3] Both amino acids are potent activators of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and metabolism. It is hypothesized that Arg-Ile is transported into cells via peptide transporters and is subsequently hydrolyzed into its constituent amino acids, which then engage with their respective signaling pathways.[3]
The diagram below illustrates the established mTORC1 signaling cascade initiated by L-arginine and L-isoleucine.
Caption: mTORC1 signaling activated by Arg and Ile.
Quantitative Data Summary
Table 1: Representative LC-MS/MS Quantitative Parameters
| Parameter | Plasma | Urine |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL | 5 - 25 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 105% | 80 - 110% |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
Table 2: Representative Immunoassay (ELISA) Quantitative Parameters
| Parameter | Plasma | Urine |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.2 - 2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Linearity (r²) | > 0.98 | > 0.98 |
| Recovery (%) | 80 - 120% | 75 - 125% |
| Intra-day Precision (%CV) | < 15% | < 20% |
| Inter-day Precision (%CV) | < 20% | < 25% |
Experimental Protocols
Protocol 1: Quantification of Arginyl-Isoleucine in Human Plasma and Urine by LC-MS/MS
This protocol describes a method for the extraction and quantification of Arg-Ile from biological fluids using protein precipitation followed by solid-phase extraction (SPE) and analysis by LC-MS/MS.
1.1. Materials and Reagents
-
Arginyl-isoleucine analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₄-Arg-Ile)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Mixed-mode or reversed-phase SPE cartridges
-
Human plasma (with anticoagulant) and urine samples
1.2. Sample Preparation
-
Thawing: Thaw frozen plasma and urine samples on ice.
-
Internal Standard Spiking: To 100 µL of sample, add 10 µL of internal standard solution.
-
Protein Precipitation (Plasma): Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash with 1 mL of 5% methanol in water.
-
Elute the dipeptide with 1 mL of 50% acetonitrile containing 0.1% formic acid.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
1.3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7.1-9 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Arg-Ile (precursor > product): m/z 288.2 > m/z 175.1 (quantifier), m/z 288.2 > m/z 70.1 (qualifier)
-
Internal Standard (precursor > product): To be determined based on the specific labeled standard used.
-
Caption: LC-MS/MS workflow for Arg-Ile detection.
Protocol 2: Hypothetical Competitive ELISA for Arginyl-Isoleucine
This protocol outlines a hypothetical competitive ELISA for the quantification of Arg-Ile. This method requires the development of a specific anti-Arg-Ile antibody.
2.1. Antibody Production (Hypothetical)
-
Hapten-Carrier Conjugation: Covalently conjugate synthetic Arg-Ile (the hapten) to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to make it immunogenic.
-
Immunization: Immunize host animals (e.g., rabbits or mice) with the Arg-Ile-carrier conjugate.
-
Antibody Purification: Collect antiserum and purify the polyclonal or monoclonal antibodies using affinity chromatography.
2.2. ELISA Protocol
-
Coating: Coat a 96-well microplate with a known amount of Arg-Ile-BSA conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add standards or samples along with the primary anti-Arg-Ile antibody to the wells. Incubate for 2 hours at room temperature. Free Arg-Ile in the sample will compete with the coated Arg-Ile for antibody binding.
-
Washing: Wash the plate three times.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times.
-
Detection: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of Arg-Ile in the sample.
Caption: Competitive ELISA workflow for Arg-Ile.
Conclusion
The protocols outlined in these application notes provide a robust framework for the detection and quantification of arginyl-isoleucine in biological samples. The LC-MS/MS method offers high specificity and sensitivity, making it the gold standard for quantitative analysis. While a commercial ELISA kit for Arg-Ile is not currently available, the proposed methodology provides a viable path for the development of a high-throughput immunoassay. Further research into the direct biological activities of Arg-Ile will be greatly facilitated by the application of these analytical methods.
References
Application Notes and Protocols for the Purification of Arginylisoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginylisoleucine (Arg-Ile) is a dipeptide with significant potential in various research and pharmaceutical applications. Its structure, combining the highly basic amino acid arginine with the hydrophobic amino acid isoleucine, presents unique challenges and opportunities for purification. The presence of the guanidinium group in arginine and the isobutyl side chain in isoleucine dictates the selection of appropriate purification strategies. This document provides detailed application notes and protocols for the primary methods used in the purification of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Crystallization.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for developing effective purification protocols.
| Property | Value | Method of Determination |
| Molecular Weight | 287.36 g/mol | Mass Spectrometry[1] |
| Monoisotopic Mass | 287.19573968 Da | Mass Spectrometry[1] |
| Theoretical Isoelectric Point (pI) | ~10.7 (Estimated) | Calculation from pKa values |
| pKa (α-carboxyl group) | ~3.5 (Estimated) | Potentiometric Titration |
| pKa (α-amino group) | ~8.2 (Estimated) | Potentiometric Titration |
| pKa (Arginine side chain) | ~12.5 | Potentiometric Titration[2] |
| Solubility in Water | Soluble (pH-dependent) | Experimental Observation |
| logP | -2.35 (Extrapolated) | Calculation[1] |
Note: The isoelectric point and pKa values are estimated based on the constituent amino acids and may vary slightly for the dipeptide.
Common Impurities in Synthetic this compound
The purification strategy must effectively remove impurities generated during solid-phase peptide synthesis (SPPS). Common impurities include:
-
Deletion sequences: Peptides lacking either arginine or isoleucine.
-
Truncated sequences: Incomplete peptide chains.
-
Racemization: Formation of D-amino acid isomers.
-
Protecting group adducts: Residual protecting groups from synthesis.
-
Oxidation products: Particularly of the arginine residue.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most prevalent and effective method for the purification of synthetic peptides, including this compound.[3] It separates molecules based on their hydrophobicity.
Application Notes:
-
Principle: this compound, being a polar dipeptide due to the arginine residue, will have a relatively low retention time on a nonpolar stationary phase. The separation is achieved by eluting with an increasing gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase.
-
Stationary Phase: A C18 stationary phase is the standard choice for peptide purification, offering a good balance of retention and resolution.
-
Mobile Phase: A combination of water and acetonitrile is typically used. The addition of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is crucial. TFA protonates the arginine side chain and the N-terminus, forming an ion pair that enhances interaction with the stationary phase and improves peak shape.
-
Detection: The peptide bond absorbs UV light at low wavelengths, typically between 210 and 230 nm.
Experimental Protocol: Preparative RP-HPLC of this compound
1. Materials and Reagents:
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 preparative HPLC column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)
-
HPLC system with a preparative pump, autosampler, UV detector, and fraction collector
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in 90% acetonitrile/10% water. To prepare 1 L, add 1 mL of TFA to a mixture of 900 mL of ACN and 100 mL of water.
3. Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A to a concentration of 10-20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Method:
| Parameter | Value |
| Column | C18 Preparative Column |
| Flow Rate | 20 mL/min |
| Detection | 220 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Gradient | 5% to 45% Mobile Phase B over 40 minutes |
5. Purification and Post-Purification Processing:
-
Equilibrate the column with 5% Mobile Phase B for at least 20 minutes.
-
Inject the prepared sample.
-
Run the gradient and collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
Quantitative Data (Illustrative)
| Parameter | Crude Product | Purified Product |
| Purity (by analytical HPLC) | ~75% | >98% |
| Yield | N/A | 60-80% |
| Elution Time (Analytical) | 12.5 min | 12.5 min |
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Given the highly basic nature of the arginine residue (pKa ~12.5), this compound will be positively charged over a wide pH range, making it an excellent candidate for cation-exchange chromatography.
Application Notes:
-
Principle: At a pH below its pI (~10.7), this compound will have a net positive charge and will bind to a negatively charged cation-exchange resin. Elution is achieved by increasing the salt concentration or the pH of the mobile phase.
-
Resin Selection: A strong cation-exchange resin (e.g., sulfopropyl-based) is recommended as it remains charged over a broad pH range.
-
Buffer System: A buffer system that maintains the desired pH is essential. For binding, a pH of 4-7 is typically used. Elution can be performed with a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.
Experimental Protocol: Cation-Exchange Chromatography of this compound
1. Materials and Reagents:
-
Partially purified or crude this compound
-
Strong cation-exchange resin (e.g., SP Sepharose)
-
Chromatography column
-
Peristaltic pump
-
UV detector or fraction collector
-
Binding Buffer: 20 mM MES, pH 6.0
-
Elution Buffer: 20 mM MES, 1 M NaCl, pH 6.0
2. Column Packing and Equilibration:
-
Prepare a slurry of the cation-exchange resin in the Binding Buffer.
-
Pack the column according to the manufacturer's instructions.
-
Equilibrate the column with at least 5 column volumes of Binding Buffer.
3. Sample Loading and Elution:
-
Dissolve the this compound sample in the Binding Buffer.
-
Load the sample onto the column at a low flow rate.
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound impurities.
-
Elute the bound this compound with a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Collect fractions and monitor the absorbance at 220 nm.
4. Post-Purification Processing:
-
Analyze the fractions for purity by analytical RP-HPLC.
-
Pool the pure fractions.
-
Desalt the pooled fractions by dialysis or using a desalting column.
-
Lyophilize to obtain the purified product.
Quantitative Data (Illustrative)
| Parameter | Crude Product | Purified Product |
| Purity (by analytical HPLC) | ~75% | >95% |
| Yield | N/A | 70-90% |
| Elution [NaCl] | N/A | ~0.4 M |
Crystallization
Crystallization is a powerful technique for obtaining highly pure materials. For dipeptides, this method can be effective, though finding the optimal conditions can be empirical.
Application Notes:
-
Principle: Crystallization relies on creating a supersaturated solution of the dipeptide, from which it will precipitate in a highly ordered crystalline form, leaving impurities in the solution.
-
Solvent System: A common approach is to dissolve the dipeptide in a good solvent (e.g., water) and then slowly add a poor solvent (e.g., ethanol, isopropanol, or acetone) until the solution becomes turbid.
-
Factors Influencing Crystallization: pH, temperature, and the presence of counter-ions can significantly affect crystallization. For this compound, adjusting the pH to near its isoelectric point (~10.7) may promote crystallization by reducing the net charge and intermolecular repulsion.
Experimental Protocol: Crystallization of this compound
1. Materials and Reagents:
-
Purified this compound (ideally >95% pure)
-
Deionized water
-
Ethanol (or other anti-solvent)
-
pH meter
-
Stir plate and stir bar
-
Crystallization dish
2. Crystallization Procedure:
-
Dissolve the purified this compound in a minimal amount of deionized water at room temperature to create a concentrated solution.
-
Slowly add ethanol dropwise while stirring until the solution becomes slightly and persistently turbid.
-
If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly to room temperature.
-
Cover the crystallization dish and leave it undisturbed in a quiet, vibration-free location for several hours to days.
-
Monitor for the formation of crystals.
3. Crystal Harvesting and Drying:
-
Once a significant amount of crystals has formed, carefully decant the supernatant.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Quantitative Data (Illustrative)
| Parameter | Starting Material | Crystalline Product |
| Purity (by analytical HPLC) | >95% | >99.5% |
| Yield | N/A | 50-70% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Application Notes and Protocols for Arginylisoleucine as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginylisoleucine (Arg-Ile) is a dipeptide composed of the amino acids arginine and isoleucine. Dipeptides are not only intermediates in protein metabolism but can also serve as important signaling molecules and substrates for specific enzymes. The enzymatic cleavage of this compound is of significant interest in various research fields, including drug discovery and cellular metabolism, as the liberated amino acids, arginine and isoleucine, are involved in critical signaling pathways such as the mTOR and nitric oxide (NO) pathways.
These application notes provide detailed protocols for utilizing this compound as a substrate in enzyme assays, focusing on the activity of Aminopeptidase B. Additionally, we explore the downstream signaling effects of this compound cleavage and present relevant quantitative data for enzyme kinetics.
Enzymes Acting on this compound
Several peptidases have the potential to cleave this compound. The primary candidate for this activity is Aminopeptidase B (EC 3.4.11.6) , an enzyme known to selectively remove N-terminal arginine and lysine residues from peptides.[1][2][3][4] Another enzyme considered is Thimet Oligopeptidase (EC 3.4.24.15) ; however, studies on its substrate specificity suggest that isoleucine is an unfavorable residue at the P1' position, making this compound a less likely substrate for this enzyme.[5]
Quantitative Data: Enzyme-Substrate Interactions
| Enzyme | Substrate | Relative Activity (%) | Km (µM) | Vmax (µmol/h/mg) |
| Arginine Aminopeptidase (L. sakei) | Arg-Arg | 100 | - | - |
| Arg-Ile | 32 | - | - | |
| Arg-AMC | - | 15.9 | 211.4 | |
| Lys-AMC | - | 26.0 | 11.1 |
Arg-AMC: Arginine-7-amido-4-methylcoumarin; Lys-AMC: Lysine-7-amido-4-methylcoumarin
Experimental Protocols
Protocol 1: Aminopeptidase B Activity Assay using HPLC
This protocol allows for the direct measurement of this compound cleavage by monitoring the formation of the product, isoleucine, or the disappearance of the substrate, this compound, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant or purified Aminopeptidase B
-
This compound dipeptide (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Solution: 10% Trichloroacetic Acid (TCA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Isoleucine standard
Procedure:
-
Prepare a stock solution of this compound in the Assay Buffer.
-
Prepare a working solution of Aminopeptidase B in the Assay Buffer. The optimal enzyme concentration should be determined empirically but a starting point of 10-100 nM is recommended.
-
In a microcentrifuge tube, add 50 µL of the this compound solution to 40 µL of Assay Buffer and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Aminopeptidase B working solution.
-
Incubate the reaction at 37°C. Time points for analysis should be taken at 0, 5, 10, 20, and 30 minutes.
-
Stop the reaction at each time point by adding 100 µL of Quenching Solution.
-
Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject the samples onto the HPLC system. Elute with a gradient of Mobile Phase B (e.g., 0-60% over 20 minutes).
-
Monitor the absorbance at 214 nm.
-
Quantify the amount of isoleucine produced by comparing the peak area to a standard curve of known isoleucine concentrations.
-
Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.
Experimental Workflow for HPLC-based Assay
Caption: Workflow for Aminopeptidase B assay using HPLC.
Protocol 2: Fluorescence-Based Aminopeptidase B Assay
This protocol utilizes a fluorogenic substrate that mimics the dipeptide structure to provide a high-throughput and sensitive method for measuring aminopeptidase activity. While a specific this compound-based fluorogenic substrate is not commercially available, a general arginine-containing substrate like L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) can be used to screen for inhibitors that may also be effective against this compound cleavage.
Materials:
-
Recombinant or purified Aminopeptidase B
-
L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for inhibitor compounds)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a stock solution of Arg-AMC in DMSO.
-
Prepare a working solution of Aminopeptidase B in Assay Buffer.
-
If screening for inhibitors, prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the 96-well plate, add 2 µL of DMSO (for control) or the inhibitor solution.
-
Add 88 µL of the Aminopeptidase B working solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the Arg-AMC working solution to each well.
-
Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.
-
The rate of reaction is proportional to the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 values.
Experimental Workflow for Fluorescence-based Assay
Caption: Workflow for fluorescence-based aminopeptidase assay.
Signaling Pathways Activated by this compound Cleavage
The biological effects of this compound are primarily mediated by its constituent amino acids following cellular uptake and hydrolysis. Arginine and isoleucine are potent activators of key signaling pathways that regulate cell growth, proliferation, and metabolism.
mTOR Signaling Pathway
Both arginine and isoleucine are known to activate the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. Upon transport into the cell and hydrolysis, the released arginine and isoleucine activate mTORC1 through distinct sensor proteins, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein translation.
Signaling Pathway of this compound via mTORC1
Caption: this compound activates mTORC1 after transport and hydrolysis.
Nitric Oxide (NO) Signaling Pathway
Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. The cleavage of this compound provides a source of intracellular arginine for NO synthesis.
Signaling Pathway of this compound via Nitric Oxide Synthase
Caption: this compound provides arginine for nitric oxide synthesis.
Conclusion
This compound serves as a valuable substrate for studying the activity of enzymes such as Aminopeptidase B. The protocols provided herein offer robust methods for characterizing the enzymatic cleavage of this dipeptide. Furthermore, understanding the subsequent activation of the mTOR and nitric oxide signaling pathways by the liberated arginine and isoleucine is crucial for elucidating the broader physiological and pharmacological effects of this compound metabolism. These application notes and protocols provide a solid foundation for researchers investigating the roles of dipeptides and their metabolizing enzymes in health and disease.
References
- 1. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Aminopeptidase B - Wikipedia [en.wikipedia.org]
- 5. Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Arginylisoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled peptides are invaluable tools in biomedical research and drug development, enabling sensitive and specific tracking in various applications, including receptor binding assays, metabolic studies, and in vivo imaging.[1] Arginylisoleucine (Arg-Ile), a dipeptide, may serve as a simple model or a fragment of a larger bioactive peptide. This document provides a detailed protocol for the radiolabeling of this compound, focusing on a common and versatile method suitable for peptides lacking tyrosine or histidine residues. The protocol will cover the radiolabeling procedure, purification of the radiolabeled product, and essential quality control measures.
Chemical Properties of this compound
This compound is a dipeptide with the chemical formula C12H25N5O3 and a molecular weight of approximately 287.36 g/mol .[2] Its structure consists of an arginine residue linked to an isoleucine residue via a peptide bond. Key functional groups relevant to radiolabeling include:
-
N-terminal amino group: A primary amine that can be targeted for labeling.
-
C-terminal carboxyl group: Can be used for conjugation.
-
Guanidinium group (from Arginine): A basic group that can be targeted under specific conditions.[3]
-
Isobutyl side chain (from Isoleucine): A non-polar, aliphatic group generally not suitable for direct radiolabeling.
Due to the absence of easily iodinatable residues like tyrosine or histidine, direct electrophilic radioiodination is not a feasible strategy.[4] Therefore, this protocol will focus on an indirect labeling method using a prosthetic group.
Principle of the Method: Indirect Radiolabeling via N-succinimidyl 4-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB)
This protocol describes the radioiodination of this compound using the Bolton-Hunter reagent analogue, N-succinimidyl 4-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB). This method involves a two-step process:
-
Synthesis of the prosthetic group: Radioiodination of the precursor, N-succinimidyl 4-hydroxybenzoate.
-
Conjugation to the peptide: The radiolabeled prosthetic group ([¹²⁵I]SIB) is then conjugated to the free N-terminal amino group of this compound.
This approach offers a mild and efficient way to radiolabel peptides at a specific site, preserving the integrity of the peptide.
Experimental Protocols
Materials and Reagents
-
This compound (acetate salt)
-
N-succinimidyl 4-hydroxybenzoate (SHB)
-
Sodium [¹²⁵I]iodide (Na¹²⁵I)
-
Chloramine-T
-
Sodium metabisulfite
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sep-Pak C18 cartridges
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a radioactivity detector.
-
Gamma counter
Protocol 1: Preparation of N-succinimidyl 4-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB)
-
To a reaction vial, add 10 µL of 0.5 M phosphate buffer (pH 7.5).
-
Add 1-5 mCi of Na¹²⁵I.
-
Add 10 µL of SHB solution (1 mg/mL in DMF).
-
Initiate the reaction by adding 10 µL of Chloramine-T solution (2 mg/mL in 0.5 M phosphate buffer, pH 7.5).
-
Allow the reaction to proceed for 60 seconds at room temperature.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution (4 mg/mL in water).
-
The resulting solution contains the radiolabeled prosthetic group, [¹²⁵I]SIB, which should be used immediately for the conjugation step.
Protocol 2: Radiolabeling of this compound with [¹²⁵I]SIB
-
In a separate reaction vial, dissolve 1 mg of this compound in 100 µL of 0.1 M borate buffer (pH 8.5).
-
To this peptide solution, add the entire reaction mixture from Protocol 1.
-
Add 5 µL of triethylamine to facilitate the conjugation reaction.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
After incubation, quench the reaction by adding 100 µL of 1 M glycine solution to react with any unreacted [¹²⁵I]SIB.
Protocol 3: Purification of [¹²⁵I]Iodo-Arginylisoleucine by RP-HPLC
-
Acidify the reaction mixture with 100 µL of 0.1% TFA in water.
-
Filter the solution through a 0.22 µm syringe filter.
-
Purify the radiolabeled peptide using a semi-preparative RP-HPLC system.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes is a good starting point. The exact gradient should be optimized based on the retention time of the unlabeled peptide.
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and a radioactivity detector.
-
-
Collect fractions corresponding to the radioactive peak that elutes after the unreacted peptide.
-
Pool the pure, radioactive fractions.
Protocol 4: Quality Control
-
Radiochemical Purity:
-
Inject an aliquot of the purified product onto an analytical RP-HPLC system using the same conditions as in the purification step.
-
The radiochemical purity is the percentage of the total radioactivity that elutes as a single peak corresponding to the desired product. A purity of >95% is generally required.
-
-
Specific Activity:
-
Measure the total radioactivity of the purified product using a calibrated gamma counter.
-
Determine the concentration of the peptide in the purified fraction, for example, by UV absorbance at 220 nm against a standard curve of unlabeled this compound.
-
Specific activity is calculated as the radioactivity per unit mass or mole of the peptide (e.g., mCi/µmol or MBq/µg).
-
Data Presentation
| Parameter | Method | Typical Result | Reference Standard |
| Radiochemical Yield | Radio-TLC/HPLC | 40-60% (uncorrected) | >95% after purification |
| Radiochemical Purity | Analytical RP-HPLC | >95% | >95% |
| Specific Activity | Gamma Counter/UV Spec | 1000-2000 Ci/mmol | As high as possible while maintaining biological activity |
| Stability | RP-HPLC | >90% after 24h at 4°C | >90% |
Diagrams
References
Application Notes and Protocols for Arginylisoleucine (Arg-Ile) In Vivo Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginylisoleucine (Arg-Ile) is a dipeptide composed of the amino acids L-arginine and L-isoleucine. While research specifically focused on the Arg-Ile dipeptide is emerging, its biological activities are largely inferred from the well-established roles of its constituent amino acids. L-arginine is a precursor for nitric oxide, a critical signaling molecule, and L-isoleucine is a branched-chain amino acid (BCAA) involved in muscle metabolism and protein synthesis. A primary hypothesized mechanism of action for Arg-Ile is through the activation of the mTORC1 signaling pathway, subsequent to its cellular uptake and hydrolysis into L-arginine and L-isoleucine.
These application notes provide an overview of potential delivery systems for Arg-Ile for in vivo studies, along with detailed protocols for their preparation and evaluation. The focus is on overcoming the challenges of peptide delivery, such as enzymatic degradation and poor bioavailability, to enable effective preclinical research.
Potential Delivery Systems for this compound
Given the small, hydrophilic nature of Arg-Ile, several delivery strategies can be envisioned to enhance its stability and uptake in vivo. The choice of delivery system will depend on the desired route of administration, target tissue, and release profile.
-
Nanoparticle-Based Systems: Encapsulation of Arg-Ile within polymeric nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and bloodstream, allowing for controlled release.
-
Liposomal Formulations: Liposomes, being biocompatible and capable of encapsulating hydrophilic molecules, offer a promising vehicle for both systemic and potentially oral delivery of Arg-Ile.
-
Oral Gavage Solutions with Permeation Enhancers: For direct oral administration, Arg-Ile can be formulated with permeation enhancers to facilitate its absorption across the intestinal epithelium.
Data Presentation: Templates for In Vivo Studies
The following tables are provided as templates for researchers to organize and present their quantitative data from in vivo studies of Arg-Ile delivery systems.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rodents
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Arg-Ile Solution | Intravenous | |||||
| Arg-Ile Solution | Oral Gavage | |||||
| Arg-Ile Nanoparticles | Oral Gavage | |||||
| Arg-Ile Liposomes | Oral Gavage | |||||
| Arg-Ile Liposomes | Intraperitoneal |
Table 2: Efficacy of this compound Formulations in a Murine Model of [Disease Model]
| Treatment Group | Dose (mg/kg) | Frequency | Biomarker 1 [Units] | Biomarker 2 [Units] | Functional Outcome [Units] |
| Vehicle Control | - | ||||
| Arg-Ile Solution | |||||
| Arg-Ile Nanoparticles | |||||
| Arg-Ile Liposomes | |||||
| Positive Control |
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway: mTORC1 Activation by this compound
The primary biological effect of Arg-Ile is likely mediated by its constituent amino acids activating the mTORC1 pathway, a central regulator of cell growth and protein synthesis. The dipeptide is transported into the cell, where it is hydrolyzed into L-arginine and L-isoleucine. These amino acids then signal to activate mTORC1 through distinct sensor proteins.
Caption: Hypothesized mTORC1 signaling pathway activation by Arg-Ile.
Experimental Workflow: In Vivo Evaluation of an Oral Arg-Ile Delivery System
The following diagram outlines a typical workflow for the development and in vivo testing of a nanoparticle-based oral delivery system for Arg-Ile.
Caption: Workflow for in vivo evaluation of oral Arg-Ile delivery.
Experimental Protocols
Protocol 1: Preparation of Arg-Ile Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) for the encapsulation of the hydrophilic dipeptide, Arg-Ile.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound (Arg-Ile)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Prepare a solution of Arg-Ile in PBS (pH 7.4) at a desired concentration (e.g., 10 mg/mL).
-
Add the Arg-Ile solution to the flask containing the dry lipid film.
-
Hydrate the film by rotating the flask gently at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain a more uniform size distribution, the MLV suspension can be sonicated in a bath sonicator for 5-10 minutes.
-
For further size reduction and to form small unilamellar vesicles (SUVs), the suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove unencapsulated Arg-Ile by methods such as dialysis against PBS or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the Arg-Ile content using a validated analytical method like HPLC or LC-MS/MS.
-
Protocol 2: Oral Gavage Administration of Arg-Ile Formulations in Rats
This protocol details the procedure for oral administration of Arg-Ile formulations to rats.[1][2][3][4]
Materials:
-
Arg-Ile formulation (solution, nanoparticle suspension, or liposomal suspension)
-
Appropriately sized gavage needles for rats (e.g., 16-18 gauge, flexible or rigid with a ball tip).[4]
-
Syringes (1-3 mL)
-
Weighing scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.
-
Handle the animal gently to minimize stress.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's nose. This ensures the needle reaches the stomach without causing perforation.
-
-
Restraint:
-
Properly restrain the rat to ensure its head and body are in a straight line, which facilitates the passage of the needle into the esophagus. This can be done manually by grasping the rat firmly over the shoulders.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.
-
Once the needle is inserted to the pre-measured depth, administer the formulation slowly and steadily.
-
Withdraw the needle gently in a single motion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
-
Protocol 3: Pharmacokinetic Study of this compound in Mice
This protocol outlines a basic design for a pharmacokinetic study to determine the plasma concentration-time profile of Arg-Ile following administration.
Materials:
-
Arg-Ile formulation
-
Dosing apparatus (syringes, needles for injection or gavage)
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes with appropriate gauge needles)
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for Arg-Ile quantification (LC-MS/MS is recommended for its sensitivity and specificity)
Procedure:
-
Animal Dosing:
-
Divide mice into groups based on the formulation and route of administration to be tested (e.g., intravenous bolus for reference, and oral gavage for the test formulation).
-
Administer the Arg-Ile formulation at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Blood can be collected via methods such as tail vein, saphenous vein, or terminal cardiac puncture, depending on the experimental design and institutional guidelines.
-
Place the collected blood into microcentrifuge tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled tube.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of Arg-Ile in plasma.
-
Prepare calibration standards and quality control samples by spiking known concentrations of Arg-Ile into blank plasma.
-
Process the plasma samples (e.g., by protein precipitation) and analyze them along with the calibration standards and quality controls.
-
-
Data Analysis:
-
Calculate the plasma concentration of Arg-Ile at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
For oral formulations, calculate the absolute bioavailability by comparing the AUC from the oral route to the AUC from the intravenous route.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Arg-Ile | C12H25N5O3 | CID 7009553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arginylisoleucine in Peptide-Protein Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the dipeptide Arginylisoleucine (Arg-Ile) in various peptide-protein interaction assays. This document offers detailed protocols for key experimental techniques, summarizes quantitative data in structured tables, and provides visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of Arg-Ile's role in molecular interactions.
Introduction
The dipeptide this compound, composed of a positively charged arginine residue and a hydrophobic isoleucine residue, represents a fundamental structural motif in many protein-protein interactions (PPIs). The unique combination of electrostatic and hydrophobic properties conferred by these amino acids allows for specific and significant contributions to binding affinity and specificity. Understanding the role of the Arg-Ile motif is crucial for dissecting molecular recognition events and for the rational design of peptide-based therapeutics. These notes provide the foundational protocols and conceptual frameworks for investigating the interactions of Arg-Ile-containing peptides with their protein targets.
Key Applications
-
Validation of Protein-Protein Interactions: Employing Arg-Ile or peptides containing this motif to competitively inhibit or directly bind to a target protein can validate predicted or identified protein-protein interactions.
-
Binding Site Characterization: The Arg-Ile dipeptide can be used as a probe to characterize the physicochemical properties of a protein's binding pocket.
-
Fragment-Based Drug Discovery: As a small molecular fragment, Arg-Ile can serve as a starting point for the development of more potent and specific inhibitors of protein-protein interactions.
-
Elucidation of Signaling Pathways: Investigating the impact of Arg-Ile on cellular signaling can help to uncover the roles of specific PPIs in biological processes.
Data Presentation: Quantitative Analysis of this compound-Mediated Interactions
The following table summarizes hypothetical quantitative data for the interaction of an Arg-Ile containing peptide with a target protein, as determined by various biophysical assays. This data is presented for illustrative purposes to guide researchers in their experimental design and data analysis.
| Assay Type | Ligand | Analyte | K D (Dissociation Constant) | k a (Association Rate) | k d (Dissociation Rate) | Stoichiometry (N) |
| Surface Plasmon Resonance (SPR) | Target Protein | Arg-Ile Peptide | 50 µM | 1.2 x 10³ M⁻¹s⁻¹ | 6.0 x 10⁻² s⁻¹ | N/A |
| Isothermal Titration Calorimetry (ITC) | Target Protein | Arg-Ile Peptide | 45 µM | N/A | N/A | 1.1 |
| Fluorescence Polarization (FP) | Fluorescently-labeled Arg-Ile Peptide | Target Protein | 60 µM | N/A | N/A | N/A |
Note: The data presented above are hypothetical and will vary depending on the specific protein, peptide sequence, and experimental conditions.
In a specific example from the literature, the importance of an Arginine-Isoleucine pair in binding specificity has been demonstrated. In the human sex-steroid-binding protein (SBP), Arginine-140 and Isoleucine-141 are key determinants for high-affinity binding of 17β-estradiol. Mutation of these residues to those found in the lower-affinity rabbit SBP (R140K and I141L) resulted in a significant increase in the dissociation constant (K D ), indicating reduced binding affinity[1].
| Mutant | K D for 17β-estradiol |
| Wild-Type Human SBP | ~1 nM |
| R140K Mutant | Increased K D |
| I141L Mutant | Increased K D |
| R140K/I141L Double Mutant | 30 nM |
| M107I/I138V/R140K/I141L Quadruple Mutant | 65 nM |
This data highlights the critical role that the Arg-Ile pair can play in determining the strength of a protein-ligand interaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (K D ) of an Arg-Ile containing peptide to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Target protein (ligand)
-
Arg-Ile containing peptide (analyte)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the target protein in the immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the Arg-Ile peptide in running buffer.
-
Inject the peptide solutions over the immobilized target protein surface, starting with the lowest concentration.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
After each cycle, regenerate the sensor surface with the regeneration solution to remove any bound peptide.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).
-
References
Arginylisoleucine (Arg-Ile): Application Notes and Protocols for Nutritional Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide arginylisoleucine (Arg-Ile) is an intriguing molecule for nutritional research, combining the versatile metabolic and signaling properties of its constituent amino acids, L-arginine and L-isoleucine. While direct research on Arg-Ile is limited, the extensive knowledge of its parent amino acids provides a strong foundation for exploring its potential applications in muscle metabolism, glucose regulation, and immune function. Dipeptides can exhibit unique physiological effects, sometimes surpassing the efficacy of their individual amino acid components, making Arg-Ile a promising candidate for further investigation in functional foods and clinical nutrition.
L-arginine is a semi-essential amino acid known for its role as a precursor to nitric oxide (NO), a critical signaling molecule in vasodilation and blood flow. It also plays a significant role in the urea cycle, hormone secretion, and immune modulation.[1][2] Arginine is a known activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis.[1][3]
L-isoleucine, an essential branched-chain amino acid (BCAA), is crucial for muscle protein synthesis, energy metabolism, and immune function.[4] Like other BCAAs, isoleucine can independently stimulate the mTORC1 pathway, contributing to muscle growth and repair.
This document provides a comprehensive overview of the extrapolated potential applications of Arg-Ile in nutritional research, complete with detailed experimental protocols and a summary of relevant quantitative data from studies on L-arginine, L-isoleucine, and related dipeptides.
Potential Applications in Nutritional Research
Based on the known functions of L-arginine and L-isoleucine, the dipeptide Arg-Ile is hypothesized to have significant applications in the following areas:
-
Muscle Protein Synthesis and Hypertrophy: By potentially activating the mTORC1 pathway more efficiently than its individual amino acids, Arg-Ile could be a potent stimulator of muscle protein synthesis, making it relevant for sports nutrition and addressing sarcopenia.
-
Glucose Metabolism and Insulin Sensitivity: L-arginine has been shown to improve insulin sensitivity and glucose tolerance. The combined effect with isoleucine, which also plays a role in glucose uptake, suggests Arg-Ile could be beneficial in managing metabolic disorders.
-
Enhanced Recovery and Anti-Catabolic Effects: The roles of both amino acids in muscle repair and immune function suggest that Arg-Ile could aid in recovery from exercise-induced muscle damage and reduce muscle breakdown.
-
Immune Modulation: Both arginine and isoleucine are vital for a robust immune response. Arg-Ile may therefore have applications in immunonutrition, supporting immune function during periods of stress or illness.
Data Presentation: Summary of Relevant Quantitative Data
The following tables summarize quantitative data from studies on L-arginine, L-isoleucine, and related dipeptides to provide a comparative basis for hypothesizing the effects of Arg-Ile.
Table 1: Effects on Muscle Protein Synthesis and Signaling
| Compound | Model System | Concentration/Dose | Key Findings | Reference |
| L-arginine | C2C12 myotubes | 5 mM | Significantly increased phosphorylation of 4E-BP1 and S6K1. | |
| L-leucine | MAC-T cells | Omission from media | Reduced phosphorylation of mTOR and rpS6. | |
| L-isoleucine | MAC-T cells | Omission from media | Reduced phosphorylation of mTOR and rpS6. | |
| Arg-Arg dipeptide | Bovine mammary epithelial cells | 10% replacement of L-Arg | Increased phosphorylation of mTOR and p70S6K. | |
| Dileucine | Healthy young men | Ingestion | Boosted muscle protein synthesis 42% more than free leucine. |
Table 2: Effects on Glucose Metabolism
| Compound | Model System | Concentration/Dose | Key Findings | Reference |
| L-arginine | Offspring of diabetic rats | Oral supplementation | Improved insulin sensitivity and increased Akt phosphorylation. | |
| L-arginine | 3T3-L1 adipocytes | Not specified | Increased insulin-stimulated glycogen synthesis by 153 ± 10%. | |
| L-arginine | L6 myotubes | 7 mmol/L for 6 days | Increased basal and insulin-stimulated glycogen synthesis and glucose uptake. | |
| Isoleucine Restriction | Genetically heterogenous mice | Dietary restriction | Improved glucose tolerance. |
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound (Arg-Ile) in key areas of nutritional research.
Protocol 1: In Vitro Assessment of Arg-Ile on Muscle Cell Hypertrophy and mTOR Signaling
Objective: To determine the effect of Arg-Ile on muscle cell differentiation, protein synthesis, and the activation of the mTORC1 signaling pathway in C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Arg-Ile dipeptide (synthesized or commercially available)
-
L-arginine and L-isoleucine (as controls)
-
Rapamycin (mTORC1 inhibitor)
-
Protein lysis buffer
-
BCA protein assay kit
-
Antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-MyoD, anti-myogenin, anti-GAPDH.
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To induce differentiation, grow cells to 80-90% confluency and then switch to differentiation medium (DMEM with 2% HS and 1% penicillin-streptomycin).
-
-
Treatment:
-
After 48 hours of differentiation, starve the myotubes in serum-free DMEM for 4 hours.
-
Treat the cells with varying concentrations of Arg-Ile, L-arginine, L-isoleucine, or a combination of L-arginine and L-isoleucine for 1 hour.
-
For inhibitor studies, pre-treat with rapamycin (50 nM) for 30 minutes before adding the dipeptide or amino acids.
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against phosphorylated and total mTOR, p70S6K, and 4E-BP1, as well as MyoD and myogenin to assess differentiation. Use GAPDH as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Protein Synthesis Assay (Puromycin Incorporation):
-
During the last 30 minutes of treatment, add puromycin (1 µM) to the culture medium.
-
Harvest the cells and perform Western blotting using an anti-puromycin antibody to quantify the rate of protein synthesis.
-
Protocol 2: In Vivo Assessment of Arg-Ile on Muscle Growth in a Rodent Model
Objective: To evaluate the effect of oral Arg-Ile supplementation on muscle mass and protein synthesis in a rodent model of muscle growth (e.g., following a period of immobilization or in aged mice).
Materials:
-
Male C57BL/6 mice (8-10 weeks old or aged mice)
-
Arg-Ile dipeptide
-
Control diet and experimental diet supplemented with Arg-Ile
-
Apparatus for oral gavage
-
Stable isotope tracer (e.g., L-[ring-¹³C₆]phenylalanine)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
Methodology:
-
Animal Model and Diet:
-
Acclimatize mice for one week.
-
Divide mice into control and experimental groups. The experimental group will receive a diet supplemented with Arg-Ile. Alternatively, Arg-Ile can be administered daily via oral gavage.
-
For muscle atrophy/hypertrophy studies, one hindlimb can be immobilized for a period (e.g., 7 days) followed by a recovery period with the experimental diet.
-
-
Measurement of Muscle Protein Synthesis:
-
At the end of the study period, administer a bolus of L-[ring-¹³C₆]phenylalanine via intraperitoneal injection.
-
After a set time (e.g., 30 minutes), euthanize the mice under anesthesia.
-
Rapidly dissect the gastrocnemius and tibialis anterior muscles, weigh them, and freeze them in liquid nitrogen.
-
Analyze the incorporation of the stable isotope into muscle protein using gas chromatography-mass spectrometry (GC-MS) to determine the fractional synthetic rate (FSR).
-
-
Histological Analysis:
-
Fix a portion of the muscle in 4% paraformaldehyde and embed in paraffin.
-
Perform hematoxylin and eosin (H&E) staining on cross-sections to measure muscle fiber cross-sectional area.
-
-
Biochemical Analysis:
-
Homogenize a portion of the muscle tissue to perform Western blotting for key signaling proteins (mTOR, p70S6K, 4E-BP1) as described in Protocol 1.
-
Protocol 3: Assessment of Arg-Ile on Glucose Tolerance and Insulin Sensitivity
Objective: To determine the effect of Arg-Ile supplementation on glucose metabolism in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6 mice
-
High-fat diet (HFD)
-
Arg-Ile dipeptide
-
Glucose solution for oral glucose tolerance test (OGTT)
-
Insulin solution for insulin tolerance test (ITT)
-
Handheld glucometer and test strips
-
ELISA kits for plasma insulin determination
Methodology:
-
Diet-Induced Obesity Model:
-
Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
Divide the mice into groups: control (HFD only) and experimental (HFD supplemented with Arg-Ile).
-
-
Oral Glucose Tolerance Test (OGTT):
-
After an overnight fast, administer a bolus of glucose (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
Insulin Tolerance Test (ITT):
-
After a 4-6 hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg body weight).
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Plasma Insulin and HOMA-IR:
-
Collect fasting blood samples via cardiac puncture at the end of the study.
-
Measure plasma insulin levels using an ELISA kit.
-
Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index.
-
-
Tissue-Specific Insulin Signaling:
-
At the end of the study, inject a subset of mice with insulin or saline.
-
After 15 minutes, collect liver, skeletal muscle, and adipose tissue.
-
Perform Western blotting for phosphorylated and total Akt to assess insulin signaling.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways for L-arginine and L-isoleucine in activating mTORC1, and a proposed hypothetical pathway for Arg-Ile.
Caption: L-arginine activates mTORC1 signaling.
Caption: L-isoleucine activates mTORC1 signaling.
Caption: Hypothetical pathway for Arg-Ile action.
Experimental Workflows
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Arginylisoleucine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of arginylisoleucine (Arg-Ile).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering step-by-step guidance to identify and resolve them.
Issue 1: Low Coupling Efficiency and Low Overall Yield
A frequent challenge in the synthesis of Arg-Ile is a lower-than-expected yield. This can be attributed to several factors, including steric hindrance and the formation of side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound synthesis yield.
Detailed Steps:
-
Assess Coupling Completion: After the coupling of Fmoc-Arg(Pbf)-OH to the resin-bound isoleucine, perform a Kaiser test.[1]
-
Positive Test (Blue Beads): Indicates incomplete coupling due to unreacted primary amines.
-
Action: Perform a second coupling (double coupling) with fresh reagents.[2] If the issue persists, consider using a more powerful coupling reagent or optimizing reaction conditions.
-
-
Negative Test (Yellow/Colorless Beads): Suggests the coupling reaction went to completion. If the final yield is still low, the issue may lie in side reactions or purification.
-
-
Analyze for Side Products: Use mass spectrometry to analyze the crude peptide.
-
Deletion Sequence Detected: A significant peak corresponding to the mass of isoleucine alone indicates a failure in the arginine coupling step. This strongly points towards the formation of a non-reactive species from the activated arginine.
-
Primary Cause: The most common reason is the intramolecular cyclization of activated arginine to form a δ-lactam, which is incapable of coupling.[1]
-
Mitigation: Minimize the pre-activation time of Fmoc-Arg(Pbf)-OH.[1] Employ an in-situ activation protocol where the coupling reagent is added to the resin immediately after the protected amino acid.[1]
-
-
-
Optimize Purification: If the crude product appears relatively clean but the final isolated yield is low, the purification protocol may need optimization. Refer to the detailed RP-HPLC protocol in this guide.
Issue 2: Presence of Impurities in the Final Product
Even with a reasonable yield, the purity of the final this compound product can be compromised by various side reactions.
Common Impurities and Solutions:
| Impurity | Likely Cause | Recommended Solution |
| Deletion Sequence (Ile only) | δ-Lactam formation of Fmoc-Arg(Pbf)-OH during coupling. | Minimize pre-activation time of the arginine residue. Use a highly efficient coupling reagent like HATU or COMU. Consider a double coupling strategy. |
| Racemization of Arginine | Over-activation of the amino acid; prolonged exposure to base. | Reduce activation time. Add a racemization-suppressing additive like HOBt or OxymaPure. Use a weaker base or a reduced equivalency of the base. |
| Ornithine Formation | Partial cleavage of the guanidinium group of arginine during final cleavage with strong acid (e.g., TFA). | Reduce the cleavage time to the minimum required. Perform the cleavage at room temperature or lower. Use a scavenger cocktail containing triisopropylsilane (TIS) and water. |
| Guanidinylation | Excess of coupling reagent leading to modification of the N-terminus of the peptide. | Use a slight excess of the protected amino acid relative to the coupling reagent. Avoid large excesses of the coupling reagent. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of arginine to isoleucine particularly challenging?
The coupling of arginine to isoleucine can be difficult due to a combination of factors:
-
Steric Hindrance: Arginine has a bulky guanidinium side chain with a large protecting group (e.g., Pbf), and isoleucine is a β-branched amino acid. This combined steric bulk can physically hinder the approach of the activated arginine to the N-terminus of the resin-bound isoleucine, slowing down the reaction rate and leading to incomplete coupling.
-
δ-Lactam Formation: Activated arginine can undergo a rapid intramolecular cyclization to form a stable six-membered δ-lactam. This side reaction consumes the activated amino acid, preventing it from coupling to the growing peptide chain and resulting in a deletion sequence.
Caption: Competing reactions of activated arginine during peptide synthesis.
Q2: Which coupling reagent is best for the Arg-Ile coupling?
While the ideal coupling reagent can be sequence-dependent, modern onium salt-based reagents are generally preferred for challenging couplings like Arg-Ile due to their high reactivity and ability to suppress racemization.
Comparison of Common Coupling Reagents:
| Coupling Reagent | Additive | Key Advantages | Typical Yield Range (Model Peptides) |
| HATU | HOAt | Very high coupling efficiency, fast reaction times, low racemization. | ~99% |
| HBTU | HOBt | High coupling efficiency, robust and widely used. | ~95-98% |
| COMU | None (Oxyma-based) | Excellent coupling efficiency, often faster than HATU, safer alternative to benzotriazole-based reagents. | >99% |
| PyBOP | HOBt | Good for solution-phase and solid-phase synthesis, but produces carcinogenic HMPA. | ~95% |
| DIC/OxymaPure | OxymaPure | Cost-effective, low racemization, safer than HOBt-based additives. | Good to Excellent |
Note: Yields are illustrative and can vary significantly based on the specific peptide sequence, resin, and reaction conditions.
Q3: What is the recommended protecting group for arginine in Fmoc-based synthesis of Arg-Ile?
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the most commonly used and recommended side-chain protecting group for arginine in Fmoc solid-phase peptide synthesis (SPPS). It offers a good balance of stability during the basic conditions of Fmoc deprotection and lability during the final acidic cleavage.
Q4: How can I monitor the progress of the coupling reaction?
The Kaiser test (or ninhydrin test) is a reliable qualitative method to detect the presence of free primary amines on the peptide-resin.
-
Positive result (blue beads): Free amines are present, indicating incomplete coupling.
-
Negative result (yellow/colorless beads): No free primary amines are detected, indicating a complete coupling reaction.
Q5: What are the optimal conditions for the final cleavage and deprotection of Arg-Ile?
A standard cleavage cocktail for peptides containing arginine with a Pbf protecting group is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water . A common ratio is 95:2.5:2.5 (v/v/v) .
-
TFA: Cleaves the peptide from the resin and removes acid-labile protecting groups.
-
TIS: Acts as a scavenger to quench reactive carbocations generated during cleavage, preventing side reactions like the reattachment of protecting groups.
-
Water: Also acts as a scavenger and helps with the solubility of the peptide.
The cleavage reaction is typically carried out for 2-3 hours at room temperature.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol details the manual synthesis of Arg-Ile on a Wang resin, starting with Fmoc-Ile-Wang resin.
Materials:
-
Fmoc-Ile-Wang resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 1 hour in a reaction vessel with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (positive result).
-
-
Arginine Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading), HATU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the reaction solution.
-
Wash the resin with DMF (3-5 times) and then DCM (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling (negative result). If the test is positive, consider a second coupling.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal arginine.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification of this compound by RP-HPLC
This protocol provides a general method for the purification of the crude Arg-Ile dipeptide.
Instrumentation and Materials:
-
HPLC system with a UV detector and fraction collector
-
C18 reversed-phase column (preparative or semi-preparative)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Crude lyophilized Arg-Ile
Procedure:
-
Sample Preparation: Dissolve the crude Arg-Ile in a small amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added. Filter the sample through a 0.22 µm or 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A or a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.
-
Injection and Gradient Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient for a dipeptide might be:
-
5-60% B over 30-40 minutes.
-
-
Monitor the elution profile at 210-220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired Arg-Ile product.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified Arg-Ile as a white powder.
References
Technical Support Center: Arginyl-Isoleucine Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the dipeptide Arginyl-Isoleucine (Arg-Ile) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my arginyl-isoleucine (Arg-Ile) powder not dissolving in neutral aqueous buffers like PBS (pH 7.4)?
A1: Arginyl-isoleucine is a dipeptide composed of a basic, hydrophilic amino acid (arginine) and a hydrophobic amino acid (isoleucine).[1] This combination can lead to poor solubility in neutral aqueous solutions. The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero.[2] Since Arg-Ile is a basic dipeptide, its pI is in the alkaline range, and thus its solubility is minimal at neutral pH.
Q2: How does pH affect the solubility of Arg-Ile?
A2: The solubility of Arg-Ile is highly dependent on pH. In acidic conditions (lower pH), the arginine residue's guanidinium group (pKa ≈ 12.5) is protonated, giving the dipeptide a net positive charge.[1] This increased charge enhances its interaction with water molecules, thereby significantly increasing its solubility.[2] Conversely, as the pH approaches the isoelectric point, the net charge decreases, leading to reduced solubility and potential precipitation.
Q3: What is the recommended solvent to initially dissolve Arg-Ile?
A3: It is recommended to first attempt to dissolve Arg-Ile in sterile, deionized water. If solubility is limited, the most effective approach is to use a dilute acidic solution. A small amount of 10% acetic acid or 0.1 M HCl can be added dropwise to the suspension until the peptide dissolves.[1]
Q4: Can I heat the solution to improve the solubility of Arg-Ile?
A4: Gentle warming of the solution to below 40°C can aid in dissolving Arg-Ile. However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.
Q5: Will sonication help in dissolving Arg-Ile?
A5: Yes, sonication can be a useful technique to help break up aggregates and enhance the rate of dissolution. It is recommended to sonicate in a water bath to avoid excessive heating of the sample.
Q6: What is the recommended storage condition for Arg-Ile solutions?
A6: For short-term storage (days to weeks), Arg-Ile solutions should be kept at 4°C. For long-term storage (weeks to months), it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. The stability of the solution is pH-dependent, with solutions at or near neutral pH being more prone to degradation over time.
Troubleshooting Guides
Issue 1: Arg-Ile powder does not dissolve in the desired aqueous buffer.
Possible Causes:
-
The pH of the buffer is too close to the isoelectric point (pI) of Arg-Ile.
-
The concentration of Arg-Ile is too high for the given buffer conditions.
-
The temperature of the solvent is too low.
Solutions:
-
pH Adjustment:
-
Prepare a concentrated stock solution of Arg-Ile in a dilute acidic solvent (e.g., 10% acetic acid or sterile water acidified with HCl).
-
Slowly add the acidic stock solution to your aqueous buffer while vortexing to reach the desired final concentration. This method prevents localized high concentrations of the peptide in a neutral pH environment, which can cause precipitation.
-
Alternatively, if your experimental conditions allow, adjust the pH of the final buffer solution to a more acidic range (e.g., pH 5.5-6.5) where Arg-Ile is more soluble.
-
-
Test Solubility at a Lower Concentration:
-
Attempt to dissolve a smaller amount of Arg-Ile in the same volume of buffer to determine the solubility limit under your current conditions.
-
-
Gentle Warming and Sonication:
-
Warm the solution to a temperature no higher than 40°C while stirring.
-
Use a bath sonicator to aid in the dissolution process.
-
Issue 2: Precipitate forms after adding the Arg-Ile stock solution to the experimental buffer.
Possible Causes:
-
The final pH of the mixture is unfavorable for Arg-Ile solubility.
-
"Salting out" effect due to high salt concentration in the buffer.
Solutions:
-
Verify Final pH:
-
Measure the pH of the final solution. If it is in the neutral to slightly basic range, the Arg-Ile may be precipitating. Consider using a buffer with a lower pH if your experiment permits.
-
-
Slow Addition and Vortexing:
-
Add the concentrated Arg-Ile stock solution to the buffer very slowly while vigorously vortexing. This helps to ensure rapid and even dispersion of the peptide, preventing localized supersaturation.
-
-
Reduce Buffer Salt Concentration:
-
If possible, try using a buffer with a lower salt concentration, as high ionic strength can sometimes decrease peptide solubility.
-
Quantitative Data
Note: Specific quantitative solubility data for Arginyl-Isoleucine is limited in the literature. The following tables provide estimated solubility data for the closely related dipeptide Arginyl-Leucine (Arg-Leu) and the solubility of the individual amino acids in water, which can serve as a useful guide.
Table 1: Estimated Solubility of Arginyl-Leucine (Arg-Leu) in Various Aqueous Buffers
| Buffer | pH | Temperature (°C) | Estimated Solubility (mg/mL) | Remarks |
| Deionized Water | ~7.0 | 25 | 15 - 25 | Moderate solubility in unbuffered water. |
| Deionized Water (acidified to pH 4-5) | 4.0 - 5.0 | 25 | > 100 | Significantly increased solubility in acidic water. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 10 - 20 | Moderate solubility; physiological pH can limit solubility at high concentrations. |
| Tris-HCl | 8.0 | 25 | 5 - 15 | Higher pH may slightly decrease solubility. |
| Tris-HCl | 7.0 | 25 | 10 - 20 | Neutral pH offers moderate solubility. |
| MES | 6.5 | 25 | > 50 | Acidic pH leads to high solubility. |
Table 2: Solubility of Arginine and Isoleucine in Water at 25°C
| Amino Acid | Solubility in Water ( g/100 mL) | Reference |
| L-Arginine | 14.8 | |
| L-Isoleucine | 4.12 |
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution of Arg-Ile
Materials:
-
Arginyl-Isoleucine (lyophilized powder)
-
Sterile, deionized water
-
10% Acetic Acid or 1 M Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh the desired amount of Arg-Ile powder into a sterile microcentrifuge tube.
-
Add a small volume of sterile, deionized water to create a slurry.
-
While vortexing, add 10% acetic acid or 1 M HCl dropwise until the peptide completely dissolves.
-
Once dissolved, add sterile, deionized water to reach the desired final stock concentration.
-
This acidic stock solution can then be diluted into the final aqueous buffer.
Protocol 2: General Procedure for Dissolving Arg-Ile in Aqueous Buffer
Materials:
-
Arginyl-Isoleucine (lyophilized powder)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Bath sonicator (optional)
-
pH meter (optional)
Methodology:
-
Allow the lyophilized Arg-Ile powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the desired volume of the aqueous buffer to the vial.
-
Vortex the solution for 30-60 seconds.
-
If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes, avoiding excessive heat.
-
If solubility is still an issue and the experimental design allows, adjust the pH of the solution to a more acidic range (pH 5.5-6.5) by adding a small amount of dilute acid.
-
Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for the application.
Visualizations
Caption: A troubleshooting workflow for dissolving arginyl-isoleucine in aqueous buffers.
Caption: Simplified diagram of the mTORC1 signaling pathway activated by arginyl-isoleucine.
References
Technical Support Center: Stability of Arginyl-Isoleucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the dipeptide Arginyl-Isoleucine (Arg-Ile) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Arginyl-Isoleucine in solution?
A1: The two main chemical degradation pathways for Arginyl-Isoleucine in aqueous solutions are:
-
Hydrolysis: The cleavage of the peptide bond between arginine and isoleucine, resulting in the formation of the individual amino acids, arginine and isoleucine. This is a common degradation pathway for peptides in aqueous environments.[1][2][3][4]
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction where the N-terminal amino group of arginine attacks the carbonyl group of the isoleucine residue, leading to the formation of a cyclic dipeptide (a diketopiperazine) and the release of water. This is a common degradation route for dipeptides.[5]
Q2: What are the optimal storage conditions for lyophilized Arginyl-Isoleucine?
A2: For long-term stability, lyophilized (powdered) Arginyl-Isoleucine should be stored in a tightly sealed container at -20°C or lower, protected from moisture and light.
Q3: How should I store Arginyl-Isoleucine in solution?
A3: Solutions of Arginyl-Isoleucine are less stable than the lyophilized powder. If you must store it in solution, it is recommended to:
-
Prepare the solution in a sterile, oxygen-free buffer at a slightly acidic pH (e.g., pH 5-6).
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or, for short-term storage (a few days), at 2-8°C.
Q4: Can the choice of buffer impact the stability of Arginyl-Isoleucine?
A4: Yes, the buffer can significantly influence the rate of degradation. Phosphate and glycine buffers have been shown to catalyze diketopiperazine formation in some peptides. It is advisable to use a buffer system that has been validated for peptide stability, such as a citrate or acetate buffer, and to use the lowest effective buffer concentration.
Q5: Are there any other potential degradation pathways I should be aware of?
A5: While hydrolysis and DKP formation are primary concerns, oxidation of the arginine residue is also possible, especially in the presence of transition metals or oxidizing agents. This can lead to the formation of various oxidation products, including glutamyl-semialdehyde.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide concentration over time in solution. | Hydrolysis of the peptide bond. | Store at a lower temperature (-20°C or -80°C). Prepare fresh solutions before use. Optimize the pH of the storage buffer to a slightly acidic range (pH 5-6) where hydrolysis may be slower. |
| Appearance of an unexpected peak in HPLC analysis, often eluting earlier than the parent peptide. | Formation of diketopiperazine (DKP). | Confirm the identity of the peak using mass spectrometry (MS). To minimize DKP formation, store solutions at lower temperatures and in a slightly acidic buffer. Avoid prolonged storage in solution. |
| Multiple new peaks observed in the chromatogram, especially after exposure to air or metal-containing buffers. | Oxidation of the arginine side chain. | Use high-purity, metal-free buffers and reagents. Degas solutions to remove dissolved oxygen. Consider adding a small amount of an antioxidant like methionine, if compatible with your application. |
| Inconsistent results between different batches of stored peptide. | Improper storage and handling (e.g., repeated freeze-thaw cycles, exposure to light or moisture). | Aliquot peptide solutions into single-use vials to avoid freeze-thaw cycles. Store all batches under consistent, controlled conditions (temperature, light, and humidity). |
Quantitative Data on Arginyl-Isoleucine Degradation
The following table provides illustrative data on the stability of a generic dipeptide under various storage conditions. The actual degradation rates for Arginyl-Isoleucine may vary.
| Condition | pH | Temperature (°C) | Storage Time (days) | Parent Peptide Remaining (%) | Primary Degradation Product(s) |
| Aqueous Solution | 7.4 | 37 | 7 | 85 | Hydrolysis products, Diketopiperazine |
| Aqueous Solution | 7.4 | 25 | 30 | 90 | Hydrolysis products, Diketopiperazine |
| Aqueous Solution | 5.5 | 25 | 30 | 98 | Minimal Hydrolysis |
| Aqueous Solution | 7.4 | 4 | 30 | 95 | Hydrolysis products |
| Aqueous Solution | 5.5 | 4 | 30 | >99 | Negligible |
| Lyophilized Powder | N/A | 25 | 180 | >99 | Negligible |
| Lyophilized Powder | N/A | -20 | 365 | >99 | Negligible |
Experimental Protocols
Stability-Indicating HPLC Method for Arginyl-Isoleucine
This method is designed to separate the intact Arginyl-Isoleucine from its primary degradation products (arginine, isoleucine, and diketopiperazine).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B
-
25-30 min: 30% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 2% B
-
40-45 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Arginyl-Isoleucine sample in Mobile Phase A to a concentration of 1 mg/mL.
Forced Degradation Study Protocol
Forced degradation studies are essential for developing and validating a stability-indicating method.
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of Arginyl-Isoleucine in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of Arginyl-Isoleucine in 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a 1 mg/mL solution of Arginyl-Isoleucine with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the lyophilized powder and a 1 mg/mL solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the lyophilized powder and a 1 mg/mL solution to UV light (254 nm) and visible light for 24 hours.
Analyze all stressed samples using the stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample.
Visualizations
Arginyl-Isoleucine Degradation Pathways
Caption: Primary degradation pathways of Arginyl-Isoleucine.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing Arginyl-Isoleucine stability.
Proposed Signaling Mechanism of Arginyl-Isoleucine
Caption: Proposed mTOR signaling activation by Arg-Ile.
References
- 1. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uregina.ca [uregina.ca]
- 4. The kinetics of acid hydrolysis of dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Arginylisoleucine Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of the dipeptide Arginylisoleucine (Arg-Ile) by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
Problem: Poor Resolution or Co-elution of Peaks
Possible Cause 1: Inappropriate Mobile Phase Composition
-
Solution: The composition of the mobile phase is critical for achieving good separation. For reversed-phase HPLC (RP-HPLC) of peptides like this compound, a common mobile phase consists of water (Solvent A) and acetonitrile (ACN) (Solvent B), with an ion-pairing agent such as trifluoroacetic acid (TFA) added to both.[1] TFA helps to improve peak shape and retention. If you are using mass spectrometry (MS) for detection, it is advisable to use formic acid (FA) instead of TFA, as TFA can cause ion suppression.
Possible Cause 2: Suboptimal Gradient Elution Profile
-
Solution: The gradient profile, which is the rate of change in the mobile phase composition, significantly impacts resolution. For peptides, a shallow gradient is often preferred to effectively separate closely eluting impurities.[1] If you are observing poor resolution, try decreasing the gradient slope (e.g., from a 2%/minute increase in Solvent B to a 1%/minute increase). You can also introduce an isocratic hold at a specific solvent composition to improve the separation of critical pairs.
Possible Cause 3: Incorrect Column Chemistry
-
Solution: The choice of stationary phase is crucial. C18 columns are widely used for peptide purification due to their hydrophobicity, which allows for good retention and separation.[1][2] If you are still facing resolution issues with a C18 column, you might consider a different stationary phase chemistry or a column with a different particle size or pore size to alter the selectivity of the separation.[3]
Problem: Peak Tailing or Fronting
Possible Cause 1: Column Overload
-
Solution: Injecting too much sample onto the column can lead to peak distortion, particularly peak fronting. Reduce the amount of sample injected to see if the peak shape improves. It is also important to ensure that the sample is fully dissolved in a solvent that is weaker than the initial mobile phase.
Possible Cause 2: Secondary Interactions with the Stationary Phase
-
Solution: Peak tailing can occur due to unwanted interactions between the basic arginine residue in this compound and residual silanol groups on the silica-based stationary phase. The use of an ion-pairing agent like TFA in the mobile phase helps to minimize these interactions. Ensure that the concentration of the ion-pairing agent is sufficient (typically 0.1% v/v).
Possible Cause 3: Column Contamination or Degradation
-
Solution: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape. Regularly flush your column with a strong solvent (e.g., a high percentage of acetonitrile or isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.
Problem: Shifting Retention Times
Possible Cause 1: Inadequate Column Equilibration
-
Solution: Before each injection, the column must be properly equilibrated with the initial mobile phase conditions. Insufficient equilibration can lead to inconsistent retention times. Ensure that you are allowing enough time for the column to equilibrate, which is typically indicated by a stable baseline.
Possible Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate
-
Solution: Inconsistent mobile phase preparation or a malfunctioning pump can cause retention time variability. Prepare fresh mobile phase for each set of experiments and ensure it is thoroughly degassed. If you suspect a pump issue, monitor the system pressure for fluctuations and perform necessary maintenance.
Possible Cause 3: Changes in Column Temperature
-
Solution: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to shifts in retention times. Using a column oven to maintain a constant temperature will improve the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A1: A good starting point for developing a reversed-phase HPLC method for this compound is to use a C18 column with a water/acetonitrile mobile phase system containing 0.1% TFA. You can begin with a broad scouting gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate elution time of the dipeptide. Based on this initial run, you can then optimize a shallower gradient around the elution point to improve resolution.
Q2: How do I prepare my this compound sample for HPLC injection?
A2: It is crucial to dissolve the lyophilized this compound powder in a solvent that is compatible with your mobile phase and weaker than the elution solvent. A common practice is to dissolve the sample in the initial mobile phase composition (e.g., 95% Solvent A / 5% Solvent B). After dissolving, it is highly recommended to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column.
Q3: What detection wavelength should I use for this compound?
A3: Peptides are typically monitored at low UV wavelengths, such as 214 nm or 220 nm, where the peptide bond absorbs light. While individual amino acids have different UV absorbance profiles, the peptide bond provides a more universal detection wavelength for peptides.
Q4: How can I scale up my analytical method to a preparative scale for purification?
A4: Scaling up an HPLC method involves adjusting the flow rate and injection volume to accommodate a larger column. The linear velocity of the mobile phase should be kept constant between the analytical and preparative columns. You can use a method transfer calculator to assist with the calculations. It is also important to perform a loading study on the preparative column to determine the maximum amount of sample that can be injected without compromising resolution.
Data Presentation
Table 1: Typical HPLC Parameters for Arginyl-Dipeptide Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10-20 µL | 1-5 mL |
| Detection | 214 nm / 220 nm | 214 nm / 220 nm |
| Column Temp. | Ambient or 30°C | Ambient or 30°C |
Table 2: Example Gradient Profiles for Arginyl-Dipeptide Purification
| Time (min) | % Solvent B (Scouting Gradient) | % Solvent B (Optimized Gradient) |
| 0 | 5 | 10 |
| 20 | 95 | 40 |
| 25 | 95 | 40 |
| 26 | 5 | 10 |
| 30 | 5 | 10 |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water into a clean, graduated cylinder. Add 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration. Mix thoroughly.
-
Mobile Phase B (Organic): Measure 900 mL of HPLC-grade Acetonitrile (ACN) into a clean, graduated cylinder. Add 100 mL of HPLC-grade water. Add 1.0 mL of TFA to achieve a final concentration of 0.1% (v/v). Mix thoroughly.
-
Degassing: Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration to remove dissolved gases.
Protocol 2: Sample Preparation
-
Weigh approximately 5-10 mg of crude, lyophilized this compound peptide into a clean microcentrifuge tube.
-
Dissolve the peptide in 1.0 mL of Mobile Phase A. The low pH of the mobile phase will aid in the solubility of the arginine residue.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial to remove any insoluble particles.
Protocol 3: HPLC Purification Procedure
-
System Setup: Install the appropriate C18 column (analytical or preparative) onto the HPLC system.
-
Column Equilibration: Purge the system with 100% Mobile Phase B for 10 minutes, followed by the initial running conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared this compound sample onto the column.
-
Gradient Elution: Run the desired gradient program to separate the dipeptide from impurities.
-
Fraction Collection: Collect fractions corresponding to the target peptide peak based on the UV chromatogram.
-
Post-Run Wash: After the gradient is complete, wash the column with a high concentration of Mobile Phase B (e.g., 95%) for 10-15 minutes to remove any strongly retained impurities.
-
Fraction Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot of each onto an analytical HPLC column using a similar gradient.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a stable powder.
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Troubleshooting logic for common HPLC purification issues.
References
Technical Support Center: Arginylisoleucine Interference in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to arginylisoleucine (Arg-Ile) interference in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Arg-Ile) and why is it a concern in mass spectrometry?
A1: this compound (Arg-Ile) is a dipeptide composed of the amino acids arginine and isoleucine. In mass spectrometry, it can be a source of interference, primarily due to the existence of isobaric compounds, which have the same nominal mass-to-charge ratio (m/z). This can lead to co-elution and overlapping signals, complicating accurate identification and quantification of the target analyte.
Q2: What is the exact mass of this compound?
A2: The monoisotopic mass of the neutral this compound dipeptide (C₁₂H₂₅N₅O₃) is 287.19573968 Da.[1] Consequently, the protonated molecule ([M+H]⁺) will have an m/z of approximately 288.2030.
Q3: What are the most common isobaric interferences for this compound?
A3: The most common and challenging isobaric interference for this compound is its structural isomer, arginylleucine (Arg-Leu). Leucine and isoleucine are isomeric amino acids, differing only in the structure of their side chains. This results in the dipeptides Arg-Ile and Arg-Leu having the exact same elemental composition and, therefore, the same exact mass. Other dipeptides with different amino acid combinations may also have the same nominal mass.
Q4: In which types of analyses is Arg-Ile interference a significant issue?
A4: Interference from Arg-Ile and its isobars is a significant issue in any LC-MS/MS-based analysis where these dipeptides may be present and could be mistaken for the analyte of interest or interfere with its quantification. This includes:
-
Proteomics: During the analysis of tryptic digests of proteins, Arg-Ile or Arg-Leu sequences may be present.
-
Metabolomics: As naturally occurring dipeptides, they can be part of complex biological matrices.
-
Drug Development: Synthetic peptides or peptide-based drugs may have sequences that are isobaric to Arg-Ile, leading to challenges in bioanalytical assays.
Q5: What are the primary strategies to overcome Arg-Ile interference?
A5: The primary strategies involve enhancing the separation or differentiation of Arg-Ile from its isobaric interferents. These include:
-
High-Resolution Liquid Chromatography (LC): Utilizing advanced column chemistries and optimized gradient elution to achieve chromatographic separation.
-
Ion Mobility Spectrometry (IMS): A gas-phase separation technique that separates ions based on their size, shape, and charge, which can resolve isomers.
-
Tandem Mass Spectrometry (MS/MS): Exploiting differences in the fragmentation patterns of the isomers to differentiate and selectively quantify them.
Troubleshooting Guides
Issue: My target analyte has the same mass as Arg-Ile, and I am seeing a peak in my blank matrix.
-
Question: How can I confirm if the interfering peak is Arg-Ile or another isobar?
-
Answer:
-
High-Resolution Mass Spectrometry (HRMS): If not already using one, employ a high-resolution mass spectrometer to obtain an accurate mass measurement of the interfering ion. This can help to confirm its elemental composition and rule out other compounds with the same nominal mass but different elemental formulas.
-
Tandem Mass Spectrometry (MS/MS): Acquire a fragmentation spectrum of the interfering peak. Compare this experimental spectrum to a known standard of Arg-Ile or to predicted fragmentation patterns. The presence of characteristic fragment ions can help to identify the interfering molecule.
-
Isotope-Labeled Internal Standard: If you suspect the interference is endogenous Arg-Ile, using a stable isotope-labeled version of your target analyte as an internal standard can help to differentiate the analyte signal from the background interference.
-
Issue: Arg-Ile and my target analyte are co-eluting in my LC-MS/MS analysis.
-
Question: How can I improve the chromatographic separation?
-
Answer:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting compounds. Experiment with different gradient slopes and durations.
-
Change the Stationary Phase: If using a standard C18 column, consider switching to a column with a different chemistry. Phenyl-hexyl or biphenyl phases can offer different selectivities for peptides. For highly polar dipeptides, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might also provide better separation.
-
Modify the Mobile Phase: Adjusting the pH of the mobile phase can alter the ionization state of the dipeptides and improve separation. Experiment with different additives, such as trifluoroacetic acid (TFA) or formic acid, at varying concentrations.
-
Reduce Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing viscosity and interaction with the stationary phase.
-
-
Question: Are there non-chromatographic methods to resolve this co-elution?
-
Answer:
-
Ion Mobility Spectrometry (IMS): If available, IMS can separate the co-eluting isobars in the gas phase before they enter the mass analyzer. This technique is particularly effective for separating isomers with different shapes.
-
Differential Fragmentation: Utilize MS/MS techniques that produce unique fragment ions for Arg-Ile and your analyte. Even if they co-elute, you can use these unique fragments for quantification. This may involve optimizing the collision energy or using different fragmentation methods like Electron Transfer Dissociation (ETD) if available.
-
Issue: I am trying to differentiate between Arg-Ile and Arg-Leu, but their MS/MS spectra look very similar.
-
Question: How can I reliably distinguish between Arg-Ile and Arg-Leu using MS/MS?
-
Answer: While the primary b- and y-ions may be the same, there are subtle differences in the fragmentation patterns of leucine and isoleucine-containing peptides that can be exploited:
-
Side-Chain Fragmentation: Isoleucine can undergo a characteristic loss of a methyl radical followed by ethylene from its side chain, leading to specific w-ions. Leucine fragmentation is often less specific. Look for these diagnostic fragment ions, which may be of low intensity.
-
Collision Energy Optimization: Carefully optimize the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy. A collision energy ramp or stepped collision energies can help in identifying the energy at which the most informative, differentiating fragment ions are produced.
-
Alternative Fragmentation Techniques: If available, techniques like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) can generate different types of fragment ions (c- and z-ions) and may provide more distinct fragmentation patterns for the isomers.
-
Experimental Protocols
Protocol 1: High-Resolution LC-MS/MS for Separation of this compound and Arginylleucine
This protocol provides a general framework for the separation of Arg-Ile and Arg-Leu using a standard reversed-phase HPLC system coupled to a high-resolution mass spectrometer.
-
Sample Preparation:
-
Dissolve the peptide standards or sample extracts in the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B) to a concentration of 1-10 µg/mL.
-
Centrifuge the samples to remove any particulates before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 30% B (shallow gradient)
-
15-16 min: 30% to 95% B (column wash)
-
16-18 min: 95% B
-
18-18.1 min: 95% to 2% B (re-equilibration)
-
18.1-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-500.
-
Resolution: > 60,000.
-
MS/MS Fragmentation: Data-Dependent Acquisition (DDA) of the top 3-5 most intense ions.
-
Precursor Ion: m/z 288.2030.
-
Isolation Window: 1.0 m/z.
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV) or optimized fixed collision energy to maximize the intensity of differentiating fragment ions.
-
Protocol 2: Ion Mobility Spectrometry for Separation of Isobaric Dipeptides
This protocol describes the general steps for using ion mobility spectrometry to separate Arg-Ile and Arg-Leu. Specific parameters will be instrument-dependent.
-
Sample Infusion/LC Introduction: The sample can be introduced via direct infusion or coupled with an LC system as described in Protocol 1.
-
Ion Mobility Separation:
-
Drift Gas: Nitrogen is commonly used.
-
Drift Voltage/Waveforms: Optimize the drift voltage or traveling wave parameters to achieve the best separation of the m/z 288.2030 ions. This is typically done by infusing a standard mixture of the isomers and adjusting the parameters to maximize the separation of their arrival time distributions.
-
-
Mass Spectrometry:
-
Acquire MS and MS/MS data for the mobility-separated ions. This will allow you to obtain clean fragmentation spectra for each isomer.
-
Quantitative Data Summary
The table below provides a representative comparison of different analytical approaches for resolving isobaric dipeptides like Arg-Ile and Arg-Leu. The values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Parameter | Arg-Ile | Arg-Leu | Resolution (R) | Notes |
| Standard HPLC-MS | Retention Time (min) | 5.2 | 5.2 | < 1.0 (Co-elution) | Typical on a standard C18 column with a fast gradient. |
| Optimized UHPLC-MS | Retention Time (min) | 8.7 | 8.9 | > 1.5 (Baseline Separation) | Achieved with a long, shallow gradient and a high-resolution column. |
| Ion Mobility-MS | Drift Time (ms) | 35.4 | 36.1 | > 1.2 (Gas-Phase Separation) | Demonstrates the ability of IMS to separate isomers based on their shape. |
| MS/MS Fragmentation | Relative Intensity of w-ion | Present | Absent/Very Low | N/A | Differentiating fragment ion for isoleucine-containing peptides. |
Visual Diagrams
Caption: General experimental workflow for the analysis of Arg-Ile.
Caption: Troubleshooting logic for Arg-Ile interference.
References
Technical Support Center: Arginylisoleucine Quantification in Plasma
Welcome to the technical support center for the quantification of arginylisoleucine in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in plasma?
A1: The main challenges stem from the physicochemical properties of this compound and the complexity of the plasma matrix. This compound is a small, polar dipeptide, which can lead to poor retention on traditional reversed-phase chromatography columns. The plasma matrix contains abundant proteins, salts, and phospholipids that can interfere with the analysis, causing ion suppression and affecting accuracy and sensitivity.[1][2][3] Additionally, the stability of the dipeptide during sample collection, storage, and processing is a critical consideration to prevent degradation.[4][5]
Q2: Which analytical technique is most suitable for this compound quantification in plasma?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in plasma due to its high sensitivity, specificity, and ability to handle complex biological matrices. Coupling LC with MS/MS allows for the separation of this compound from other plasma components and its selective detection and quantification using techniques like Multiple Reaction Monitoring (MRM).
Q3: What type of liquid chromatography is recommended for this compound?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for separating polar compounds like this compound. HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent, which allows for the retention of polar analytes that are poorly retained in reversed-phase chromatography.
Q4: Why is a stable isotope-labeled internal standard crucial for this analysis?
A4: A stable isotope-labeled (SIL) internal standard, such as ¹³C,¹⁵N-arginylisoleucine, is considered the gold standard for quantitative LC-MS/MS analysis. Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it can effectively compensate for variability during sample preparation, chromatographic retention, and ionization, thereby improving the accuracy and precision of the quantification.
Q5: How can I minimize the degradation of this compound in plasma samples?
A5: To minimize degradation, it is crucial to handle and store plasma samples properly. Blood samples should be collected in tubes containing an appropriate anticoagulant and placed on ice immediately. Plasma should be separated from blood cells as soon as possible by centrifugation at low temperatures. For long-term storage, plasma samples should be kept at -80°C. Repeated freeze-thaw cycles should be avoided by aliquoting samples into single-use vials. The rate of freezing and thawing can also impact stability, with snap-freezing in liquid nitrogen and rapid thawing being preferable.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in plasma using LC-MS/MS.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor/Inconsistent Peak Shape (Tailing, Splitting, Broadening) | Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger (more aqueous) than the HILIC mobile phase. | - Reconstitute the dried extract in a solution that mimics the initial mobile phase composition (high organic content).- Minimize the injection volume if the sample must be dissolved in a more aqueous solvent. |
| Column Contamination or Degradation: Buildup of plasma components on the column frit or stationary phase. | - Implement a robust sample preparation method to remove proteins and phospholipids.- Use a guard column and replace it regularly.- Flush the column with a strong solvent wash sequence as recommended by the manufacturer. | |
| Inappropriate Mobile Phase Buffer: Insufficient buffer concentration or incorrect pH can lead to secondary interactions with the stationary phase. | - Increase the buffer concentration (e.g., ammonium formate) to improve peak shape, but be mindful of potential ion suppression in the MS source.- Adjust the mobile phase pH to ensure this compound is consistently in a charged state. | |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting endogenous compounds from the plasma matrix (e.g., salts, phospholipids) compete with this compound for ionization. | - Improve sample cleanup by comparing protein precipitation with solid-phase extraction (SPE) to see which method provides a cleaner extract.- Optimize chromatographic separation to resolve this compound from the regions of major ion suppression.- Use a stable isotope-labeled internal standard to compensate for suppression effects. |
| Inefficient Extraction/Recovery: this compound is lost during the sample preparation steps. | - Optimize the protein precipitation procedure by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios to plasma.- For SPE, ensure the chosen sorbent and elution solvent are appropriate for a polar dipeptide. | |
| Suboptimal MS Parameters: Ionization source and MRM transition settings are not optimized. | - Perform an infusion of this compound standard to optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Optimize collision energy for the selected MRM transitions to ensure maximum fragment ion intensity. | |
| High Background Noise | Contamination: Contamination from solvents, glassware, the LC-MS system, or the plasma itself. | - Use high-purity, LC-MS grade solvents and reagents.- Implement a system cleaning routine.- Ensure thorough sample cleanup to remove as many matrix components as possible. |
| Inconsistent Retention Times | Column Equilibration Issues: Insufficient time for the HILIC column to equilibrate between injections, especially after a gradient. | - Increase the post-gradient re-equilibration time. HILIC columns often require longer equilibration times than reversed-phase columns. |
| Mobile Phase Composition Changes: Evaporation of the organic solvent from the mobile phase over time. | - Prepare fresh mobile phase daily and keep solvent bottles capped. | |
| Sample Carryover | Adsorption of Analyte: this compound may adsorb to surfaces in the injector or column. | - Optimize the needle wash solution in the autosampler, using a solvent strong enough to elute the analyte.- If carryover persists, investigate potential dead volumes or contaminated fittings in the flow path. |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol is a common and effective method for removing the majority of proteins from plasma samples.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of a stable isotope-labeled this compound internal standard working solution.
-
Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma/internal standard mixture.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a solution that matches the initial chromatographic mobile phase (e.g., 90:10 v/v acetonitrile/water with 0.1% formic acid).
-
Final Step: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Method
This section provides a template for an LC-MS/MS method suitable for this compound quantification.
-
Liquid Chromatography:
-
Column: A HILIC column (e.g., bare silica or amide-bonded silica) is recommended.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%), with a gradual increase in Mobile Phase A to elute the polar analytes.
-
Flow Rate: Dependent on column dimensions, typically 0.3-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard need to be determined by direct infusion and optimization.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Quantitative Data Summary
The following tables provide representative performance data for the quantification of dipeptides and related amino acids in plasma using LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: Linearity and Sensitivity
| Analyte | LLOQ (µmol/L) | Linearity Range (µmol/L) | Reference |
| Arginine | 3.1 | 3.1 - 250 | |
| ADMA/SDMA | 0.07 | 0.07 - 5.0 | |
| Representative Dipeptides | 0.008 - 0.08 | 0.088 - 83.1 (nM) |
LLOQ: Lower Limit of Quantification; ADMA: Asymmetric Dimethylarginine; SDMA: Symmetric Dimethylarginine.
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Arginine Metabolites | 1.5 - 6.8 | 3.8 - 11.9 | Not specified | |
| 20 Proteinogenic Amino Acids | < 10 | < 15 | Within ±15% |
%CV: Percent Coefficient of Variation.
Visualizations
Experimental Workflow
This diagram illustrates the general workflow for the quantification of this compound in plasma.
Troubleshooting Logic for Poor Peak Shape
This diagram outlines a logical approach to troubleshooting common peak shape issues in HILIC.
This compound and Related Signaling Pathways
While direct signaling pathways for the dipeptide this compound are not extensively documented, its biological effects are likely mediated by its constituent amino acids, L-arginine and L-leucine, after cellular uptake and hydrolysis. These amino acids are key regulators of important cellular signaling pathways.
References
- 1. longdom.org [longdom.org]
- 2. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
minimizing epimerization during arginylisoleucine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed information to minimize epimerization during the synthesis of the dipeptide Arginyl-Isoleucine (Arg-Ile).
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant problem in peptide synthesis?
A: Epimerization is a chemical process that alters the stereochemistry at a single chiral center in a molecule. In peptide synthesis, it typically involves the inversion of the α-carbon of an amino acid from its natural L-configuration to the unnatural D-configuration.[1] This creates a diastereomeric impurity, which is a significant issue for several reasons:
-
Biological Activity: The three-dimensional structure of a peptide is crucial for its biological function. A change in stereochemistry can drastically alter the peptide's conformation, leading to reduced or completely abolished bioactivity.[1][2]
-
Purification Challenges: The desired peptide and its epimerized version are diastereomers with very similar physicochemical properties. This makes their separation by standard chromatographic methods, like HPLC, extremely difficult and often results in significant yield loss.[1][2]
-
Regulatory Scrutiny: For therapeutic peptides, the presence of epimeric impurities is a major concern for regulatory agencies due to potential impacts on efficacy and safety.
Q2: What are the primary mechanisms that cause epimerization during the synthesis of Arginyl-Isoleucine?
A: Epimerization during peptide synthesis primarily occurs through two mechanisms, especially during the activation of the carboxylic acid group of the N-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH):
-
Oxazolone Formation: This is the most common pathway. The activated carboxylic acid of the N-protected arginine can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base. Reprotonation can occur from either side, leading to a mixture of L and D isomers (racemization/epimerization).
-
Direct Enolization (Hα Abstraction): A base present in the reaction mixture can directly abstract the acidic α-proton from the activated amino acid. The resulting enolate can then be reprotonated to yield either the L or D form. This is more common for amino acid residues with electron-withdrawing groups in their side chains.
Q3: How do different components of the reaction influence epimerization?
A: Several factors can induce epimerization:
-
Coupling Reagents: The choice of coupling reagent is critical. While highly reactive reagents can speed up the desired peptide bond formation, they can also promote oxazolone formation. Carbodiimide-based reagents like DCC and EDC are known to cause epimerization, especially without additives. Uronium/aminium salt-based reagents like HBTU and HATU are generally more efficient and lead to less epimerization.
-
Additives: Additives like 1-Hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt, OxymaPure) are crucial. They react with the activated amino acid to form an active ester, which is less prone to cyclization into an oxazolone, thereby suppressing epimerization.
-
Bases: The type and amount of base used are significant. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are commonly used, but excessive amounts can increase the risk of epimerization. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes preferred in cases with a high risk of epimerization.
-
Solvents: The polarity of the solvent can influence the reaction rates and the stability of intermediates. N,N-Dimethylformamide (DMF) is a common solvent, but its replacement with greener alternatives is being explored.
-
Temperature: Higher temperatures can increase reaction rates but may also accelerate side reactions, including epimerization. Therefore, temperature control is essential.
Troubleshooting Guide: High Epimerization in Arg-Ile Synthesis
| Problem | Potential Cause | Recommended Solution |
| High percentage of D-Arg-L-Ile detected by chiral HPLC. | Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides (DCC, DIC, EDC) without an epimerization-suppressing additive. | Switch to a modern coupling reagent: Use an aminium/uronium salt like HATU or HCTU, or a phosphonium salt like PyAOP or PyBOP. Always use an additive: Ensure HOBt, HOAt, or OxymaPure is included in the coupling cocktail, especially with carbodiimides. |
| Excess Base or Inappropriate Base: Using an excess of a strong base like DIPEA can promote proton abstraction. | Reduce the amount of base: Use the minimum required equivalents (typically 2 eq. for aminium salts). Consider a weaker base: For sensitive couplings, substitute DIPEA with NMM or 2,4,6-collidine. | |
| Elevated Reaction Temperature: Performing the coupling at a high temperature to speed up the reaction. | Maintain room temperature: Unless specifically required, conduct coupling reactions at room temperature. If heating is necessary, carefully monitor for epimerization. | |
| Prolonged Activation/Coupling Time: Allowing the activated amino acid to sit for too long before coupling increases the time for oxazolone formation. | Pre-activation is acceptable, but keep it short: Add the activated amino acid solution to the deprotected isoleucine-resin immediately after a brief pre-activation period (1-5 minutes). | |
| Low yield of purified L-Arg-L-Ile after HPLC. | Difficult Separation of Diastereomers: The desired product and the D-Arg epimer have very similar retention times, leading to co-elution and loss of material during fractionation. | Optimize HPLC conditions: Use a high-resolution column and a shallow gradient to improve separation. Focus on prevention: The most effective strategy is to minimize epimerization during synthesis using the solutions listed above. |
| Side Reactions of Arginine: The guanidinium side chain of arginine can undergo side reactions if not properly protected. | Ensure proper side-chain protection: Use a robust protecting group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for the arginine side chain. |
Quantitative Data: Coupling Reagents and Epimerization
The selection of a coupling reagent and additive combination is one of the most critical factors in controlling epimerization.
| Coupling Reagent | Additive | Base | Typical Epimerization Level | Reference |
| DCC/DIC | None | NMM | Can be significant (>5%) | |
| DCC/DIC | HOBt | NMM | Reduced (<1-2%) | |
| EDC | HOBt/CuCl₂ | - | Minimal (<0.1%) | |
| HBTU | HOBt | DIPEA | Low (<1%) | |
| HATU | HOAt | DIPEA | Very Low (<0.5%) | |
| COMU | OxymaPure | DIPEA/Lutidine | Very Low, often outperforms HATU | |
| DEPBT | - | DIPEA | Very Low, especially for sensitive amino acids |
Note: Epimerization levels are highly dependent on the specific amino acid sequence, reaction conditions, and analytical method used. The values above are illustrative.
Experimental Protocols & Visualizations
Recommended Protocol: Low-Epimerization Solid-Phase Synthesis of L-Arginyl-L-Isoleucine
This protocol utilizes the Fmoc/tBu strategy on a solid support, employing a coupling reagent known for low epimerization.
Materials:
-
Fmoc-Ile-Wang Resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (Isoleucine):
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (blue beads).
-
-
Arginine Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), and HATU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm coupling completion (yellow/colorless beads).
-
-
Final Fmoc Deprotection (Arginine): Repeat Step 2 to remove the Fmoc group from the N-terminal arginine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Analyze the purified product by mass spectrometry to confirm the molecular weight and by chiral amino acid analysis or chiral HPLC to quantify the extent of epimerization.
-
Visualizations
Caption: Primary mechanism of epimerization via oxazolone formation.
Caption: Solid-phase synthesis workflow for Arginyl-Isoleucine.
Caption: Decision flowchart for troubleshooting epimerization.
References
Technical Support Center: Stability of Arginyl-Isoleucine (Arg-Ile)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dipeptide Arginyl-Isoleucine (Arg-Ile) under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Arg-Ile in aqueous solutions at different pH values?
A1: The primary degradation pathway for peptides like Arg-Ile is hydrolysis of the peptide bond. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution. At acidic pH, the peptide bond is susceptible to direct hydrolysis catalyzed by hydronium ions. Under neutral to slightly basic conditions, intramolecular cyclization to form a diketopiperazine can be a significant degradation route, especially for dipeptides. In strongly basic conditions, hydroxide ion-catalyzed hydrolysis of the peptide bond is the predominant degradation pathway.
Q2: How does the structure of Arginine and Isoleucine influence the stability of the Arg-Ile dipeptide?
A2: The side chains of both arginine and isoleucine play a role in the stability of the dipeptide. The bulky, hydrophobic side chain of isoleucine can sterically hinder the approach of water molecules to the peptide bond, potentially slowing down hydrolysis compared to peptides with smaller, less bulky residues. The guanidinium group in the arginine side chain has a high pKa (around 12.5) and will be positively charged over a wide pH range. This positive charge can influence the electronic environment of the peptide bond and may also lead to electrostatic interactions that can either stabilize or destabilize the peptide depending on the surrounding conditions.
Q3: What are the most suitable analytical techniques to monitor the stability of Arg-Ile?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common and reliable methods for monitoring the stability of peptides like Arg-Ile.[1] These techniques can separate the intact dipeptide from its degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is also highly valuable for identifying the exact mass of the degradation products, thus confirming the degradation pathway.
Q4: What is a "forced degradation" or "stress testing" study, and why is it important for Arg-Ile?
A4: A forced degradation study, or stress testing, involves intentionally exposing the dipeptide to harsh conditions such as extreme pH, high temperature, and oxidizing agents to accelerate its degradation.[2][3][4][5] This is a crucial step in drug development and stability testing for several reasons:
-
It helps to identify potential degradation products and elucidate the degradation pathways.
-
The information gathered is used to develop and validate stability-indicating analytical methods that can accurately measure the peptide and its degradation products.
-
It provides insights into the intrinsic stability of the molecule and helps in selecting appropriate formulation and storage conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Arg-Ile peak in HPLC analysis at acidic pH. | Acid-catalyzed hydrolysis of the peptide bond. | - Ensure the pH of your formulation is not excessively low for prolonged periods. - Consider using a buffer system that maintains a pH closer to the point of maximum stability (typically in the slightly acidic to neutral range for many peptides). - If low pH is required, store samples at reduced temperatures to slow down the hydrolysis rate. |
| Appearance of an unexpected peak with the same mass as Arg-Ile but a different retention time. | Formation of a diastereomer or other isomer of Arg-Ile. | - This could be due to racemization at one of the chiral centers, which can be promoted by certain pH and temperature conditions. - Use a chiral HPLC column or modify your separation method to resolve the isomers. - Investigate the effect of temperature on your process, as higher temperatures can increase the rate of racemization. |
| Multiple degradation peaks observed under basic conditions. | Base-catalyzed hydrolysis and potentially other side reactions involving the amino acid side chains. | - Optimize the pH of your formulation to avoid strongly basic conditions. - Use an appropriate buffer to maintain pH control. - Characterize the degradation products using LC-MS to understand the specific reactions occurring. |
| Poor recovery of Arg-Ile from the formulation matrix. | The peptide may be adsorbing to container surfaces or interacting with excipients. | - Consider using silanized vials or containers with low protein binding properties. - Evaluate the compatibility of Arg-Ile with all excipients in the formulation. - Adjust the ionic strength or pH of the formulation to minimize adsorptive losses. |
| Inconsistent stability results between batches. | Variability in starting material purity, buffer preparation, or experimental conditions. | - Ensure the purity of the synthesized Arg-Ile is consistent. - Standardize the protocol for buffer preparation and pH measurement. - Carefully control all experimental parameters, including temperature, incubation time, and light exposure. |
Quantitative Data Summary
| pH | Expected Primary Degradation Pathway | Hypothetical % Arg-Ile Remaining |
| 2.0 | Acid-catalyzed hydrolysis | 65% |
| 4.0 | Acid-catalyzed hydrolysis (slower rate) | 85% |
| 6.0 | Minimal hydrolysis, potential for diketopiperazine formation | 95% |
| 8.0 | Base-catalyzed hydrolysis, diketopiperazine formation | 80% |
| 10.0 | Base-catalyzed hydrolysis | 55% |
| 12.0 | Rapid base-catalyzed hydrolysis | <20% |
Note: This table is for illustrative purposes and actual degradation rates will depend on specific conditions such as temperature, buffer composition, and concentration.
Experimental Protocols
Protocol 1: Forced Degradation Study of Arg-Ile under Different pH Conditions
1. Objective: To investigate the stability of Arg-Ile under acidic, neutral, and basic conditions and to identify the primary degradation products.
2. Materials:
- Arginyl-Isoleucine (Arg-Ile) powder
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Phosphate buffered saline (PBS), pH 7.4
- Water for injection (WFI) or HPLC-grade water
- HPLC system with UV detector
- LC-MS system for peak identification
- pH meter
- Incubator or water bath
3. Procedure:
- Stock Solution Preparation: Prepare a stock solution of Arg-Ile (e.g., 1 mg/mL) in WFI.
- Sample Preparation for Stressing:
- Acidic Condition: To an aliquot of the stock solution, add 0.1 M HCl to achieve a final pH of 2.0.
- Neutral Condition: Dilute an aliquot of the stock solution with PBS to maintain a pH of 7.4.
- Basic Condition: To an aliquot of the stock solution, add 0.1 M NaOH to achieve a final pH of 10.0.
- Control Sample: Dilute an aliquot of the stock solution with WFI (or the initial dissolution solvent).
- Incubation: Incubate all samples and the control at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, and 72 hours). Protect samples from light.
- Time Point Sampling: At each time point, withdraw an aliquot from each sample.
- Neutralization (for acidic and basic samples): Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl before HPLC analysis to prevent damage to the column.
- HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.
- LC-MS Analysis: Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop an HPLC method capable of separating intact Arg-Ile from its potential degradation products.
2. Materials and Equipment:
- HPLC system with a diode array detector (DAD) or UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade
- Water, HPLC grade
- Forced degraded samples of Arg-Ile (from Protocol 1)
3. Procedure:
- Initial Method Scouting:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% ACN in water with 0.1% TFA
- Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210-220 nm
- Method Optimization:
- Inject the control sample and the forced degraded samples.
- Evaluate the chromatograms for the resolution between the parent Arg-Ile peak and any degradation peaks.
- Adjust the gradient slope, mobile phase composition (e.g., trying different organic modifiers like methanol or different ion-pairing agents), and column temperature to optimize the separation.
- Method Validation (according to ICH guidelines):
- Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
- Linearity: Establish a linear relationship between the concentration and the detector response.
- Accuracy: Determine the closeness of the test results to the true value.
- Precision: Assess the degree of scatter between a series of measurements.
- Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
References
- 1. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Validation & Comparative
Arginyl-Isoleucine vs. Isoleucyl-Arginine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, consisting of two amino acids, are increasingly recognized for their potential as bioactive molecules in therapeutics and research. Their biological effects can be attributed to the combined properties of their constituent amino acids, the unique characteristics of the dipeptide itself, or the sequence-dependent rate of their hydrolysis and subsequent amino acid availability. This guide provides a comparative analysis of the potential biological activities of two such dipeptides: Arginyl-Isoleucine (Arg-Ile) and Isoleucyl-Arginine (Ile-Arg).
As direct comparative experimental data for these two dipeptides is limited in publicly available literature, this guide will focus on the inferred biological activities based on the well-documented roles of their constituent amino acids, L-arginine and L-isoleucine. The differential positioning of the N-terminal and C-terminal amino acid is expected to influence their interaction with peptide transporters and susceptibility to peptidases, thereby potentially leading to distinct pharmacokinetic and pharmacodynamic profiles.
Inferred Biological Activities from Constituent Amino Acids
The primary mechanism of action for many short-chain peptides involves their transport into the cell followed by rapid hydrolysis into their constituent amino acids by intracellular peptidases. Therefore, the biological activities of Arg-Ile and Ile-Arg are largely predicted to be a function of the liberated L-arginine and L-isoleucine.
L-Arginine is a semi-essential amino acid with diverse physiological roles, including:
-
Nitric Oxide Synthesis: It is the precursor for nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune responses.[1]
-
mTOR Pathway Activation: Arginine activates the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][3]
-
Immune Function: It plays a crucial role in T-cell function and overall immune response.[1]
-
Hormone Secretion: Arginine stimulates the release of growth hormone and insulin.[4]
L-Isoleucine is an essential branched-chain amino acid (BCAA) known for its roles in:
-
mTOR Pathway Activation: Like arginine, isoleucine is a potent activator of the mTOR signaling pathway, crucial for protein synthesis.
-
Immune Function: Isoleucine is important for maintaining immune function.
-
Metabolic Regulation: It is involved in the regulation of glucose metabolism.
Data Presentation: Quantitative Analysis of Constituent Amino Acid Activities
The following tables summarize quantitative data for the biological activities of L-arginine and L-isoleucine from various studies. This data provides a basis for predicting the potential potency of Arg-Ile and Ile-Arg upon hydrolysis.
Table 1: L-Arginine Biological Activity
| Biological Activity | Assay System | Concentration/Dose | Observed Effect | Citation |
| mTOR Pathway Activation | Porcine Trophectoderm Cells | 100-350 µM | Dose-dependent increase in mTOR, p70S6K, and 4E-BP1 phosphorylation. | |
| C2C12 Myotubes | 1 mM | ~70% increase in protein synthesis and phospho-mTOR (Thr 2446) levels. | ||
| Nitric Oxide Production | Healthy Human Subjects | 6 g (oral) | No significant increase in plasma NOx levels. | |
| C2C12 Cells | 1 mM | ~30% increase in NO concentration in culture medium at 3 hours. | ||
| Blood Pressure Regulation | Humans with Hypertension | 2.5-5 g/day (oral) | Reduction in blood pressure. |
Table 2: L-Isoleucine Biological Activity
| Biological Activity | Assay System | Condition | Observed Effect | Citation |
| mTOR Pathway Activation | Bovine Mammary Tissue Slices | Omission from media | Decreased phosphorylation of mTOR and S6K1. | |
| MAC-T Cells | Supplementation | Increased phosphorylation of mTOR, S6K1, and rpS6. | ||
| Protein Synthesis | MAC-T Cells | Depletion from media | Decline in fractional protein synthesis rates. |
Signaling Pathways and Experimental Workflows
mTORC1 Signaling Pathway
Both arginine and isoleucine are known to activate the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth. The dipeptides Arg-Ile and Ile-Arg are expected to stimulate this pathway following their hydrolysis into constituent amino acids.
Caption: Inferred activation of the mTORC1 pathway by Arg-Ile and Ile-Arg.
Nitric Oxide Synthesis Pathway
L-arginine, a component of both dipeptides, is the direct precursor for nitric oxide synthesis, a critical process in vasodilation and cell signaling.
Caption: L-arginine as a substrate for nitric oxide synthesis.
Experimental Workflow for Comparative Analysis
To directly compare the biological activities of Arg-Ile and Ile-Arg, a systematic experimental approach is required. The following workflow outlines key experiments.
Caption: Proposed workflow for comparing Arg-Ile and Ile-Arg activities.
Experimental Protocols
Western Blot for mTOR Pathway Activation
This protocol details the steps to assess the activation of the mTOR signaling pathway in response to treatment with the dipeptides or their constituent amino acids.
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes) in appropriate growth medium and allow them to adhere and differentiate.
-
Starve the cells in amino acid-free medium for a defined period (e.g., 1-2 hours) to reduce basal mTOR activity.
-
Treat the cells with varying concentrations of Arg-Ile, Ile-Arg, L-arginine, or L-isoleucine for a specified time (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated mTOR (e.g., p-mTOR Ser2448), phosphorylated S6K1 (e.g., p-S6K1 Thr389), and their total protein counterparts overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Nitric Oxide Production Assay (Griess Assay)
This protocol measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite, in the cell culture supernatant.
-
Cell Culture and Treatment:
-
Plate endothelial cells (e.g., HUVECs) in a 96-well plate and allow them to reach confluence.
-
Replace the medium with fresh medium containing varying concentrations of Arg-Ile, Ile-Arg, or L-arginine. Include a negative control (untreated) and a positive control (e.g., lipopolysaccharide for inducible NOS).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
Lymphocyte Proliferation Assay
This assay measures the ability of the dipeptides or their constituent amino acids to stimulate the proliferation of lymphocytes.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with PBS.
-
-
Cell Culture and Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of Arg-Ile, Ile-Arg, L-arginine, or L-isoleucine to the wells. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Proliferation Measurement (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the stimulation index by dividing the absorbance of the treated wells by the absorbance of the negative control wells.
-
Conclusion
While direct comparative data on the biological activities of Arginyl-Isoleucine and Isoleucyl-Arginine are currently lacking, their effects can be largely inferred from the well-established functions of their constituent amino acids, L-arginine and L-isoleucine. Both dipeptides are expected to stimulate the mTOR signaling pathway, with Arg-Ile and Ile-Arg also providing a source of L-arginine for nitric oxide synthesis. The differential positioning of the amino acids may influence their transport and hydrolysis kinetics, potentially leading to variations in their bioavailability and subsequent biological effects. The provided experimental protocols offer a framework for researchers to directly investigate and compare the activities of these and other dipeptides, which will be crucial for elucidating their therapeutic potential. Future studies should focus on generating quantitative, comparative data to validate these inferred activities and to explore any unique properties of the intact dipeptides.
References
- 1. Arginine de novo and nitric oxide production in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
A Comparative Analysis of Arginylisoleucine and Other Dipeptides for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and experimental evaluation of Arginylisoleucine (Arg-Ile) in comparison to other notable dipeptides.
This guide offers a comprehensive comparison of the dipeptide this compound (Arg-Ile) with other dipeptides, namely Arginyl-leucine (Arg-Leu), Glycyl-glycine (Gly-Gly), and Prolyl-alanine (Pro-Ala). It is designed to provide researchers, scientists, and drug development professionals with a consolidated resource of their physicochemical characteristics, biological functions, and relevant experimental protocols.
Physicochemical Properties of Selected Dipeptides
A fundamental understanding of the physicochemical properties of dipeptides is crucial for predicting their behavior in biological systems. The following table summarizes key properties of this compound and the comparator dipeptides.
| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |
| This compound | C12H25N5O3 | 287.36 | Arg-Ile, RI dipeptide[1] |
| Arginyl-leucine | C12H25N5O3 | 287.36 | Arg-Leu, RL dipeptide |
| Glycyl-glycine | C4H8N2O3 | 132.12 | Gly-Gly, Diglycine[2][3] |
| Prolyl-alanine | C8H14N2O3 | 186.21 | Pro-Ala[4][5] |
Comparative Biological Activities
While research specifically investigating the biological activities of this compound as a distinct entity is still emerging, the known functions of its constituent amino acids, L-arginine and L-isoleucine, provide a strong indication of its potential roles. This section compares the inferred activities of Arg-Ile with the established or inferred activities of other dipeptides.
Enzyme Inhibition
Dipeptides are known to act as inhibitors of various enzymes, a property of significant interest in drug development.
-
This compound (Arg-Ile) and Arginyl-leucine (Arg-Leu): Dipeptides containing arginine and a branched-chain amino acid like isoleucine or leucine are potential inhibitors of enzymes such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV). The inhibition of ACE is a key mechanism in controlling hypertension, while DPP-IV inhibition is a therapeutic strategy for type 2 diabetes. The structural similarities between Arg-Ile and Arg-Leu suggest they may exhibit comparable inhibitory profiles against these enzymes.
-
Glycyl-glycine (Gly-Gly): While not a classical enzyme inhibitor, Gly-Gly can influence enzymatic reactions. For instance, it can be a substrate for certain peptidases and its transport can be inhibited by other dipeptides like glycyl-L-leucine, indicating interaction with peptide transport systems that can be relevant for drug delivery.
-
Prolyl-alanine (Pro-Ala): Proline-containing peptides are known to be involved in the inhibition of enzymes like prolyl endopeptidase. Pro-Ala itself is recognized as a dipeptide that can be cleaved by DPP-IV, suggesting it can act as a substrate and potentially a competitive inhibitor.
Cell Proliferation
The regulation of cell proliferation is a critical aspect of many biological processes and a key target in pharmacology.
-
This compound (Arg-Ile) and Arginyl-leucine (Arg-Leu): The constituent amino acids of these dipeptides, arginine and leucine/isoleucine, are known to play significant roles in cell proliferation, particularly through the mTOR signaling pathway, which is a central regulator of cell growth and metabolism. Arginine and leucine can synergistically activate mTORC1, promoting protein synthesis and cell growth. It is hypothesized that Arg-Ile and Arg-Leu, upon cellular uptake and hydrolysis, release their constituent amino acids, thereby stimulating cell proliferation.
-
Glycyl-glycine (Gly-Gly): Studies have shown that Gly-Gly can play a role in the proliferation of certain cell types. For example, it has been observed to rescue the proliferation of impaired spermatogonial stem cells. Glycine itself is also known to be crucial for rapid cancer cell proliferation.
-
Prolyl-alanine (Pro-Ala): Proline metabolism has been shown to be important for cell proliferation, particularly in cancer cells. While direct data on Pro-Ala is limited, its constituent amino acids suggest a potential role in modulating cell growth.
Antioxidant Activity
The ability of molecules to counteract oxidative stress is a valuable therapeutic property.
-
This compound (Arg-Ile) and Arginyl-leucine (Arg-Leu): The antioxidant potential of these dipeptides is likely influenced by the properties of L-arginine. Arginine is a precursor to nitric oxide (NO), a molecule with diverse physiological roles, including antioxidant functions under certain conditions.
-
Glycyl-glycine (Gly-Gly): Glycine has been reported to have cell-protecting and antioxidant effects. It can offer protection against free radical-mediated oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of dipeptide activities.
Dipeptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
A standard method for synthesizing dipeptides like this compound.
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Isoleucine-OH) to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.
-
Second Amino Acid Coupling: Couple the next amino acid (Fmoc-Arginine(Pbf)-OH) to the deprotected N-terminus using the same coupling procedure.
-
Final Fmoc Deprotection: Remove the Fmoc group from the final amino acid.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (e.g., Pbf from Arginine) using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and analytical HPLC.
Enzyme Inhibition Assay: DPP-IV Inhibition
A fluorometric assay to determine the inhibitory activity of dipeptides against Dipeptidyl Peptidase-IV.
Workflow Diagram:
Caption: Workflow for a DPP-IV enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of DPP-IV enzyme, the fluorogenic substrate Gly-Pro-AMC, and the dipeptide inhibitor at various concentrations in an appropriate assay buffer (e.g., Tris-HCl, pH 7.6).
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, DPP-IV enzyme solution, and the dipeptide inhibitor solution to the respective wells. Include control wells with enzyme and substrate but no inhibitor (100% activity) and wells with buffer and substrate only (blank).
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.
Cell Proliferation Assay: MTT Assay
A colorimetric assay to assess the effect of dipeptides on cell viability and proliferation.
Workflow Diagram:
Caption: Workflow of the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or primary cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Dipeptide Treatment: Treat the cells with various concentrations of the dipeptide dissolved in the cell culture medium. Include a vehicle control (medium without the dipeptide).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control group.
Signaling Pathways
The biological effects of dipeptides are often mediated through their interaction with or modulation of specific cellular signaling pathways. The mTOR pathway is particularly relevant for dipeptides containing arginine and branched-chain amino acids.
mTOR Signaling Pathway Activation by Arginine and Isoleucine:
Caption: Simplified mTOR signaling pathway activated by arginine and isoleucine.
This guide provides a foundational framework for comparing this compound to other dipeptides. Further experimental studies are warranted to fully elucidate the specific biological activities and therapeutic potential of this and other novel dipeptides.
References
- 1. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4.4. Dipeptidyl Peptidase IV Inhibitory Assay and Kinetics Assays [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Arginine and its Alternatives on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The amino acid L-arginine is a critical modulator of immune cell function, influencing the activity of both the innate and adaptive immune systems. However, its therapeutic application can be complex due to its metabolism by arginase enzymes. This guide provides a comparative analysis of L-arginine and its key alternatives, L-citrulline and L-glutamine, on the function of T cells and macrophages. Due to a lack of scientific literature on the dipeptide arginylisoleucine, this guide focuses on L-arginine, the likely bioactive component of such a dipeptide upon hydrolysis. This document summarizes key quantitative data, details experimental protocols for assessing immunomodulatory effects, and provides visual diagrams of the primary signaling pathways involved.
Introduction
Arginine is a semi-essential amino acid that serves as a substrate for two key enzymes in immune cells: inducible nitric oxide synthase (iNOS) and arginase. The balance between these pathways dictates the functional phenotype of immune cells, particularly macrophages, and is crucial for T cell activation and proliferation. Arginine depletion, often observed in pathological states like cancer and sepsis, can lead to immune suppression. This has spurred interest in arginine supplementation and the use of related amino acids like L-citrulline and L-glutamine to modulate immune responses. L-citrulline is a precursor to arginine, and L-glutamine is another "immunonutrient" vital for lymphocyte and macrophage function. This guide compares the effects of these three amino acids on key immune cell populations.
Comparative Effects on Immune Cell Function
The following tables summarize the quantitative effects of L-arginine, L-citrulline, and L-glutamine on T cell and macrophage functions, based on available in vitro and in vivo data.
Table 1: Effects on T Cell Proliferation and Cytokine Production
| Parameter | L-Arginine | L-Citrulline | L-Glutamine | References |
| T Cell Proliferation | Restores proliferation in arginine-deficient conditions. | Effectively restores proliferation, especially in the presence of high arginase activity. | Essential for lymphocyte proliferation. | [1][2] |
| IFN-γ Production | Enhances Th1 response and IFN-γ production. | Can restore IFN-γ production in arginine-depleted conditions. | Supports cytokine production. | [1] |
| IL-10 Production | Increases IL-10 production. | Increases IL-10 production. | Can increase IL-10 production in certain conditions. | [1][3] |
| IL-2 Production | Increases IL-2 production. | No significant effect on IL-2 production. | - | |
| TGF-β1 Production | No significant effect. | Increases TGF-β1 production. | - |
Table 2: Effects on Macrophage Activation and Cytokine Production
| Parameter | L-Arginine | L-Citrulline | L-Glutamine | References |
| iNOS Expression & NO Production | Essential for LPS-induced iNOS expression and high-output NO production. | Can sustain NO production but may be less effective than arginine in its absence. | Can interfere with citrulline-mediated NO production. | |
| Macrophage Polarization | Promotes M1 (pro-inflammatory) phenotype via iNOS and M2 (anti-inflammatory) phenotype via arginase. | Can be preferentially used by arginase-expressing M2 macrophages for anti-mycobacterial activity. | Regulates M1 macrophage activation. | |
| TNF-α Production | Can suppress TNF-α production. | - | In combination with arginine, significantly decreases TNF-α. | |
| IL-8 Production | Can suppress IL-8 production. | - | In combination with arginine, significantly decreases IL-8. | |
| IL-10 Production | Can increase IL-10 production, promoting an anti-inflammatory response. | - | Can increase IL-10 production. |
Signaling Pathways
The immunomodulatory effects of arginine, citrulline, and glutamine are mediated through several key signaling pathways.
Arginine and Citrulline Signaling in Macrophages
Arginine availability is a critical determinant of macrophage phenotype. In classically activated (M1) macrophages, arginine is metabolized by iNOS to produce nitric oxide (NO), a potent pro-inflammatory and microbicidal molecule. This process is often dependent on the activation of transcription factors like NF-κB and STAT1. In alternatively activated (M2) macrophages, arginine is metabolized by arginase to produce ornithine and urea, promoting tissue repair. Exogenous arginine can also enhance STAT3 phosphorylation. Citrulline can be recycled back to arginine, thus sustaining NO production.
Amino Acid Sensing and mTOR Signaling in T Cells
The activation, proliferation, and differentiation of T cells are highly energy-demanding processes that are controlled by the mTOR (mammalian target of rapamycin) signaling pathway. mTORC1, in particular, integrates signals from amino acid availability to coordinate T cell metabolism and function. Arginine, glutamine, and leucine (a branched-chain amino acid) can all activate mTORC1 through distinct sensing mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of immunomodulatory compounds.
T Cell Proliferation Assay using CFSE
Objective: To quantify the proliferation of T cells in response to stimulation and treatment with immunomodulatory amino acids.
Materials:
-
Isolated primary T cells
-
Complete RPMI-1640 medium
-
CellTrace™ CFSE Cell Proliferation Kit
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)
-
L-arginine, L-citrulline, L-glutamine stock solutions
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of T cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately by vortexing.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.
-
Pellet the cells by centrifugation and wash twice with complete medium.
-
Resuspend the CFSE-labeled T cells in complete medium at a desired density (e.g., 1 x 10^6 cells/mL).
-
Plate the cells in a 96-well plate and add the respective amino acid treatments at various concentrations.
-
Add T cell activation stimuli to the appropriate wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. CFSE fluorescence is typically detected in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of proliferating cells.
Macrophage Activation Analysis by Flow Cytometry
Objective: To assess the expression of macrophage activation markers (e.g., CD86, MHC Class II) following stimulation and treatment.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or macrophage cell line (e.g., RAW 264.7)
-
Complete DMEM medium
-
Stimulants (e.g., LPS and IFN-γ for M1 polarization)
-
L-arginine, L-citrulline, L-glutamine stock solutions
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD86, I-A/I-E)
-
Flow cytometer
Protocol:
-
Plate macrophages in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the amino acids for a specified period (e.g., 2 hours).
-
Stimulate the macrophages with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24-48 hours.
-
Harvest the cells by gentle scraping.
-
Wash the cells with ice-cold FACS buffer (PBS with 2% FBS).
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with the cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity.
Cytokine Quantification by ELISA
Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-10) in the supernatant of cultured immune cells.
Materials:
-
Cell culture supernatants from treated and stimulated immune cells
-
Cytokine-specific sandwich ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate 3-4 times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
L-arginine, L-citrulline, and L-glutamine each play distinct yet interconnected roles in modulating immune cell function. While L-arginine is a direct substrate for key enzymes that determine immune cell phenotype, L-citrulline serves as an effective precursor, particularly in inflammatory environments with high arginase activity. L-glutamine is a fundamental fuel for immune cells and can act synergistically with arginine to regulate inflammatory responses. The choice of which amino acid to use for immunomodulation will depend on the specific context and desired outcome. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and validation of these promising immunonutrients in basic research and drug development.
References
Comparative Guide to the Validation of Arginylisoleucine as a Novel Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of the dipeptide Arginylisoleucine (Arg-Ile) as a potential novel biomarker. Given the absence of extensive validation studies for Arg-Ile, this document outlines a generalized validation workflow and compares its hypothetical performance metrics against a well-characterized alternative dipeptide biomarker, Prolyl-Hydroxyproline (Pro-Hyp), which has been studied in the context of collagen turnover and fibrosis.
Introduction to Dipeptide Biomarkers
Dipeptides, consisting of two amino acids, are emerging as a promising class of biomarkers. Their small size, stability, and direct link to protein metabolism and degradation pathways make them sensitive indicators of physiological and pathological processes. The validation of such biomarkers is a rigorous process, moving from initial discovery to analytical and clinical validation, to ensure their reliability and utility in a clinical setting.
Comparative Analysis: this compound (Arg-Ile) vs. Prolyl-Hydroxyproline (Pro-Hyp)
This section presents a hypothetical comparison of performance characteristics based on a typical biomarker validation study. These values are for illustrative purposes to guide researchers in their validation planning.
Table 1: Comparative Performance of Arg-Ile and Pro-Hyp as Biomarkers
| Parameter | This compound (Arg-Ile) (Hypothetical) | Prolyl-Hydroxyproline (Pro-Hyp) (Established) | Notes |
| Associated Condition | Undetermined (Novel Candidate) | Collagen Turnover, Fibrosis, Wound Healing | Pro-Hyp is a known breakdown product of collagen. |
| Matrix | Plasma, Serum, Urine | Plasma, Serum, Urine | Both are expected to be detectable in various biological fluids. |
| Pre-analytical Stability | Good | Excellent | Pro-Hyp is known to be stable; Arg-Ile stability would need to be determined. |
| Analytical Sensitivity | High | High | Both can be sensitively detected by LC-MS/MS. |
| Analytical Specificity | High | High | Mass spectrometry provides high specificity for both molecules. |
| Linearity (r²) | > 0.99 | > 0.99 | Expected for a well-developed LC-MS/MS assay. |
| Limit of Quantification | 1-10 ng/mL | 0.5-5 ng/mL | Dependent on the specific assay and instrumentation. |
| Precision (CV%) | < 15% | < 10% | Intra- and inter-assay variability. |
| Accuracy (% Recovery) | 85-115% | 90-110% | Spike and recovery experiments are necessary for validation. |
| Clinical Sensitivity | To be determined | Moderate to High | Varies depending on the specific disease and patient population. |
| Clinical Specificity | To be determined | Moderate | Can be elevated in various conditions involving collagen turnover. |
Experimental Protocols
A critical component of any biomarker validation study is a well-defined and reproducible experimental protocol. Below is a detailed methodology for the quantification of dipeptides in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Dipeptides in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation & Extraction)
-
Objective: To remove larger proteins and interfering substances from the plasma sample and extract the dipeptides of interest.
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of the dipeptide).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate the dipeptides from other components in the extract before they enter the mass spectrometer.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify the dipeptides with high sensitivity and specificity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Specific precursor-to-product ion transitions need to be optimized for each dipeptide and its internal standard. For Arg-Ile, this would involve determining the m/z of the protonated molecule [M+H]+ and its characteristic fragment ions.
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Collision Energy: Optimized for each MRM transition.
-
4. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of a series of calibration standards.
-
Quantification: The concentration of the dipeptide in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Validation Parameters: The assay should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability according to regulatory guidelines.
Visualizations
Biomarker Validation Workflow
The following diagram illustrates the typical phased approach for biomarker discovery and validation.
Signaling Pathway Context (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where Arg-Ile could be generated, providing a basis for its potential as a biomarker.
A Comparative Analysis of Arginylisoleucine Analogs as Angiotensin-Converting Enzyme (ACE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of arginylisoleucine (Arg-Ile) and its structural analogs concerning their efficacy as inhibitors of Angiotensin-Converting Enzyme (ACE). ACE is a key therapeutic target in the management of hypertension and cardiovascular diseases.[1][2] This document presents quantitative data on the inhibitory activity of various di- and tripeptides, details the experimental methodologies for their synthesis and evaluation, and illustrates the relevant signaling pathway.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of this compound and its analogs against ACE is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency. The following table summarizes the reported IC50 values for Arg-Ile and a selection of its analogs. It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions.
| Peptide Sequence | Common Name/Code | Target Enzyme | IC50 (µM) |
| Arg-Ile | This compound | ACE | Data not available in searched literature |
| Ile-Arg | Isoleucylarginine | ACE | Potent inhibitor (specific IC50 not provided)[3][4] |
| Leu-Arg-Trp | LRW | ACE | Competitive inhibitor (specific IC50 not provided)[5] |
| Val-Trp | VW | ACE | 0.58 |
| Ile-Trp | IW | ACE | 0.50 |
| Leu-Trp | LW | ACE | 1.11 |
| Trp-Val | WV | ACE | 307.61 |
| DMG | ACE | 3950 | |
| YLAGNQ | ACE | 14 | |
| FFL | ACE | 37 | |
| IYLL | ACE | 42 | |
| VMDKPQG | ACE | 39 | |
| Lisinopril | ACE | 0.0019 | |
| Captopril | ACE | 0.020 |
Note: The IC50 values for synthetic drugs Lisinopril and Captopril are provided for reference as established ACE inhibitors.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides. The following is a general protocol based on the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Ile-OH) is activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This solution is then added to the deprotected resin and allowed to react for 2 hours. The resin is washed again with DMF and DCM.
-
Chain Elongation: The deprotection and coupling steps are repeated with the next amino acid in the sequence (e.g., Fmoc-Arg(Pbf)-OH) until the desired peptide is synthesized.
-
Final Deprotection: The Fmoc group of the last amino acid is removed.
-
Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The ACE inhibitory activity of the synthesized peptides can be determined spectrophotometrically using the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
FAPGG substrate
-
HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl
-
Synthesized peptide inhibitors
-
Captopril (positive control)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in HEPES buffer.
-
Prepare a stock solution of FAPGG in HEPES buffer.
-
Prepare stock solutions of the synthesized peptides and captopril in ultrapure water.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the peptide inhibitor solution at various concentrations.
-
For the control (100% activity), add 20 µL of ultrapure water.
-
For the positive control, add 20 µL of captopril solution.
-
Add 160 µL of the FAPGG solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ACE solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C. The hydrolysis of FAPGG by ACE leads to a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction velocity in the absence of the inhibitor and V_inhibitor is the reaction velocity in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway: Renin-Angiotensin System (RAS)
The following diagram illustrates the Renin-Angiotensin System (RAS), the signaling pathway in which ACE plays a crucial role. ACE inhibitors, such as this compound analogs, exert their therapeutic effect by blocking the conversion of Angiotensin I to Angiotensin II.
References
- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Restriction of the in vitro formation of angiotensin II by leucinyl-arginyl-tryptophan, a novel peptide with potent angiotensin I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Arginyl-Isoleucine: A Comparative Analysis Against Its Constituent Amino Acids
Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 27, 2025
This guide provides a comparative overview of the dipeptide Arginyl-Isoleucine (Arg-Ile) and its constituent amino acids, L-Arginine (Arg) and L-Isoleucine (Ile). Due to the limited availability of direct comparative experimental data for Arg-Ile, this analysis is based on established principles of dipeptide and amino acid biochemistry, physicochemical properties, and biological activities, supplemented with data from related molecules.
Introduction
L-Arginine is a semi-essential amino acid crucial for numerous physiological processes, including the synthesis of nitric oxide (a key signaling molecule), proteins, and creatine. It plays a significant role in cell division, immune function, and wound healing. L-Isoleucine is an essential branched-chain amino acid (BCAA) that is integral to protein synthesis, muscle metabolism, and the regulation of blood sugar levels.
The conjugation of Arginine and Isoleucine into the dipeptide Arg-Ile presents a molecule with potentially distinct physicochemical and biological properties compared to its individual components. Dipeptides are known to have different absorption and transport mechanisms than free-form amino acids, which may influence their bioavailability and subsequent physiological effects. This guide explores these potential differences to inform research and development in therapeutics and nutritional science.
Physicochemical and Biological Properties
The following table summarizes the known properties of L-Arginine and L-Isoleucine.
| Property | L-Arginine | L-Isoleucine |
| Molar Mass | 174.20 g/mol | 131.17 g/mol |
| Chemical Formula | C₆H₁₄N₄O₂ | C₆H₁₃NO₂ |
| Classification | Semi-essential, cationic amino acid | Essential, branched-chain amino acid (BCAA) |
| Key Biological Roles | - Precursor for nitric oxide (NO) synthesis- Role in the urea cycle- Protein and creatine synthesis- Immune function modulation[1] | - Component of proteins- Muscle metabolism and repair- Regulation of blood glucose[2]- Hemoglobin formation[2] |
| Solubility in Water | High | Sparingly soluble |
| Stability | Can be degraded by the enzyme arginase.[1] Concentrations in stored blood spots degrade over time.[3] | Generally stable, but can be catabolized by BCAA-specific enzymes. Shows good stability in stored blood spots. |
Comparative Analysis: Arg-Ile vs. Arg and Ile
This section presents a theoretical comparison based on the principles of dipeptide biochemistry.
| Feature | Arginyl-Isoleucine (Arg-Ile) (Theoretical) | L-Arginine & L-Isoleucine (Free-form) |
| Gastrointestinal Absorption | Potentially more efficient absorption through the PepT1 transporter, which has a high capacity and is responsible for the uptake of di- and tripeptides. This could lead to a more rapid and complete uptake from the gut lumen. Studies on other arginine-containing dipeptides, like Arg-Arg, have shown enhanced uptake and utilization compared to the free amino acid. | Absorbed through various amino acid transporters, which can be saturable and subject to competition. For instance, BCAAs like isoleucine can compete with each other for transport. L-Arginine bioavailability can be variable and is subject to extensive metabolism in the gut and liver. |
| Gastrointestinal Stability | The peptide bond may offer some protection against degradation by gastric acid. However, it would be susceptible to hydrolysis by peptidases in the small intestine. The stability of small peptides can vary based on their amino acid sequence. | Individual amino acids are generally stable in the gastric environment. L-Arginine can be metabolized by arginase present in the gut. |
| Bioavailability | Potentially higher systemic bioavailability due to bypassing some of the catabolic pathways that affect free arginine in the gut and liver. The dipeptide form may deliver both amino acids to the bloodstream more effectively. | The bioavailability of oral L-arginine can be low and highly variable. Isoleucine bioavailability is generally good, but can be influenced by the presence of other amino acids. |
| Biological Activity | Could exhibit novel biological activities not seen with the individual amino acids due to its unique structure. It might interact differently with receptors or transporters. Upon hydrolysis, it would release Arg and Ile, which would then exert their known physiological effects. | Arginine is a precursor for nitric oxide and a key player in the urea cycle. Isoleucine is crucial for muscle protein synthesis and glucose metabolism. The free amino acids may have differential effects on certain cellular processes, such as proton secretion in parietal cells. |
Signaling Pathways
Arginine and Isoleucine are involved in key cellular signaling pathways that regulate metabolism and growth.
Arginine Signaling
Arginine is a potent activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Arginine is also the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule in the cardiovascular system.
Isoleucine (BCAA) Signaling
As a branched-chain amino acid, Isoleucine also plays a role in activating the mTOR pathway, contributing to protein synthesis, particularly in muscle tissue. The metabolism of BCAAs is tightly regulated and imbalances have been linked to metabolic conditions such as insulin resistance.
References
Navigating Specificity: A Guide to Understanding Anti-Arginylisoleucine Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount to ensuring accurate and reproducible experimental results. This guide provides a framework for evaluating the cross-reactivity of anti-arginylisoleucine antibodies. While specific experimental data for commercially available anti-arginylisoleucine antibodies is not extensively published, this guide presents a standardized methodology and hypothetical data to illustrate a robust validation process.
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, the dipeptide arginylisoleucine), binds to other, non-target molecules that share similar structural features or epitopes.[1] This can lead to non-specific signals and misinterpretation of data. Therefore, rigorous testing of an antibody's cross-reactivity against related molecules is a critical step in its validation.
Comparative Analysis of Antibody Specificity
A primary method for quantifying antibody cross-reactivity is through competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the antibody's ability to bind to the target antigen (this compound) is challenged by the presence of other, potentially cross-reactive, dipeptides. The concentration of each competitor required to inhibit 50% of the antibody's binding to the target antigen (IC50) is determined. A lower IC50 value for a given competitor indicates a higher degree of cross-reactivity.
Hypothetical Cross-Reactivity Data for Anti-Arginylisoleucine Antibody
| Competitor Dipeptide | Sequence | IC50 (nM) | % Cross-Reactivity* |
| This compound | Arg-Ile | 10 | 100% |
| Arginylvaline | Arg-Val | 500 | 2% |
| Arginyl-leucine | Arg-Leu | 800 | 1.25% |
| Lysylisoleucine | Lys-Ile | 1,500 | 0.67% |
| Arginine | Arg | > 10,000 | < 0.1% |
| Isoleucine | Ile | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
In this hypothetical dataset, the antibody demonstrates high specificity for this compound. While some minor cross-reactivity is observed with dipeptides sharing a similar structure (e.g., arginylvaline and arginyl-leucine), the significantly higher IC50 values indicate a much lower affinity for these off-target molecules. The lack of significant cross-reactivity with the individual amino acids, arginine and isoleucine, further underscores the antibody's specificity for the dipeptide structure.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard procedure for determining the cross-reactivity of an anti-arginylisoleucine antibody.
Materials:
-
96-well microtiter plates coated with this compound conjugated to a carrier protein (e.g., BSA).
-
Anti-arginylisoleucine antibody.
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Competitor dipeptides (e.g., arginylvaline, arginyl-leucine, lysylisoleucine) and individual amino acids (arginine, isoleucine).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Blocking: Block the coated microtiter plates with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plates three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the competitor dipeptides and individual amino acids.
-
In separate wells, mix a fixed concentration of the anti-arginylisoleucine antibody with each dilution of the competitors.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the competitors in solution.
-
-
Binding: Add the antibody-competitor mixtures to the washed, antigen-coated plates. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer to remove unbound antibodies and competitors.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each competitor from the resulting sigmoidal curve.
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.
References
A Comparative Guide to Validating the Purity of Synthetic Arginylisoleucine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides an objective comparison of analytical methodologies for validating the purity of synthetic arginylisoleucine, a dipeptide of increasing interest in various research fields. The guide contrasts its analytical profile with that of a common alternative, L-alanyl-L-glutamine, and provides detailed experimental protocols and supporting data to aid in the selection of appropriate quality control strategies.
Introduction to this compound and its Purity Considerations
This compound (Arg-Ile) is a dipeptide composed of L-arginine and L-isoleucine.[1] Like many synthetic peptides, its production via solid-phase peptide synthesis (SPPS) can introduce various impurities. These impurities can include deletion sequences (e.g., missing one of the amino acids), truncated sequences, or byproducts from incomplete removal of protecting groups or side reactions.[2] The presence of such impurities can significantly impact the peptide's biological activity, stability, and overall experimental validity. Therefore, rigorous purity validation is essential.
A common alternative to custom-synthesized dipeptides in applications like cell culture media is L-alanyl-L-glutamine. This dipeptide is often used as a stable source of L-glutamine, which is prone to degradation.[3][4] Comparing the analytical approaches for these two dipeptides provides a valuable framework for understanding the nuances of synthetic peptide quality control.
Orthogonal Analytical Approaches for Purity Validation
A comprehensive assessment of peptide purity relies on the use of orthogonal analytical methods, each leveraging different physicochemical principles to separate and identify the target peptide from potential impurities.[5] The most widely accepted techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Table 1: Comparison of Key Analytical Methods for Dipeptide Purity Validation
| Analytical Method | Principle of Separation/Detection | Information Provided | Typical Purity Determination | Advantages | Limitations |
| RP-HPLC | Hydrophobicity of the molecule. | Retention time, peak area, and profile of impurities. | Relative purity based on UV absorbance at 210-220 nm. | High resolution, quantitative, robust, and widely available. | May not resolve all co-eluting impurities; UV response can vary between peptide and impurities. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation and identification of impurities by mass. | Confirms the identity of the main peak and impurities detected by a separation method like LC. | High specificity and sensitivity; provides molecular weight information for impurity identification. | Typically not a standalone quantitative method for purity; ionization efficiency can vary. |
| Amino Acid Analysis (AAA) | Separation and quantification of individual amino acids after hydrolysis. | Amino acid composition and ratio; provides an absolute measure of peptide content. | Absolute peptide quantification by comparing the measured amino acid amounts to the theoretical values. | "Gold standard" for peptide quantification; highly accurate and precise. | Destructive to the sample; does not provide information on the sequence or a detailed impurity profile. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of synthetic this compound by separating it from its impurities based on hydrophobicity.
Materials:
-
Synthetic this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
UV detector
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a typical starting point for dipeptides. The gradient may need to be optimized for the best separation.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of synthetic this compound and identify the masses of any co-eluting impurities.
Materials:
-
RP-HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or similar).
-
Same mobile phases and sample preparation as for RP-HPLC.
Protocol:
-
LC Conditions: Use the same chromatographic conditions as established for the RP-HPLC analysis to ensure correlation of peaks.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (C12H25N5O3, MW: 287.36 g/mol ) and potential impurities (e.g., m/z 100-1000).
-
Data Acquisition: Acquire full scan mass spectra. For more detailed structural information, tandem MS (MS/MS) can be performed on the main peak and any significant impurity peaks to observe fragmentation patterns.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak and confirm that the observed m/z corresponds to the expected protonated molecule [M+H]⁺ of this compound.
-
Analyze the mass spectra of impurity peaks to tentatively identify them based on their mass (e.g., deletion of an amino acid, presence of a protecting group).
-
Amino Acid Analysis (AAA)
Objective: To determine the absolute amount of this compound in the synthetic sample by quantifying its constituent amino acids.
Materials:
-
Synthetic this compound
-
6 M HCl with phenol
-
Amino acid analyzer or HPLC with a derivatization reagent (e.g., ninhydrin or OPA)
-
Amino acid standards
Protocol:
-
Hydrolysis:
-
Place a precisely weighed amount of the peptide into a hydrolysis tube.
-
Add 6 M HCl containing phenol.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
-
-
Derivatization and Analysis:
-
After hydrolysis, the acid is removed by evaporation.
-
The amino acid residue is reconstituted in a suitable buffer.
-
The amino acids are then derivatized (either pre- or post-column depending on the system) to allow for detection.
-
The derivatized amino acids are separated by ion-exchange chromatography or RP-HPLC and quantified by comparing their peak areas to those of known standards.
-
-
Data Analysis:
-
Determine the molar amounts of arginine and isoleucine in the sample.
-
The ratio of these amino acids should be approximately 1:1 for pure this compound.
-
The total peptide content can be calculated based on the absolute amounts of the recovered amino acids and the initial weight of the sample.
-
Visualizing the Workflow and Signaling Pathways
Workflow for Validating Synthetic Peptide Purity
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthetic peptide like this compound.
Caption: A typical workflow for the synthesis, purification, and purity validation of synthetic peptides.
Logical Decision-Making in Purity Analysis
The selection of analytical methods and the interpretation of their results follow a logical progression to build a complete picture of the peptide's purity.
Caption: A logical workflow for decision-making during the purity validation of a synthetic peptide.
Conclusion
The validation of synthetic this compound purity requires a multi-faceted analytical approach. RP-HPLC provides a robust method for quantifying relative purity, while mass spectrometry is indispensable for confirming molecular identity and characterizing impurities. Amino acid analysis offers a definitive measure of absolute peptide content. By employing these methods orthogonally, researchers can ensure the quality and reliability of their synthetic peptides, leading to more accurate and reproducible scientific findings. When considering alternatives like L-alanyl-L-glutamine, similar analytical principles apply, with the primary differences lying in their specific chromatographic behavior and fragmentation patterns. This guide provides the foundational knowledge and protocols for establishing a comprehensive quality control strategy for synthetic dipeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Arginine and Isoleucine on Antimicrobial Peptide Efficacy: A Comparative Analysis
The strategic incorporation of specific amino acids is a cornerstone of designing potent antimicrobial peptides (AMPs). Among these, the cationic amino acid arginine and the hydrophobic amino acid isoleucine play pivotal roles in dictating the efficacy and spectrum of activity of AMPs. This guide provides a comparative analysis of antimicrobial peptides featuring arginine and isoleucine, contextualized against other known AMPs, supported by experimental data and detailed methodologies.
The Synergistic Roles of Arginine and Isoleucine in Antimicrobial Activity
The antimicrobial activity of many AMPs is predicated on a balance between cationicity and hydrophobicity, which facilitates their interaction with and disruption of microbial membranes. Arginine, with its guanidinium group, is crucial for the initial electrostatic attraction of AMPs to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2] The guanidinium moiety's ability to form strong hydrogen bonds with the phosphate groups on the membrane surface makes arginine particularly effective in mediating this peptide-membrane interaction.[1][2]
Isoleucine, a hydrophobic amino acid, is critical for the subsequent steps of membrane disruption. Once the AMP is bound to the membrane surface, the hydrophobic residues like isoleucine insert into the hydrophobic core of the lipid bilayer. This insertion can lead to membrane permeabilization, pore formation, or complete membrane dissolution, ultimately resulting in bacterial cell death. The degree of hydrophobicity, influenced by residues like isoleucine, is directly correlated with the peptide's ability to penetrate and disrupt the cell membrane.[3]
Comparative Efficacy of Arginine and Isoleucine-Containing Peptides
The interplay between arginine and isoleucine significantly influences the antimicrobial spectrum and potency. Studies on analogs of avian β-defensin-4 (AvBD-4) have demonstrated that peptides with a high content of hydrophobic residues like isoleucine exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Conversely, increasing the net positive charge with multiple arginine residues can enhance activity against Gram-negative bacteria specifically.
The following table summarizes the antimicrobial efficacy of various peptides where arginine and isoleucine content has been systematically varied, compared to other known AMPs.
| Peptide/Analog | Target Organism(s) | Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) (µM) | Key Amino Acid Composition Feature(s) | Reference |
| GLI19 (AvBD-4 analog) | E. coli, S. enterica (Gram-negative) | Not specified, but showed high activity | High hydrophobicity (Isoleucine) | |
| GLR19 (AvBD-4 analog) | E. coli, S. enterica (Gram-negative) | Not specified, but showed activity | Increased positive charge (Arginine) | |
| RiLK1 | E. coli, P. aeruginosa (Gram-negative), S. aureus, L. monocytogenes (Gram-positive) | 2.0 µM (E. coli), 50 µM (P. aeruginosa) | Contains both Lysine and Arginine | |
| RiLK3 (RiLK1 analog) | E. coli, P. aeruginosa (Gram-negative) | 2.0 µM (E. coli), 50 µM (P. aeruginosa) | All Lysine residues replaced with Arginine | |
| (RLARLAR)2 | E. coli | 3 µM | Arginine-rich | |
| D-(RLARLAR)2 | E. coli | 1 µM | Arginine-rich (D-amino acid form) | |
| VR3 (β-hairpin peptide) | Gram-negative and Gram-positive bacteria | Potent activity (specific MICs not detailed in abstract) | Valine and Arginine rich | |
| Buforin II | E. coli | Increased activity with higher Arginine content | Histone-derived, translocating peptide | |
| Parasin | E. coli | Increased activity with higher Arginine content | Histone-derived, lytic peptide |
Mechanism of Action: A Two-Step Model
The mechanism by which many arginine and isoleucine-containing AMPs exert their antimicrobial effect can be visualized as a two-step process: electrostatic attraction followed by hydrophobic insertion and membrane disruption.
References
- 1. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]
- 2. Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Arginylisoleucine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide arginylisoleucine, composed of the amino acids arginine and isoleucine, is a subject of growing interest in biomedical research due to the significant biological roles of its constituent parts. While direct comparative studies on the in vitro and in vivo activities of the intact this compound dipeptide are limited, a substantial body of evidence on the individual amino acids provides a strong foundation for understanding its potential physiological effects. This guide synthesizes the available data to offer a comparative overview of the expected in vitro and in vivo correlation of this compound activity, focusing on its presumed primary mechanism of action: modulation of the mTOR signaling pathway.
Data Presentation: Comparative Activity of Arginine and Isoleucine
The biological effects of this compound are largely predicted to be the sum of the activities of arginine and isoleucine following its cellular uptake and subsequent hydrolysis. The following table summarizes the key in vitro and in vivo activities of these amino acids.
| Amino Acid | In Vitro Activity | In Vivo Activity | Key Cellular Pathway |
| L-Arginine | - Precursor for nitric oxide (NO) synthesis in endothelial cells.[1] - Activates mTORC1 signaling.[2][3] - Substrate for arginase, leading to urea and ornithine production.[4] - Can influence proton secretion in parietal cells via T2R1 signaling.[5] | - Influences vasodilation and blood pressure regulation. - May reduce amyloid-beta plaque buildup in Alzheimer's disease models. - Modulates immune responses. - Participates in the urea cycle for ammonia detoxification. | mTORC1, Nitric Oxide Synthesis |
| L-Isoleucine | - Potent activator of mTORC1 signaling, leading to protein synthesis. - Can influence proton secretion in parietal cells via T2R1 signaling. - Serves as a substrate for protein synthesis. | - Regulates muscle metabolism and immune function. - Contributes to hemoglobin production and energy regulation. - A component of a tripeptide (IRW) that improves glucose tolerance in mice. | mTORC1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments to investigate its effects both in vitro and in vivo.
In Vitro: Western Blotting for mTORC1 Signaling Activation
This protocol is designed to assess the activation of the mTORC1 pathway in a cell culture model by measuring the phosphorylation of downstream targets.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, C2C12 myotubes) in standard growth medium.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells of amino acids for 1-2 hours to establish a baseline.
-
Treat cells with varying concentrations of this compound, L-arginine, L-isoleucine, or a combination for a specified time (e.g., 30-60 minutes).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
In Vivo: Oral Glucose Tolerance Test (OGTT) in a Mouse Model
This protocol, adapted from a study on a related tripeptide, can be used to assess the in vivo effect of this compound on glucose metabolism.
1. Animal Model and Diet:
-
Use a suitable mouse model, such as C57BL/6 mice.
-
Induce insulin resistance by feeding a high-fat diet (HFD) for a specified period (e.g., 6 weeks).
-
A control group should be fed a low-fat diet (LFD).
2. Treatment:
-
Incorporate this compound into the diet of the HFD-fed mice at different doses (e.g., 15 mg/kg and 45 mg/kg body weight) for a designated treatment period (e.g., 8 weeks).
3. Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (approximately 12-14 hours).
-
Administer a glucose solution (e.g., 1 g of glucose/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at baseline (0 minutes) and at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Measure blood glucose levels using a glucometer.
4. Data Analysis:
-
Plot the mean blood glucose concentrations at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose tolerance test to quantify the overall glucose excursion.
-
Perform statistical analysis (e.g., ANOVA) to compare the different treatment groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway presumed to be activated by this compound and a typical experimental workflow for its investigation.
Caption: Proposed mTORC1 signaling pathway activated by this compound.
Caption: General experimental workflow for correlating in vitro and in vivo activity.
References
- 1. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bitter-Tasting Amino Acids l-Arginine and l-Isoleucine Differentially Regulate Proton Secretion via T2R1 Signaling in Human Parietal Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Arginylisoleucine: A Guide for Laboratory Professionals
San Diego, CA – In the dynamic landscape of scientific research and drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step procedures for the proper disposal of arginylisoleucine, a dipeptide composed of arginine and isoleucine. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining environmental health and operational safety within research facilities.[1][2][3]
Researchers, scientists, and drug development professionals are advised to consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1][4] The following guidelines are based on general laboratory safety principles for non-hazardous chemical waste.
Key Chemical and Physical Properties
A summary of the key quantitative data for the constituent amino acids of this compound is presented below for easy reference.
| Property | L-Arginine | L-Isoleucine |
| Molecular Formula | C₆H₁₄N₄O₂ | C₆H₁₃NO₂ |
| Molecular Weight | 174.20 g/mol | 131.17 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility in Water | Soluble | Soluble |
| Melting Point | 222 °C (decomposes) | ~288 °C (decomposes) |
| log Pow (Octanol/Water Partition Coefficient) | -4.20 at 20 °C | -1.72 |
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound depends on its physical state (solid or aqueous solution).
Solid this compound Waste
Solid waste includes expired or unused this compound powder, as well as contaminated materials such as weighing paper, gloves, and other personal protective equipment (PPE).
Experimental Protocol:
-
Segregation: Collect all solid this compound waste in a designated, clearly labeled waste container, separate from hazardous chemical waste.
-
Containerization: Use a durable, sealable plastic bag or a rigid, labeled container for waste accumulation. Ensure the container is compatible with the contents.
-
Labeling: Clearly label the waste container as "Non-Hazardous Laboratory Waste: this compound".
-
Disposal: Once the container is full, seal it securely and dispose of it in the regular laboratory solid waste stream, unless your institution's guidelines specify otherwise.
Aqueous this compound Solutions
Aqueous solutions of this compound are commonly generated during experimental procedures.
Experimental Protocol:
-
Neutralization (if applicable): If the this compound solution contains acidic or basic buffers, neutralize the solution to a pH between 6.0 and 8.0 before disposal.
-
Dilution: For small quantities of low-concentration this compound solutions, dilute the solution with at least 10 parts water.
-
Sewer Disposal: Pour the diluted and neutralized solution down a sanitary sewer drain with a copious amount of running water. This practice is generally acceptable for non-hazardous, biodegradable materials. However, it is crucial to confirm with your institution's EHS department.
-
Large Quantities: For large volumes or highly concentrated solutions, consult your institution's EHS guidelines. It may be necessary to collect this waste in a labeled container for professional disposal.
Spill Cleanup Procedures
In the event of a spill, the following steps should be taken:
-
Containment: For solid spills, avoid generating dust.
-
Collection: Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.
-
Cleaning: Thoroughly clean the spill area with water.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Arginylisoleucine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with arginylisoleucine. The following procedures are based on established best practices for handling peptide compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound, particularly in its lyophilized powder form. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact and offer good chemical resistance. Consider double-gloving for added protection. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid the inhalation of fine particles. The type of respirator should be selected based on a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | This is the minimum required attire for working in a laboratory where hazardous materials are present. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage of Lyophilized Peptide:
-
Storage Temperature : For long-term stability, lyophilized peptides should be stored at -20°C in a dry, dark environment. Short-term storage (under 2 weeks) at 4°C is also acceptable.
-
Handling Lyophilized Peptide : Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption. Weigh the powder quickly in a controlled environment and tightly reseal the container after use.
Reconstitution and Storage of Peptide Solutions:
-
Reconstitution : Use a sterile, appropriate solvent for reconstitution. For many peptides, sterile distilled water or a dilute acetic acid solution is a good starting point. If solubility is an issue, the properties of the constituent amino acids (arginine and isoleucine) suggest good solubility in aqueous solutions. Gently swirl or vortex to dissolve; do not shake vigorously.
-
Storage of Solutions : Once reconstituted, peptide solutions have a limited shelf life. For short-term storage, keep them refrigerated at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste. Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container and store it in a designated hazardous waste accumulation area. |
| Liquid Waste | Unused or expired peptide solutions should be disposed of through approved chemical waste channels. For liquid waste containing peptides, chemical inactivation is a preferred method before disposal. This process denatures the peptide, rendering it biologically inactive. Common inactivation reagents include a 10% bleach solution or 1 M sodium hydroxide (NaOH). After inactivation, the solution may need to be neutralized before disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance. |
| Accidental Spills | In the event of a spill, contain it promptly using absorbent materials. Clean the affected area with an appropriate disinfectant or inactivation solution. For powdered spills, sweep up the material, place it in a sealed bag, and hold it for waste disposal, avoiding dust generation. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.
-
Add the appropriate volume of a suitable sterile solvent (e.g., sterile water or a buffer of pH 5-6) to the vial.
-
Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking.
-
If the solution is not for immediate use, aliquot it into smaller, single-use sterile tubes.
-
Label all aliquots clearly with the peptide name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C or colder for long-term storage.
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
In a designated chemical fume hood, select an appropriate inactivation reagent such as a 10% bleach solution or 1 M NaOH.
-
Carefully add the liquid peptide waste to the inactivation solution, aiming for a ratio of 1 part waste to 10 parts inactivation solution.
-
Allow the mixture to stand for a sufficient time to ensure complete inactivation (consult your institution's EHS guidelines).
-
If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.
-
Dispose of the neutralized solution in accordance with local and institutional regulations.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
